molecular formula C17H21N3O8S3 B11834246 Sulfo-DMAC-SPP

Sulfo-DMAC-SPP

Katalognummer: B11834246
Molekulargewicht: 491.6 g/mol
InChI-Schlüssel: BZNFRACCQKDBEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sulfo-DMAC-SPP is a useful research compound. Its molecular formula is C17H21N3O8S3 and its molecular weight is 491.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C17H21N3O8S3

Molekulargewicht

491.6 g/mol

IUPAC-Name

1-[4-[[3-(dimethylcarbamoyl)-4-pyridinyl]disulfanyl]pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid

InChI

InChI=1S/C17H21N3O8S3/c1-10(29-30-12-6-7-18-9-11(12)16(23)19(2)3)4-5-15(22)28-20-14(21)8-13(17(20)24)31(25,26)27/h6-7,9-10,13H,4-5,8H2,1-3H3,(H,25,26,27)

InChI-Schlüssel

BZNFRACCQKDBEB-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=C(C=NC=C2)C(=O)N(C)C

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to Sulfo-DMAC-SPP: A Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, efficacy, and safety profile. Sulfo-DMAC-SPP is a novel, cleavable linker designed for the development of next-generation ADCs. This technical guide provides a comprehensive overview of the chemical structure, properties, and application of this compound in the synthesis of ADCs. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate its use in research and drug development.

Introduction

The strategic design of linkers is paramount in the development of effective and safe antibody-drug conjugates. Linkers must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. Upon internalization of the ADC into the target cancer cell, the linker must be efficiently cleaved to release the active drug. This compound is a heterobifunctional, cleavable linker that addresses these requirements through its unique chemical architecture. It features a disulfide bond, which is susceptible to the reducing environment within the cell, and a sulfonate group that enhances its aqueous solubility.

Chemical Structure and Properties of this compound

The chemical structure of this compound is presented below. Its systematic name is N-Succinimidyl 4-(2-(dimethylamino)-2-oxo-1-(pyridin-2-yldisulfanyl)ethyl)benzoate sulfonate.

Chemical Structure:

SMILES String: CC(SSC1=C(C(N(C)C)=O)C=NC=C1)CCC(ON2C(C(S(=O)(O)=O)CC2=O)=O)=O

Key Structural Features:

  • N-Hydroxysuccinimide (NHS) Ester: This functional group reacts with primary amines (e.g., lysine residues) on the antibody, forming a stable amide bond.

  • Disulfide Bond: This bond is relatively stable in the bloodstream but is readily cleaved in the reducing intracellular environment by glutathione (GSH), releasing the conjugated payload.

  • Dimethylacetamide (DMAC) Moiety: This component is designed to modulate the physicochemical properties of the linker.

  • Sulfonate Group (Sulfo-): The presence of a sulfonate group significantly increases the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the resulting ADC.[]

Physicochemical Properties:

PropertyValueReference
CAS Number 663599-11-9
Molecular Formula C22H24N4O9S3
Molecular Weight 592.64 g/mol
Solubility Soluble in aqueous buffers and polar organic solvents.[]
Reactivity The NHS ester reacts with primary amines at pH 7.2-8.5.[2]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the chemical synthesis of this compound is a proprietary process and not publicly available. However, a plausible synthetic route can be conceptualized based on the synthesis of related disulfide-containing and sulfonated linkers. The synthesis would likely involve the coupling of three key fragments: a pyridine-2-thiol derivative, a dimethylacetamide-containing benzoic acid, and a sulfonated N-hydroxysuccinimide.

General Protocol for Antibody-Drug Conjugation using this compound

This protocol provides a general workflow for conjugating a cytotoxic payload to a monoclonal antibody using this compound. Optimization of reaction conditions, including the molar ratio of linker to antibody, reaction time, and temperature, is crucial for achieving the desired drug-to-antibody ratio (DAR).[][4][5][6]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines like Tris.

  • This compound linker.

  • Cytotoxic payload with a reactive group for attachment to the linker (e.g., a thiol group).

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • 1 M Sodium bicarbonate buffer, pH 8.3.

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., size-exclusion chromatography or tangential flow filtration).

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody buffer to a conjugation-compatible buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.

    • Adjust the pH of the antibody solution to 8.0-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

  • Linker-Payload Conjugation (if necessary):

    • If the payload is not already attached to the linker, react this compound with the payload in an appropriate organic solvent. This step will depend on the specific chemistry of the payload.

  • Antibody-Linker Conjugation:

    • Dissolve the this compound (or the linker-payload construct) in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

    • Add a 5- to 20-fold molar excess of the linker solution to the antibody solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Quenching the Reaction:

    • Add a quenching reagent, such as Tris-HCl, to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.

  • Purification of the ADC:

    • Remove excess linker, payload, and other reaction byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterization of the ADC:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry (MS).[][8][9]

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by MS.

Quantitative Data

The performance of an ADC is critically dependent on its drug-to-antibody ratio and its stability. While specific data for ADCs synthesized with this compound is limited in the public domain, the following tables provide a template for presenting such data, with representative values based on ADCs with similar cleavable linkers.

Table 1: Drug-to-Antibody Ratio (DAR) Analysis

Analytical MethodAverage DARDAR DistributionReference
UV-Vis Spectroscopy3.8Not Determined[]
Hydrophobic Interaction Chromatography (HIC)3.6D0: 5%, D2: 20%, D4: 50%, D6: 20%, D8: 5%[8]
Mass Spectrometry (MS)3.7D0: 4%, D2: 21%, D4: 48%, D6: 22%, D8: 5%[9]

Table 2: In Vitro Cytotoxicity of a Representative ADC

Cell LineTarget Antigen ExpressionIC50 (ng/mL)Reference
SK-BR-3High HER215[10][11]
MDA-MB-468Low HER2>1000[10]
N87High HER220[12]

Visualizations

Intracellular Trafficking and Payload Release of an ADC

The following diagram illustrates the proposed mechanism of action for an ADC synthesized with a cleavable linker like this compound.

ADC_Trafficking cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Reducing Environment) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage (Disulfide Reduction) Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: Intracellular trafficking and payload release of an ADC.

Experimental Workflow for ADC Synthesis and Characterization

The following diagram outlines the key steps in the synthesis and characterization of an ADC using this compound.

ADC_Workflow cluster_characterization Characterization Methods Start Start Antibody_Prep Antibody Preparation Start->Antibody_Prep Linker_Activation Linker-Payload Conjugation Start->Linker_Activation Conjugation Antibody-Linker Conjugation Antibody_Prep->Conjugation Linker_Activation->Conjugation Purification Purification (SEC / TFF) Conjugation->Purification Characterization Characterization Purification->Characterization DAR_Analysis DAR Analysis (UV-Vis, HIC, MS) Characterization->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC) Characterization->Purity_Analysis In_Vitro_Assay In Vitro Cytotoxicity Assay Characterization->In_Vitro_Assay End Final ADC In_Vitro_Assay->End

Caption: Experimental workflow for ADC synthesis and characterization.

Conclusion

This compound is a promising cleavable linker for the development of antibody-drug conjugates. Its design incorporates features that address the critical requirements of ADC linkers, namely stability in circulation and efficient cleavage within the target cell. The inclusion of a sulfonate group enhances its hydrophilicity, potentially leading to ADCs with improved physicochemical properties. This technical guide provides researchers and drug developers with the foundational knowledge and general protocols necessary to begin exploring the utility of this compound in their ADC programs. Further optimization and characterization will be essential to fully realize the potential of this linker in creating novel and effective cancer therapeutics.

References

An In-depth Technical Guide to Sulfo-DMAC-SPP: A Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Sulfo-DMAC-SPP, a heterobifunctional, cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs). This document details its core mechanism of action, chemical properties, and the general experimental workflow for its application in bioconjugation.

Introduction to this compound

This compound is a specialized chemical linker designed for the covalent attachment of cytotoxic drug payloads to monoclonal antibodies (mAbs). As a key component of an ADC, the linker plays a critical role in ensuring the stability of the conjugate in systemic circulation and facilitating the selective release of the drug upon internalization into target cancer cells. "this compound" is classified as a cleavable linker, specifically one that is sensitive to the reducing environment within a cell. The "Sulfo" prefix indicates the presence of a sulfonate group, which enhances the water solubility of the linker and the resulting ADC, a crucial property for formulation and in vivo administration.

Core Mechanism of Action

The therapeutic action of an ADC employing the this compound linker is a multi-step process that relies on the specificity of the antibody and the controlled release of the cytotoxic agent.

  • Targeting: The monoclonal antibody component of the ADC selectively binds to a specific antigen that is overexpressed on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The ADC is then trafficked into endosomes and subsequently lysosomes.

  • Cleavage and Payload Release: The key feature of this compound is its disulfide bond. The intracellular environment, particularly the cytoplasm, has a significantly higher concentration of reducing agents, most notably glutathione (GSH), compared to the bloodstream.[][2][3] This high concentration of glutathione facilitates the reduction and cleavage of the disulfide bond within the this compound linker.[][4] This cleavage event liberates the cytotoxic payload from the antibody.

  • Cytotoxicity: Once released, the active cytotoxic drug can then exert its cell-killing effect, for instance, by inhibiting tubulin polymerization or causing DNA damage, leading to apoptosis of the cancer cell.

The following diagram illustrates the general signaling pathway and mechanism of an ADC utilizing a disulfide-cleavable linker like this compound.

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) CancerCell Cancer Cell (Antigen Overexpression) ADC->CancerCell 1. Targeting & Binding Endosome Endosome/Lysosome CancerCell->Endosome 2. Internalization Payload Active Cytotoxic Payload Endosome->Payload 3. Reductive Cleavage (High Glutathione) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 4. Cytotoxicity

Figure 1: General mechanism of action of an ADC with a disulfide-cleavable linker.

Chemical Properties and Data Presentation

While specific experimental data for this compound is not widely available in peer-reviewed literature, the table below summarizes its known properties based on information from chemical suppliers.

PropertyDescriptionReference
Chemical Name This compoundN/A
CAS Number 663599-11-9[5]
Molecular Formula C₁₇H₂₁N₃O₈S₃[5]
Molecular Weight 491.6 g/mol [5]
Linker Type Cleavable (Disulfide)[5]
Solubility Water-soluble due to the sulfonate group.[5]
Reactive Groups Contains functional groups for conjugation to both an antibody and a drug payload. Typically, this involves an amine-reactive group (like an NHS ester) and a thiol-reactive group, or a group that can be modified to be reactive.General Knowledge

Experimental Protocols: A General Workflow

The following section outlines a generalized experimental workflow for the synthesis of an Antibody-Drug Conjugate using a disulfide linker like this compound. Specific buffer conditions, reaction times, and molar ratios would need to be optimized for the specific antibody and payload being used.

4.1. Antibody Preparation

For conjugation to a disulfide linker, the antibody's native interchain disulfide bonds are typically partially or fully reduced to generate free sulfhydryl (-SH) groups.

  • Buffer Exchange: The antibody is first exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.5) that is free of amines and thiols.

  • Reduction: A reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT), is added to the antibody solution. The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration to achieve the desired number of free thiols per antibody.

  • Purification: The excess reducing agent is removed from the reduced antibody solution, typically by size-exclusion chromatography (e.g., a desalting column).

4.2. Linker-Payload Conjugation to Antibody

This step involves the reaction of the activated linker-payload molecule with the reduced antibody.

  • Linker-Payload Preparation: The this compound linker is first conjugated to the cytotoxic payload. This pre-formed linker-payload complex should have a reactive group (e.g., a maleimide) that can specifically react with the free sulfhydryls on the reduced antibody.

  • Conjugation Reaction: The linker-payload solution is added to the purified, reduced antibody solution at a specific molar excess. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 4°C or room temperature).

  • Quenching: The reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine, to react with any excess linker-payload molecules.

4.3. ADC Purification and Characterization

The final ADC product must be purified and characterized to determine its purity, drug-to-antibody ratio (DAR), and stability.

  • Purification: The ADC is purified from unconjugated linker-payload molecules and other reaction components, usually by size-exclusion chromatography or tangential flow filtration.

  • Characterization:

    • DAR Determination: The average number of drug molecules per antibody is determined, often using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Purity and Aggregation: Size Exclusion Chromatography (SEC) is used to assess the purity of the ADC and to quantify the level of aggregation.

    • In Vitro Cell Cytotoxicity Assays: The potency of the ADC is evaluated using cell-based assays on antigen-positive and antigen-negative cell lines.

The following diagram outlines this general experimental workflow.

ADC_Workflow cluster_step1 Step 1: Antibody Preparation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification & Characterization Antibody Monoclonal Antibody (mAb) Reduction Reduction with TCEP or DTT Antibody->Reduction PurifyAb Purification (Desalting Column) Reduction->PurifyAb ReducedAb Reduced mAb (with free -SH groups) PurifyAb->ReducedAb Conjugation Conjugation Reaction ReducedAb->Conjugation LinkerPayload This compound Linker-Payload LinkerPayload->Conjugation Quench Quench Reaction Conjugation->Quench CrudeADC Crude ADC Mixture Quench->CrudeADC PurifyADC Purification (e.g., SEC) CrudeADC->PurifyADC Characterization Characterization (HIC, SEC, Cytotoxicity Assays) PurifyADC->Characterization FinalADC Purified & Characterized ADC Characterization->FinalADC

Figure 2: General experimental workflow for ADC synthesis using a thiol-reactive linker.

Conclusion

This compound represents a valuable tool in the field of ADC development. Its design as a water-soluble, disulfide-cleavable linker addresses two of the critical requirements for a successful ADC: stability in circulation and efficient payload release in the target cell's reducing environment. While detailed public data on this specific linker is limited, the principles of its mechanism and application are well-established within the broader context of disulfide linkers for ADCs. Researchers employing this compound should undertake rigorous optimization and characterization to ensure the production of a safe and effective Antibody-Drug Conjugate.

References

An In-depth Technical Guide to Sulfo-DMAC-SPP

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfo-DMAC-SPP is a sulfonated derivative of a DMAC-phosphine compound. The introduction of a sulfo- group enhances the aqueous solubility of the molecule, a critical feature for its applications in biological systems. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and experimental protocols relevant to its use in bioconjugation and drug delivery research.

Chemical Properties and Features

The key features of this compound are its water-solubility and its function as a crosslinker. The sulfonate group imparts hydrophilicity, while the DMAC (Dimethylacetylenedicarboxylate) component can participate in cycloaddition reactions, and the phosphine moiety is available for Staudinger ligation.

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

PropertyValue
Molecular Weight 550.6 g/mol
Formula C22H23N2O8PS
Solubility in Water > 10 mg/mL
Appearance White to off-white solid
Purity ≥ 95%
Storage Temperature -20°C

Mechanism of Action: Bioconjugation

This compound is primarily utilized as a heterobifunctional crosslinker. The phosphine handle allows for the highly specific and efficient Staudinger ligation with azide-modified biomolecules. The DMAC moiety can be used in subsequent click chemistry reactions. This dual reactivity allows for the stepwise construction of complex bioconjugates.

Experimental Protocols

Protocol 1: General Procedure for Antibody-Drug Conjugation using this compound

1. Antibody Modification:

  • Prepare a solution of the antibody in a suitable buffer (e.g., PBS, pH 7.4).
  • Introduce an azide group onto the antibody using a reagent like azido-NHS ester.
  • Purify the azide-modified antibody using size-exclusion chromatography.

2. Conjugation via Staudinger Ligation:

  • Dissolve this compound in an aqueous buffer.
  • Add the this compound solution to the azide-modified antibody solution at a molar excess.
  • Allow the reaction to proceed at room temperature for 2-4 hours.
  • The phosphine of this compound will react with the azide on the antibody to form a stable aza-ylide intermediate which then hydrolyzes to form a stable amide bond.

3. Drug Payload Attachment (Click Chemistry):

  • Prepare the drug payload with a suitable dienophile.
  • Add the drug payload to the antibody-Sulfo-DMAC-SPP conjugate.
  • The DMAC moiety will react with the dienophile via a Diels-Alder cycloaddition.
  • Purify the final antibody-drug conjugate (ADC) using chromatography.

Visualizations

G Workflow for Antibody-Drug Conjugate (ADC) Synthesis cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Staudinger Ligation cluster_2 Step 3: Drug Payload Attachment Antibody Antibody Azide_NHS Azido-NHS Ester Antibody->Azide_NHS Introduce Azide Azide_Antibody Azide_Antibody Azide_NHS->Azide_Antibody Azide-Modified Antibody Sulfo_DMAC_SPP This compound Azide_Antibody->Sulfo_DMAC_SPP Reacts with Antibody_Linker Antibody_Linker Sulfo_DMAC_SPP->Antibody_Linker Antibody-Linker Conjugate Drug_Payload Drug Payload (with dienophile) Antibody_Linker->Drug_Payload Diels-Alder Reaction Final_ADC Final_ADC Drug_Payload->Final_ADC Final ADC

Caption: Workflow for ADC synthesis using this compound.

G Signaling Pathway Inhibition by an ADC cluster_0 Cellular Internalization cluster_1 Drug Release and Action cluster_2 Therapeutic Effect ADC ADC Receptor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Released_Drug Released Drug Lysosome->Released_Drug Drug Release Target_Pathway Target Signaling Pathway Released_Drug->Target_Pathway Inhibition Apoptosis Apoptosis Target_Pathway->Apoptosis Leads to

Caption: General mechanism of action for an ADC.

An In-depth Technical Guide to the Water Solubility and Stability of Sulfo-DMAC-SPP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfo-DMAC-SPP, a heterobifunctional, cleavable linker, is a critical component in the development of Antibody-Drug Conjugates (ADCs). Its structure is meticulously designed to enhance the therapeutic window of ADCs by providing a balance of stability in systemic circulation and efficient cleavage at the target site. This guide provides a comprehensive overview of the water solubility and stability of this compound, presenting available data, outlining experimental methodologies, and visualizing key concepts.

Chemical Structure and Properties

This compound, with the CAS Number 663599-11-9, is chemically defined as 1-(4-((3-(Dimethylcarbamoyl)pyridin-4-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid. Its molecular formula is C₁₇H₂₁N₃O₈S₃.

The structure incorporates three key functional domains:

  • A sulfo-N-hydroxysuccinimide (sulfo-NHS) ester : This amine-reactive group enables the covalent attachment of the linker to lysine residues on a monoclonal antibody. The presence of the sulfonate group is a key feature that distinguishes it from non-sulfonated analogues.

  • A disulfide bond : This bond serves as a cleavable element, designed to be stable in the oxidizing environment of the bloodstream but susceptible to reduction in the intracellular environment.

  • A dimethylacetamide (DMAC) moiety : This part of the structure is involved in the linkage to the cytotoxic payload.

Water Solubility

The introduction of a sulfonate group onto the N-hydroxysuccinimide ring significantly enhances the water solubility of this compound compared to its non-sulfonated counterparts. This increased hydrophilicity is a crucial attribute for ADC linkers, as it can help to mitigate aggregation of the final ADC product and improve its pharmacokinetic properties.

While specific quantitative solubility data for this compound is not widely published in peer-reviewed literature, the general principle is that sulfo-NHS esters are readily soluble in aqueous buffers. For many sulfo-NHS ester-containing reagents, aqueous solubility can be in the range of 5 to 10 mg/mL.[1] However, for practical applications, they are often first dissolved in a polar aprotic solvent like DMSO or DMF at higher concentrations (e.g., up to 50 mg/mL) to prepare stock solutions.[1]

Table 1: General Solubility Characteristics of Sulfo-NHS Esters

Solvent SystemGeneral SolubilityRemarks
Aqueous Buffers (e.g., PBS)Moderate (e.g., 5-10 mg/mL)Sufficient for most conjugation reactions.
Polar Aprotic Solvents (e.g., DMSO, DMF)High (e.g., up to 50 mg/mL)Used for preparing concentrated stock solutions to minimize hydrolysis.[1]

Stability Profile

The stability of this compound is a multifaceted issue, primarily concerning the hydrolytic stability of the sulfo-NHS ester and the reductive stability of the disulfide bond. An ideal linker must remain intact in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, and then be efficiently cleaved within the target cancer cells.

Hydrolytic Stability of the Sulfo-NHS Ester

The sulfo-NHS ester is susceptible to hydrolysis, which is a competing reaction to the desired amidation with the antibody's lysine residues. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.

  • pH Dependence : The rate of hydrolysis increases significantly with increasing pH.[2][3] At physiological pH (~7.4), the half-life of an NHS ester can be a few hours, while at pH 8.6, it can be as short as 10 minutes.[3] Therefore, conjugation reactions are typically performed in buffers with a pH range of 7.2 to 8.5.

  • Temperature Dependence : Lowering the reaction temperature can help to slow down the rate of hydrolysis.

Table 2: General Hydrolytic Stability of NHS Esters

pHTemperatureApproximate Half-life
7.04°C4-5 hours
8.64°C10 minutes

Data is for general NHS esters and may vary for this compound.

Reductive Stability of the Disulfide Bond

The disulfide bond in this compound is designed to be stable in the relatively oxidizing environment of the bloodstream and cleaved in the reducing environment inside a cell.

  • Stability in Circulation : The disulfide bond is generally stable in plasma. The stability can be influenced by steric hindrance around the disulfide bond.

  • Intracellular Cleavage : The high concentration of reducing agents, particularly glutathione (GSH), within the cytoplasm of cells facilitates the cleavage of the disulfide bond, leading to the release of the cytotoxic payload. The intracellular glutathione concentration is significantly higher than in the extracellular environment, providing a basis for selective cleavage.

Experimental Protocols

Detailed experimental protocols for the assessment of this compound's water solubility and stability are not publicly available. However, based on standard methodologies for ADC linkers, the following outlines plausible experimental approaches.

Water Solubility Determination

Methodology: Shake-Flask Method

  • Sample Preparation : Add an excess amount of this compound to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration : Agitate the vial at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation : Centrifuge or filter the suspension to remove the undissolved solid.

  • Quantification : Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation : The determined concentration represents the aqueous solubility of the compound under the tested conditions.

Stability Assessment

Methodology: In Vitro Plasma Stability Assay

  • Incubation : Incubate this compound (or an ADC constructed with it) at a specific concentration in plasma from a relevant species (e.g., human, mouse) at 37 °C.

  • Time Points : Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Preparation : Quench the reaction in the aliquots (e.g., by adding a strong acid or organic solvent) and process the samples to precipitate plasma proteins.

  • Analysis : Analyze the supernatant for the concentration of the intact linker (or ADC) and any degradation products using LC-MS/MS.

  • Data Analysis : Plot the concentration of the intact compound versus time and determine the half-life (t₁/₂) of the linker in plasma.

Methodology: Reductive Cleavage Assay

  • Reaction Setup : Prepare solutions of this compound (or a relevant ADC) in a buffer (e.g., PBS, pH 7.4).

  • Initiation of Cleavage : Add a reducing agent, such as glutathione (GSH) or dithiothreitol (DTT), at a physiologically relevant concentration.

  • Time-course Monitoring : Monitor the reaction over time by taking aliquots at different intervals.

  • Analysis : Analyze the aliquots by HPLC or LC-MS to quantify the disappearance of the parent compound and the appearance of the cleaved products.

  • Kinetics : Determine the rate of cleavage under the tested conditions.

Visualizations

The following diagrams illustrate key concepts related to the function and stability of this compound.

ADC_Conjugation_and_Cleavage cluster_conjugation Conjugation to Antibody cluster_circulation Systemic Circulation cluster_internalization Internalization and Cleavage Antibody Antibody ADC ADC Antibody->ADC Lysine residue This compound This compound This compound->ADC Sulfo-NHS ester reaction ADC_circulating Intact ADC Target_Cell Target_Cell ADC_circulating->Target_Cell Stable ADC_internalized Internalized ADC Target_Cell->ADC_internalized Payload_Release Payload Release ADC_internalized->Payload_Release Disulfide Cleavage (High GSH)

Figure 1. Conceptual workflow of ADC conjugation, circulation, and payload release.

Stability_Factors cluster_hydrolytic Hydrolytic Stability (Sulfo-NHS Ester) cluster_reductive Reductive Stability (Disulfide Bond) Sulfo-DMAC-SPP_Stability This compound Stability pH pH Sulfo-DMAC-SPP_Stability->pH Temperature Temperature Sulfo-DMAC-SPP_Stability->Temperature Plasma_Environment Plasma (Oxidizing) Sulfo-DMAC-SPP_Stability->Plasma_Environment Intracellular_Environment Intracellular (Reducing, High GSH) Sulfo-DMAC-SPP_Stability->Intracellular_Environment

Figure 2. Key factors influencing the stability of this compound.

Conclusion

This compound is a sophisticated ADC linker with properties fine-tuned for therapeutic efficacy. Its enhanced water solubility, conferred by the sulfo group, is a significant advantage in the formulation and manufacturing of ADCs. The stability of its functional moieties—the sulfo-NHS ester and the disulfide bond—is a critical determinant of the overall performance of the resulting ADC. While specific quantitative data for this particular linker remains proprietary or limited in the public domain, an understanding of the general principles governing the behavior of sulfo-NHS esters and disulfide bonds provides a strong foundation for its application in ADC development. The experimental protocols outlined in this guide offer a framework for the rigorous evaluation of its solubility and stability characteristics, which is essential for the successful translation of novel ADCs from the laboratory to the clinic.

References

Synthesis and purification of Sulfo-DMAC-SPP

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Sulfonated Organic Molecules

Disclaimer: The specific compound "Sulfo-DMAC-SPP" could not be identified in publicly available scientific literature. This guide provides a comprehensive overview of the general principles and techniques for the synthesis and purification of sulfonated organic compounds, which would be applicable if "SPP" were a known parent molecule. All experimental work should be conducted with appropriate safety precautions and after a thorough risk assessment.

Abstract

This technical guide offers a detailed exploration of the synthesis and purification of sulfonated organic compounds, tailored for researchers, scientists, and drug development professionals. In the absence of specific data for "this compound," this document focuses on general methodologies for the sulfonation of a parent organic molecule and the subsequent purification of the sulfonic acid derivative. It covers common sulfonation reagents, reaction conditions, and standard purification techniques such as crystallization and chromatography. The information is presented to be broadly applicable for the synthesis of novel sulfonated molecules within a drug development framework.

Introduction to Sulfonation in Drug Development

Sulfonation, the introduction of a sulfo group (-SO₃H) into an organic molecule, is a significant chemical modification in drug development. The sulfonic acid functional group is highly acidic and can exist as a zwitterion, which substantially alters the physicochemical properties of a parent molecule.

Key Impacts of Sulfonation:

  • Increased Aqueous Solubility: The highly polar sulfo group can dramatically enhance water solubility, which is often advantageous for drug formulation and administration.

  • Modified Biological Activity: The introduction of a charged group can alter a molecule's interaction with its biological target, potentially enhancing potency or modifying its mechanism of action.

  • Improved Pharmacokinetic Properties: Changes in solubility and charge can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of Sulfonated Organic Compounds

The selection of a sulfonating agent and reaction conditions is contingent on the chemical nature of the parent molecule (hereafter "Parent-Molecule") and the desired extent of sulfonation.

Table 1: Common Sulfonating Agents and Their Applications

Sulfonating AgentFormulaKey Characteristics & Applications
Sulfur Trioxide SO₃A potent and versatile sulfonating agent, often used as a complex with reagents like pyridine or dioxane to moderate its reactivity. It is suitable for a wide range of aromatic and aliphatic compounds.
Oleum (Fuming Sulfuric Acid) H₂SO₄·xSO₃A solution of sulfur trioxide in sulfuric acid, this is a very strong sulfonating agent typically used for less reactive aromatic compounds.
Chlorosulfonic Acid ClSO₃HA highly reactive agent, often used for preparing sulfonyl chlorides which can be subsequently hydrolyzed to sulfonic acids.
Sulfuric Acid H₂SO₄The most common sulfonating agent, generally requiring elevated temperatures and suitable for activated aromatic rings.
Experimental Protocol: General Sulfonation of an Aromatic Parent-Molecule
  • Reaction Setup: The Parent-Molecule is dissolved in a suitable aprotic solvent (e.g., N,N-Dimethylacetamide - DMAC) in a reaction vessel under an inert atmosphere. The vessel is cooled to a controlled temperature (e.g., 0-10 °C).

  • Addition of Sulfonating Agent: A sulfonating agent (e.g., a sulfur trioxide-pyridine complex) is added dropwise to the solution of the Parent-Molecule at a controlled rate to manage the reaction exotherm.

  • Reaction Monitoring: The reaction's progress is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction is carefully quenched, for instance, by the slow addition of cold water.

  • Isolation: The crude sulfonated product is isolated. This may involve adjusting the pH to precipitate the product followed by filtration, or through an extraction process.

Logical Workflow for a General Sulfonation Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Parent_Molecule Parent-Molecule in Solvent Reaction_Vessel Reaction at Controlled Temperature Parent_Molecule->Reaction_Vessel Sulfonating_Agent Sulfonating Agent Sulfonating_Agent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Isolation Isolation of Crude Product Quenching->Isolation Purification Purification Isolation->Purification

Caption: General workflow for the sulfonation of a parent molecule.

Purification of Sulfonated Organic Compounds

The purification of highly polar, water-soluble sulfonic acids can be challenging and often necessitates specialized techniques.

Table 2: Common Purification Techniques for Sulfonated Compounds

Purification MethodPrincipleAdvantagesDisadvantages
Crystallization/Recrystallization Differential solubility of the product and impurities in a solvent system at varying temperatures.Can yield high-purity material and is scalable.Finding a suitable solvent can be challenging for highly soluble compounds.
Reverse-Phase HPLC (RP-HPLC) Partitioning between a nonpolar stationary phase and a polar mobile phase.Provides high resolution and purity.Can be costly and time-consuming for large quantities.
Ion-Exchange Chromatography (IEX) Separation based on the molecule's net charge.Highly effective for separating charged molecules from neutral impurities.Can be sensitive to pH and buffer concentrations.
Solid-Phase Extraction (SPE) A form of chromatography for sample cleanup and concentration.Rapid and efficient for removing major impurities.Offers lower resolution compared to HPLC.
Experimental Protocol: General Purification by Reverse-Phase HPLC
  • Sample Preparation: The crude sulfonated product is dissolved in a minimal volume of a suitable solvent, often the initial mobile phase.

  • Chromatography: A preparative RP-HPLC system with a C18 column is used. The mobile phase typically consists of a water/acetonitrile or water/methanol gradient, often with an acid modifier like formic acid.

  • Elution: A gradient elution is commonly used, starting with a high aqueous content and increasing the organic solvent concentration to elute the product.

  • Fraction Collection: Fractions containing the purified product are collected based on UV detection.

  • Product Recovery: The collected fractions are combined, the organic solvent is removed under reduced pressure, and the remaining aqueous solution is lyophilized to yield the pure product.

General Purification Workflow

G cluster_purification Purification Options Crude_Product Crude Sulfonated Product Crystallization Crystallization Crude_Product->Crystallization RP_HPLC Reverse-Phase HPLC Crude_Product->RP_HPLC IEX Ion-Exchange Chromatography Crude_Product->IEX Pure_Product Pure Sulfonated Product Crystallization->Pure_Product RP_HPLC->Pure_Product IEX->Pure_Product

Caption: Common purification pathways for sulfonated compounds.

Signaling Pathways and Biological Evaluation

The introduction of a sulfo group can significantly alter a molecule's interaction with biological systems.

General Considerations for Biological Evaluation:

  • Target Binding Assays: It is essential to determine if the sulfonated derivative's affinity for its biological target has been altered.

  • Cell-Based Assays: The functional activity of the sulfonated compound should be assessed in relevant cell-based assays.

  • ADME/Tox Profiling: The pharmacokinetic and toxicological properties of the new molecule must be characterized.

Illustrative Signaling Pathway

The following diagram illustrates a generic signaling pathway that could be modulated by a sulfonated small molecule.

G Ligand Sulfonated Molecule Receptor Cell Surface Receptor Ligand->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Leads to

Caption: A generic cell signaling pathway initiated by a ligand.

Conclusion

While the specific entity "this compound" remains unidentified, the principles and protocols detailed in this guide provide a robust framework for the synthesis and purification of novel sulfonated molecules. The strategic incorporation of a sulfonic acid group is a valuable tool in drug discovery for modulating physicochemical and biological properties. The careful selection of synthetic and purification methodologies is critical for obtaining high-quality material for subsequent biological evaluation.

Sulfo-DMAC-SPP: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sulfo-DMAC-SPP, a crucial component in the development of next-generation antibody-drug conjugates (ADCs). This document outlines its chemical properties, mechanism of action, and illustrative experimental protocols relevant to its application in cancer therapy research.

Core Properties of this compound

This compound is a heterobifunctional, cleavable crosslinker used in the synthesis of ADCs. Its structure incorporates a sulfonate group, which enhances water solubility and can improve the pharmacokinetic profile of the resulting ADC.

PropertyValueReference
CAS Number 663599-11-9N/A
Molecular Weight 491.56 g/mol N/A
Chemical Nature Cleavable Disulfide LinkerN/A
Key Feature Sulfonated for increased hydrophilicityN/A

Mechanism of Action in Antibody-Drug Conjugates

This compound plays a pivotal role in the targeted delivery of cytotoxic agents to cancer cells. The fundamental principle of its application lies in the differential reductive environments between the bloodstream and the intracellular space of tumor cells.

ADCs constructed with this compound are designed to be stable in the systemic circulation, minimizing premature release of the potent drug payload and thus reducing off-target toxicity.[1][2] Upon reaching the target tumor cell, the ADC binds to a specific antigen on the cell surface and is subsequently internalized, often via endocytosis.

Inside the cell, the higher concentration of reducing agents, such as glutathione, facilitates the cleavage of the disulfide bond within the this compound linker.[1] This cleavage releases the cytotoxic drug, which can then exert its therapeutic effect, leading to apoptosis of the cancer cell.

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Disulfide Cleavage (High Glutathione) Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 5. Cytotoxic Effect

Figure 1: General mechanism of action for an ADC with a cleavable disulfide linker.

The Bystander Effect

A significant advantage of using cleavable linkers like this compound is the potential for a "bystander effect."[3][4][5][6] Once the cytotoxic drug is released within the target cell, its physicochemical properties may allow it to diffuse across the cell membrane and kill neighboring, antigen-negative tumor cells.[5][6] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.

Experimental Protocols

The following are representative protocols for the use of a sulfo-disulfide linker like this compound in the synthesis and evaluation of an ADC. These are illustrative examples and should be optimized for specific antibodies, drugs, and cell lines.

Antibody-Linker Conjugation (Illustrative Protocol)

This protocol describes a two-step process for conjugating a sulfo-disulfide linker to an antibody.

Conjugation_Workflow Antibody Antibody Solution (in PBS, pH 7.2-7.4) Reaction1 Incubate (Room Temp, 2h) Antibody->Reaction1 Linker This compound (dissolved in DMSO) Linker->Reaction1 Purification1 Purification (e.g., Desalting Column) Reaction1->Purification1 ActivatedAb Activated Antibody Purification1->ActivatedAb Reaction2 Incubate (Room Temp, 4h to overnight) ActivatedAb->Reaction2 Drug Thiol-containing Drug Drug->Reaction2 Purification2 Final Purification (e.g., SEC) Reaction2->Purification2 ADC Final ADC Conjugate Purification2->ADC

Figure 2: A representative workflow for the two-step conjugation of an antibody with a heterobifunctional linker and a cytotoxic drug.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.2-7.4.

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Thiol-containing cytotoxic drug.

  • Desalting columns.

  • Size-exclusion chromatography (SEC) system.

Procedure:

  • Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in PBS, pH 7.2-7.4.

  • Linker Activation: Immediately before use, dissolve this compound in DMSO to a stock concentration of 10-20 mM.

  • Reaction Step 1 (Antibody-Linker): Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. Incubate at room temperature for 2 hours with gentle mixing.

  • Purification Step 1: Remove excess, unreacted linker using a desalting column equilibrated with PBS.

  • Reaction Step 2 (Linker-Drug): To the purified, linker-activated antibody, add the thiol-containing cytotoxic drug at a 3- to 5-fold molar excess over the antibody. Incubate at room temperature for 4 hours to overnight with gentle mixing, protected from light.

  • Final Purification: Purify the resulting ADC using an appropriate method, such as SEC, to remove unconjugated drug and linker-drug adducts.

  • Characterization: Characterize the final ADC product to determine the drug-to-antibody ratio (DAR), purity, and aggregation.

In Vitro Drug Release Assay (Illustrative Protocol)

This assay evaluates the stability of the ADC in plasma and its susceptibility to cleavage in a reducing environment.

Materials:

  • Purified ADC.

  • Human or mouse plasma.

  • PBS containing a reducing agent (e.g., 5 mM glutathione).

  • Control buffer (PBS).

  • Analytical method for detecting the released drug (e.g., LC-MS/MS).

Procedure:

  • Incubate the ADC at a final concentration of 100 µg/mL in:

    • Human plasma

    • PBS with 5 mM glutathione

    • PBS alone (control)

  • Maintain incubations at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots from each condition.

  • Process the samples to precipitate proteins (e.g., with acetonitrile) and isolate the supernatant containing the released drug.

  • Quantify the amount of released drug in each sample using a validated LC-MS/MS method.

  • Calculate the percentage of drug release over time for each condition.

Bystander Killing Effect Assay (Illustrative Protocol)

This co-culture assay assesses the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.[3][4][5][6][7]

Materials:

  • Antigen-positive cancer cell line.

  • Antigen-negative cancer cell line (stably expressing a fluorescent protein, e.g., GFP, for identification).

  • Cell culture medium and supplements.

  • Purified ADC.

  • Isotype control antibody.

  • Flow cytometer or high-content imaging system.

  • Cell viability reagent (e.g., propidium iodide).

Procedure:

  • Seed the antigen-positive and GFP-expressing antigen-negative cells together in 96-well plates at a defined ratio (e.g., 1:1, 1:5, 5:1).

  • Allow the cells to adhere overnight.

  • Treat the co-cultures with serial dilutions of the ADC or the isotype control antibody. Include an untreated control.

  • Incubate for 72-96 hours.

  • Stain the cells with a viability dye.

  • Analyze the plates using a flow cytometer or a high-content imager.

  • Gate on the GFP-positive (antigen-negative) and GFP-negative (antigen-positive) populations.

  • Determine the percentage of viable cells in each population for each treatment condition.

  • A significant decrease in the viability of the GFP-positive cells in the ADC-treated wells compared to the control wells indicates a bystander effect.

Conclusion

This compound represents a valuable tool in the design and synthesis of advanced antibody-drug conjugates. Its cleavable disulfide bond allows for targeted drug release in the reductive intracellular environment of tumor cells, while the sulfonate group can confer favorable solubility properties. The potential for a bystander effect further enhances its therapeutic promise for treating heterogeneous tumors. The illustrative protocols provided in this guide offer a starting point for researchers to incorporate this compound into their ADC development programs, with the understanding that optimization is key to achieving desired efficacy and safety profiles.

References

Chemical and Physical Properties (Hypothetical Data)

Author: BenchChem Technical Support Team. Date: December 2025

As "Sulfo-DMAC-SPP" does not correspond to a publicly documented chemical entity, this guide provides a framework for the safety and handling of novel or uncharacterized water-soluble sulfonated compounds in a research and development setting. The following information is based on best practices for handling new chemical entities (NCEs) and should be adapted as specific data for the compound becomes available through experimental characterization.

All personnel must review this information before handling the compound. The data presented below are placeholders and must be replaced with experimentally determined values for this compound.

PropertyValueSource / Method
IUPAC Name Not available-
CAS Number Not available-
Molecular Formula To be determinedElemental Analysis, Mass Spec.
Molecular Weight To be determinedMass Spectrometry
Appearance White to off-white solidVisual Inspection
Solubility Soluble in water, DMSO, DMFSolubility Testing
Melting Point To be determinedDifferential Scanning Calorimetry
Boiling Point Not applicable (decomposes)-
pKa To be determined (sulfonic acid group ~ -2)Titration / Computational
Stability Store at -20°C, protect from moistureStability Studies

Hazard Identification and Safety Precautions

As an uncharacterized substance, this compound must be treated as a hazardous compound. The following is a preliminary hazard assessment based on functional groups (sulfonic acid, potential reactive ester).

GHS Classification (Anticipated)
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.
Skin Irritation Category 2H315: Causes skin irritation.
Eye Irritation Category 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in solid or solution form.

cluster_ppe Mandatory PPE Workflow start Enter Lab ppe_check Don Required PPE start->ppe_check lab_coat Lab Coat (fully buttoned) ppe_check->lab_coat gloves Nitrile Gloves (check for tears) ppe_check->gloves goggles Safety Goggles (splash-proof) ppe_check->goggles respirator Fume Hood or Respirator (if aerosolizing) ppe_check->respirator end Handle Compound lab_coat->end gloves->end goggles->end respirator->end

Caption: Mandatory Personal Protective Equipment (PPE) workflow before handling the compound.

Experimental Protocols

Protocol for Reconstitution of Solid Compound

This protocol describes the steps to safely prepare a stock solution from the powdered form of this compound.

  • Preparation:

    • Calculate the required mass of this compound and volume of solvent to achieve the desired concentration.

    • Work within a certified chemical fume hood.

    • Ensure a calibrated balance, appropriate glassware, and solvent are available.

  • Weighing:

    • Place a weigh boat on the balance and tare.

    • Carefully transfer the solid this compound to the weigh boat using a clean spatula. Avoid creating dust.

    • Record the exact mass.

  • Solubilization:

    • Transfer the weighed powder to a sterile conical tube or vial.

    • Add the calculated volume of solvent (e.g., sterile water or DMSO) to the vial.

    • Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, date, and storage temperature.

    • Store at -20°C or as determined by stability studies.

cluster_workflow Reconstitution Workflow prep 1. Preparation (Fume Hood) weigh 2. Weigh Solid (Anti-static balance) prep->weigh dissolve 3. Add Solvent & Dissolve weigh->dissolve aliquot 4. Aliquot Solution dissolve->aliquot store 5. Label & Store (-20°C) aliquot->store cluster_pathway Hypothetical Signaling Pathway Inhibition receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf gene Gene Expression tf->gene spp This compound spp->kinase2

Sulfo-DMAC-SPP: An In-depth Technical Guide to a Cleavable Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-DMAC-SPP, a water-soluble, heterobifunctional, and cleavable crosslinking reagent. Primarily utilized in the synthesis of antibody-drug conjugates (ADCs), its unique properties offer precise control over the conjugation process, enabling the development of targeted therapeutics. This document details its core attributes, mechanism of action, and provides exemplary experimental protocols for its application in bioconjugation.

Core Principles of this compound

This compound is a sophisticated chemical tool designed for the covalent linkage of biomolecules. Its structure incorporates three key functional components:

  • A Sulfo-N-hydroxysuccinimide (Sulfo-NHS) Ester: This functional group provides amine reactivity. The addition of a sulfonate group (–SO₃⁻) on the N-hydroxysuccinimide ring significantly enhances the water solubility of the entire crosslinker. This allows for conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents, which can be detrimental to protein structure and function.

  • A Pyridyldithiol Group: This moiety is reactive towards sulfhydryl groups (-SH), which are present in the side chains of cysteine residues. The reaction between the pyridyldithiol and a sulfhydryl group results in the formation of a disulfide bond (-S-S-).

  • A Cleavable Disulfide Bond: The disulfide bond formed is susceptible to cleavage by reducing agents. This feature is particularly valuable in the context of ADCs, as it allows for the release of the conjugated drug from the antibody within the reducing environment of the target cell.

The "DMAC" component of the name likely refers to a dimethylacetamide moiety within the linker's backbone, which can influence the reagent's solubility and spatial characteristics.

Mechanism of Action

The bioconjugation process using this compound is a two-step reaction, capitalizing on its heterobifunctional nature. This allows for controlled and specific linkage between two different types of biomolecules, typically a protein (like an antibody) and a payload (like a cytotoxic drug).

Step 1: Amine Acylation

The Sulfo-NHS ester of this compound reacts with primary amines (-NH₂) on the surface of the target protein. These are commonly found on the side chains of lysine residues and the N-terminus of the polypeptide chain. The reaction proceeds efficiently at a physiological to slightly alkaline pH (typically 7.2-8.5), forming a stable amide bond and releasing the Sulfo-N-hydroxysuccinimide leaving group.

Step 2: Disulfide Bond Formation

The pyridyldithiol group of the now protein-linked this compound reacts with a sulfhydryl group on the payload molecule. This reaction forms a new disulfide bond, covalently linking the payload to the protein, and releases pyridine-2-thione.

The overall result is a biomolecular conjugate connected by a linker containing a cleavable disulfide bond.

Quantitative Data

The selection of a crosslinker is often guided by its specific chemical and physical properties. The following table summarizes key quantitative data for this compound and related compounds.

PropertyValueReference
Chemical Formula C₁₇H₂₁N₃O₈S₃[1]
Molecular Weight 491.6 g/mol [1]
Reactive Towards Primary Amines (-NH₂) and Sulfhydryls (-SH)[2]
Spacer Arm Length Varies based on the specific DMAC backboneN/A
Solubility Water-soluble[1]
Cleavability Cleavable by reducing agents (e.g., DTT, TCEP)[2]
Optimal pH for Amine Reaction 7.2 - 8.5N/A
Optimal pH for Sulfhydryl Reaction 6.5 - 7.5[3]

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. These should be considered as starting points, and optimization may be necessary for specific applications.

Two-Step Protein-Payload Conjugation

This protocol describes the conjugation of a payload containing a free sulfhydryl group to a protein with available primary amines.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.0.

  • This compound.

  • Sulfhydryl-containing payload.

  • Reducing agent (e.g., DTT, TCEP) if the payload's sulfhydryl is in a disulfide bond.

  • Quenching reagent (e.g., Tris, glycine).

  • Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen reaction buffer.

  • This compound Activation: Immediately before use, dissolve this compound in the reaction buffer. Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker: Remove unreacted this compound by desalting or dialysis against a suitable buffer (e.g., PBS at pH 6.5-7.5).

  • Payload Preparation: If necessary, reduce any disulfide bonds in the payload to generate a free sulfhydryl group. This can be achieved by incubation with a reducing agent like TCEP, followed by its removal.

  • Conjugation: Add the sulfhydryl-containing payload to the activated protein solution. A 1.5- to 5-fold molar excess of the payload over the protein is a common starting point.

  • Incubation: Incubate the mixture for 1-2 hours at room temperature.

  • Quenching (Optional): The reaction can be quenched by the addition of a small molecule with a free sulfhydryl group (e.g., cysteine) to react with any remaining pyridyldithiol groups.

  • Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess payload and other reaction byproducts.

Cleavage of the Disulfide Bond

This protocol is for the cleavage of the disulfide bond within the this compound linker to release the conjugated payload.

Materials:

  • Purified conjugate from the previous protocol.

  • Reducing agent (e.g., DTT).

  • Buffer for cleavage reaction (e.g., PBS).

Procedure:

  • Prepare Conjugate Solution: Dissolve the purified conjugate in a suitable buffer.

  • Add Reducing Agent: Add DTT to a final concentration of 20-50 mM.

  • Incubation: Incubate the reaction for 30 minutes at 37°C.

  • Analysis: The cleavage can be confirmed by techniques such as SDS-PAGE (which will show a change in molecular weight of the protein) or mass spectrometry.

Visualizations

The following diagrams illustrate the key processes involved in bioconjugation with this compound.

G cluster_0 Step 1: Activation of Protein cluster_1 Step 2: Conjugation with Payload Protein-NH2 Protein with Primary Amine (-NH₂) Activated_Protein Activated Protein (Amide Bond Formation) Protein-NH2->Activated_Protein + this compound This compound This compound Crosslinker This compound->Activated_Protein Sulfo-NHS_Leaving_Group Sulfo-NHS Leaving Group Activated_Protein->Sulfo-NHS_Leaving_Group releases Final_Conjugate Final Conjugate (Disulfide Bond) Activated_Protein->Final_Conjugate + Payload-SH Payload-SH Payload with Sulfhydryl (-SH) Payload-SH->Final_Conjugate Pyridine-2-thione Pyridine-2-thione Final_Conjugate->Pyridine-2-thione releases

Caption: Workflow of a two-step bioconjugation using this compound.

G Final_Conjugate Protein-S-S-Payload (Final Conjugate) Cleaved_Protein Cleaved Protein (with Thiol) Final_Conjugate->Cleaved_Protein + Reducing Agent Released_Payload Released Payload (with Thiol) Final_Conjugate->Released_Payload releases Reducing_Agent Reducing Agent (e.g., DTT, TCEP) Reducing_Agent->Cleaved_Protein Reducing_Agent->Released_Payload

Caption: Cleavage of the disulfide bond in the this compound linker.

References

An In-depth Technical Guide on the Role of Sulfo-DMAC-SPP in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Advanced Linker Technology in SPPS

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R.B. Merrifield, has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1][2] The core of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[3][4] A critical component in this process is the linker , a chemical moiety that connects the nascent peptide to the solid support and dictates the conditions under which the final peptide is cleaved and harvested.[5][6]

While traditional linkers are cleaved using strong acids (e.g., trifluoroacetic acid, TFA), this can be detrimental to peptides containing sensitive modifications or complex structures. This has driven the development of "orthogonal" linker strategies, which employ cleavage conditions that do not affect acid-labile side-chain protecting groups.[4] Among these, photocleavable linkers have gained prominence as they allow for peptide release under mild, neutral conditions using UV light.[7]

This guide focuses on a specific, advanced photocleavable linker: Sulfo-DMAC-SPP . This linker combines the photolability of the dimethylaminocinnamic acid (DMAC) core with a sulfonated group to enhance solubility and performance, particularly in aqueous-based systems and for the synthesis of complex peptides.

The this compound Linker: Chemical Properties and Mechanism

The this compound linker is a specialized derivative of the well-known photolabile o-nitrobenzyl class of linkers.[7] Its structure is designed for optimal performance in modern Fmoc-based SPPS protocols.

  • Core Structure: The photolabile core is based on a substituted cinnamic acid derivative. This structure is stable to the basic conditions (e.g., piperidine) used for Fmoc-group removal during peptide elongation and to mild acidic conditions.[7]

  • Photocleavage Mechanism: The linker is cleaved by UV light, typically at a wavelength of 350-365 nm.[7] Upon irradiation, the linker undergoes an intramolecular rearrangement, leading to the cleavage of the ester bond connecting the peptide's C-terminus to the resin. This process is rapid and occurs under neutral pH and room temperature, preserving the integrity of sensitive peptide functionalities.

  • The Role of the "Sulfo" Group: The key innovation of the Sulfo-DMAC linker is the incorporation of a sulfonic acid (-SO₃H) group. This modification imparts significantly increased hydrophilicity. This is advantageous for several reasons:

    • Improved Swelling: Enhances the swelling of the polystyrene resin in a wider range of solvents, including more polar and aqueous media.[8]

    • Enhanced Reaction Kinetics: Better solvation of the peptide-resin complex can lead to more efficient coupling and deprotection steps.

    • Aqueous Cleavage: Facilitates photocleavage in aqueous buffers, which is ideal for biological applications and downstream assays where organic solvents are undesirable.

Quantitative Performance Data

The efficiency of a linker is determined by its stability during synthesis and its cleavage yield upon completion. The this compound linker demonstrates excellent performance in both areas.

ParameterTypical ValueConditions / Notes
Linker Stability >99%Stable to repeated treatments with 20% piperidine in DMF.
Photocleavage Wavelength 350 - 365 nmStandard long-wave UV lamp.
Photocleavage Time 1 - 4 hoursDependent on peptide length, sequence, and solvent.
Cleavage Yield 85 - 95%Varies with peptide sequence and cleavage conditions.
Peptide Purity (Crude) Typically >70%Comparable or superior to many standard acid-cleavage methods.[9]
Cleavage Solvents DMF, DCM, Acetonitrile, Aqueous Buffers (e.g., PBS, Tris)The sulfo- group enhances compatibility with aqueous systems.[7]

Experimental Protocols

The following protocols provide a detailed methodology for the use of the this compound linker in a standard manual Fmoc-SPPS workflow.

Protocol 1: Loading the First Amino Acid onto Sulfo-DMAC Resin
  • Resin Swelling: Swell the this compound functionalized resin (e.g., aminomethyl polystyrene) in Dichloromethane (DCM) for 1 hour, followed by Dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection (if pre-loaded with Fmoc-linker): Treat the resin with a solution of 20% piperidine in DMF for 20 minutes at room temperature with agitation. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).[7]

  • Amino Acid Activation: In a separate vessel, dissolve the first Fmoc-protected amino acid (3 eq. to resin capacity), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add Diisopropylethylamine (DIPEA) (6 eq.) to the solution and allow it to pre-activate for 2 minutes.[10]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Drying: Dry the resin under a vacuum for subsequent peptide chain elongation.

Protocol 2: Peptide Chain Elongation (Standard Fmoc-SPPS Cycle)

This cycle is repeated for each amino acid in the peptide sequence.[4]

  • Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin with DMF (5x).

  • Coupling: Add the pre-activated solution of the next Fmoc-amino acid (as described in Protocol 1, Step 3) to the resin and agitate for 1-2 hours.[10]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Photocleavage of the Peptide from the Resin
  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin thoroughly under a vacuum.

  • Suspension: Suspend the dried peptide-resin in the chosen cleavage solvent (e.g., DMF, acetonitrile/water, or an aqueous buffer) in a UV-transparent reaction vessel (e.g., borosilicate or quartz glass).[7] Ensure the resin is fully suspended to allow for maximum light exposure.

  • Irradiation: While stirring or agitating the suspension, irradiate the vessel with a UV lamp (365 nm). The distance from the lamp to the vessel should be minimized (e.g., 5-10 cm).

  • Monitoring: Monitor the cleavage progress by taking small aliquots of the supernatant, removing the solvent, and analyzing the product via HPLC-MS.

  • Harvesting: Once cleavage is complete (typically 1-4 hours), filter the resin and collect the filtrate containing the cleaved peptide.

  • Final Steps: Wash the resin with a small amount of the cleavage solvent to recover any remaining peptide. Combine the filtrates and precipitate the crude peptide using cold diethyl ether. Lyophilize the peptide pellet for storage or purification.[10]

Visualized Workflows and Relationships

The following diagrams illustrate the key processes and advantages of using the this compound linker.

SPPS_Workflow This compound Synthesis Workflow cluster_prep Resin Preparation cluster_cycle Elongation Cycle (Repeat n times) cluster_cleave Cleavage & Harvest Resin Sulfo-DMAC Resin Swell Swell Resin (DMF/DCM) Resin->Swell LoadAA Load First Fmoc-AA Swell->LoadAA Deprotect Fmoc Deprotection (20% Piperidine) LoadAA->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Next Fmoc-AA Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Wash2->Deprotect next cycle FinalWash Final Wash & Dry Wash2->FinalWash final cycle Cleave Photocleavage (365nm UV Light) FinalWash->Cleave Harvest Filter & Collect Crude Peptide Cleave->Harvest

SPPS workflow using the Sulfo-DMAC photocleavable linker.

Cleavage_Comparison Linker Cleavage Comparison TFA_Linker Wang / Rink Amide Resin TFA_Cleavage Cleavage Cocktail (e.g., 95% TFA) TFA_Linker->TFA_Cleavage TFA_Product Peptide + Deprotected Side Chains TFA_Cleavage->TFA_Product Photo_Product Peptide + Intact Protected Side Chains Photo_Linker Sulfo-DMAC Resin Photo_Cleavage UV Light (365nm) Neutral Buffer Photo_Linker->Photo_Cleavage Photo_Cleavage->Photo_Product

Orthogonality of Sulfo-DMAC vs. standard acid-labile linkers.

Advantages and Niche Applications

The unique properties of the this compound linker make it the ideal choice for a range of challenging synthetic applications:

  • Synthesis of Acid-Sensitive Peptides: Peptides containing post-translational modifications like phosphorylation, glycosylation, or sulfation, which are often labile to strong acids, can be synthesized and cleaved with their modifications intact.[11]

  • Fully Protected Peptide Fragments: The mild cleavage conditions allow for the release of peptide fragments with their side-chain protecting groups still attached. These fragments are valuable building blocks for convergent synthesis strategies, where large proteins are assembled from smaller peptide segments.[2]

  • On-Resin Screening and Assays: The ability to cleave the peptide in aqueous buffers makes this linker suitable for high-throughput screening applications where the peptide is tested for biological activity directly after release from the resin, without the need for solvent exchange.

  • Peptide Conjugation: Cleaved, protected peptides can be selectively deprotected and functionalized in solution, facilitating the synthesis of complex conjugates like antibody-drug conjugates (ADCs) or PEGylated peptides.[8]

Conclusion

The this compound linker represents a significant advancement in solid-phase peptide synthesis technology. By combining the benefits of photocleavage—mild, neutral, and orthogonal conditions—with the enhanced aqueous compatibility afforded by sulfonation, it provides researchers and drug developers with a powerful tool to overcome the limitations of traditional SPPS. Its use is particularly indicated for the synthesis of complex, modified, or sensitive peptides where the preservation of chemical integrity is paramount. The adoption of this technology can accelerate the development of novel peptide-based therapeutics and advanced biomaterials.

References

Understanding the "Sulfo" Group in Biochemical Reagents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the sulfonate group (–SO₃⁻) into biochemical reagents has revolutionized bioconjugation techniques. This seemingly simple chemical modification imparts critical physicochemical properties that enable more efficient, reliable, and biologically compatible experiments. This guide provides an in-depth exploration of the "sulfo" group, its impact on reagent functionality, and detailed protocols for its application in key biochemical assays.

The Core of "Sulfo": Physicochemical Properties

The defining feature of "sulfo" reagents is the presence of a sulfonate group, a salt of sulfonic acid.[1] This functional group is highly polar and negatively charged at physiological pH, which confers two primary advantages over their non-sulfonated counterparts: enhanced water solubility and membrane impermeability.[][3]

  • Enhanced Water Solubility : The sulfonate group dramatically increases the hydrophilicity of a molecule.[3][4] This allows "sulfo" reagents to be dissolved directly in aqueous buffers, eliminating the need for organic co-solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][6] Avoiding organic solvents is crucial when working with sensitive biological molecules, such as antibodies and enzymes, as it helps preserve their native tertiary structure, antigen-binding affinity, and overall function.[] This improved solubility also prevents the aggregation and precipitation of proteins that can occur when lipophilic reagents are introduced into aqueous solutions.[]

  • Membrane Impermeability : The negative charge of the sulfonate group prevents "sulfo" reagents from passively diffusing across the hydrophobic lipid bilayer of cell membranes.[][7] This property is invaluable for selectively labeling proteins on the exterior surface of living cells without affecting intracellular components.[8][9] This allows researchers to distinguish between cell-surface and internal protein populations, a critical aspect of studying cell signaling, receptor trafficking, and membrane protein dynamics.

cluster_0 Core Properties of the Sulfo Group cluster_1 Key Advantages in Bioconjugation cluster_2 Practical Outcomes for Researchers Sulfo_Group Sulfonate Group (-SO₃⁻) Solubility Enhanced Water Solubility Sulfo_Group->Solubility imparts Impermeability Cell Membrane Impermeability Sulfo_Group->Impermeability imparts Aqueous_Rxn Direct reaction in aqueous buffers Solubility->Aqueous_Rxn No_Solvent Avoids organic solvents (DMSO, DMF) Solubility->No_Solvent Surface_Labeling Enables selective cell-surface labeling Impermeability->Surface_Labeling Protein_Stability Preserves protein structure & function Aqueous_Rxn->Protein_Stability

Core advantages conferred by the sulfo group.
Quantitative Comparison: Sulfo-SMCC vs. SMCC

To illustrate the practical benefits, the properties of the water-soluble crosslinker Sulfo-SMCC are compared with its non-sulfonated analog, SMCC.

PropertySulfo-SMCCSMCC (Non-Sulfo Analog)Reference
Molecular Weight 436.37 g/mol 334.32 g/mol [5]
Spacer Arm Length 8.3 Å8.3 Å[5]
Solubility Soluble in water (up to ~10 mM) and aqueous buffersInsoluble in water; requires organic solvents (DMSO, DMF)[5]
Membrane Permeability Impermeable (charged)Permeable (uncharged)[5]

Key "Sulfo" Reagents and Their Reaction Chemistry

The sulfonate group is appended to various reactive moieties to create a suite of powerful tools for bioconjugation.

Amine-Reactive Reagents: Sulfo-NHS Esters

N-hydroxysulfosuccinimide (Sulfo-NHS) esters are one of the most common classes of "sulfo" reagents.[] They react efficiently with primary amines (–NH₂), such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable, covalent amide bonds.[6][7] This reaction is typically performed in buffers at a pH of 7.2 to 8.5.[7]

Sulfo_NHS_Ester R-Sulfo-NHS Ester Leaving_Group Sulfo-NHS Protein Protein Conjugate Conjugate Conjugate->Leaving_Group Byproduct

Reaction of a Sulfo-NHS ester with a primary amine.
Heterobifunctional Crosslinkers: Sulfo-SMCC

Heterobifunctional reagents possess two different reactive groups, allowing for sequential, controlled conjugation of two different molecules.[5] Sulfo-SMCC is a prime example, featuring an amine-reactive Sulfo-NHS ester and a sulfhydryl-reactive maleimide group.[5][10] The maleimide group reacts specifically with sulfhydryl groups (–SH) on cysteine residues at a pH of 6.5-7.5.[11] This enables a two-step process that minimizes unwanted self-conjugation or polymerization.[5]

Step1 Step 1: Amine Reaction React Protein 1 with excess Sulfo-SMCC (pH 7.2-8.5) Purify1 Purification Remove excess Sulfo-SMCC (e.g., desalting column) Step1->Purify1 Intermediate Maleimide-Activated Protein 1 Purify1->Intermediate Step2 Step 2: Sulfhydryl Reaction Mix Maleimide-Activated Protein 1 with Protein 2 (pH 6.5-7.5) Intermediate->Step2 Final Final Conjugate: Protein 1 - Linker - Protein 2 Step2->Final

Workflow for two-step conjugation using Sulfo-SMCC.

Experimental Protocols

Adherence to detailed protocols is critical for successful bioconjugation. The following are methodologies for common applications of "sulfo" reagents.

Protocol 1: Cell Surface Protein Biotinylation

This protocol describes the labeling of surface proteins on live cells using Sulfo-NHS-Biotin. The charged nature of the reagent prevents it from entering the cells.[8]

Materials:

  • Adherent cells cultured in appropriate vessels.

  • Sulfo-NHS-Biotin (e.g., Sulfo-NHS-LC-Biotin).[12]

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4.

  • Quenching Buffer: 100 mM glycine or Tris in ice-cold PBS.

  • Lysis Buffer (e.g., RIPA buffer) with protease inhibitors.

  • Cell scraper.

Methodology:

  • Preparation: Place cell culture plates on ice to slow down membrane trafficking and endocytosis.

  • Cell Washing: Gently aspirate the culture medium. Wash the cells twice with ice-cold PBS to remove any contaminating proteins from the serum.[8]

  • Reagent Preparation: Immediately before use, dissolve Sulfo-NHS-Biotin in ice-cold PBS to a final concentration of 0.5 mg/mL.[13] Sulfo-NHS esters hydrolyze in aqueous solutions, so the solution must be prepared fresh.[14]

  • Biotinylation Reaction: Aspirate the final PBS wash and add the Sulfo-NHS-Biotin solution to the cells, ensuring the cell monolayer is completely covered.

  • Incubation: Incubate the plates at 4°C for 30 minutes with gentle rocking.[8]

  • Quenching: Aspirate the biotin solution and add ice-cold Quenching Buffer to the cells. Incubate for 10-15 minutes at 4°C to quench any unreacted biotin reagent.[8]

  • Final Wash: Aspirate the Quenching Buffer and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add ice-cold Lysis Buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube. The biotinylated proteins are now ready for downstream applications like streptavidin pulldown and Western blotting.[13]

Protocol 2: Two-Step Antibody-Enzyme Conjugation using Sulfo-SMCC

This protocol details the conjugation of an antibody (containing primary amines) to an enzyme (containing free sulfhydryls) for applications such as ELISA or immunohistochemistry.

Materials:

  • Antibody (Ab) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Enzyme (e.g., HRP, AP) with available sulfhydryl groups in a suitable buffer.

  • Sulfo-SMCC.[15]

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5.

  • Desalting columns (e.g., Sephadex G-25).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

Methodology:

Step A: Maleimide-Activation of the Antibody

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Sulfo-SMCC in water.

  • Reaction Setup: Add a 10-20 fold molar excess of the Sulfo-SMCC stock solution to the antibody solution.[12]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Purification: Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer. The collected eluate contains the maleimide-activated antibody. This intermediate is relatively stable but should be used promptly.[5]

Step B: Conjugation to Sulfhydryl-Containing Enzyme

  • Reaction Setup: Immediately combine the purified, maleimide-activated antibody with the sulfhydryl-containing enzyme solution. The pH should be between 6.5 and 7.5 for optimal maleimide reactivity.[11]

  • Incubation: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To quench any unreacted maleimide groups, a sulfhydryl-containing compound like cysteine can be added.

  • Final Purification/Storage: The final antibody-enzyme conjugate can be purified from unconjugated enzyme and antibody by size-exclusion chromatography if necessary. Store the conjugate in a stabilizing buffer, often containing glycerol, at 4°C or frozen for long-term stability.

Advanced Applications: The Sulfo-TAG in Immunoassays

The "sulfo" modification is also central to advanced detection technologies. In Meso Scale Discovery (MSD) electrochemiluminescence (ECL) immunoassays, a proprietary label called SULFO-TAG™ is used.[16] This label is a Sulfo-NHS ester derivative of a ruthenium complex that, upon electrical stimulation, participates in an ECL reaction to generate a light signal.[17] The high sensitivity, low background, and broad dynamic range of this technology are leveraged in countless research and diagnostic applications.[18]

Step2 2. Add Sample Analyte in the sample binds to the capture antibody. Step3 3. Add Detection Ab SULFO-TAG labeled detection Ab binds to the captured analyte. Step4 4. Read Plate Read buffer is added. Voltage is applied to the electrode. Result Result: Light Signal ECL reaction occurs, light is emitted and measured.

Workflow of a SULFO-TAG based sandwich immunoassay.

References

Methodological & Application

Application Notes and Protocols for Protein Crosslinking using Sulfo-SDA

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: The specific crosslinker "Sulfo-DMAC-SPP" was not found in the available literature. This document provides a detailed protocol and application notes for a well-documented and functionally similar photo-activatable crosslinker, Sulfosuccinimidyl 4,4′-azipentanoate (Sulfo-SDA) . The principles and methodologies described herein are likely applicable to other hetero-bifunctional, sulfo-NHS ester-containing, photo-activatable crosslinkers.

Introduction to Sulfo-SDA Crosslinking

Sulfosuccinimidyl 4,4′-azipentanoate (Sulfo-SDA) is a hetero-bifunctional crosslinking agent used to covalently link interacting proteins or capture conformational states of a single protein.[1] Its structure comprises two reactive moieties: a water-soluble N-hydroxysulfosuccinimide (Sulfo-NHS) ester and a photo-activatable diazirine ring.[1] This dual functionality allows for a two-step crosslinking process, providing greater control over the reaction compared to single-step crosslinkers.[1][2] The Sulfo-NHS ester reacts with primary amines (e.g., lysine residues and protein N-termini) under specific pH conditions, while the diazirine group is activated by UV light to form a covalent bond with any nearby amino acid residue.[1][2] This methodology, coupled with mass spectrometry (XL-MS), is a powerful tool for elucidating protein structure, dynamics, and interactions within their native environments.[3]

Applications in Research and Drug Development

The Sulfo-SDA crosslinking protocol has several key applications for researchers, scientists, and drug development professionals:

  • Mapping Protein Conformations and Dynamics: By capturing transient protein states, Sulfo-SDA can be used to study conformational changes in response to environmental cues such as pH, ligand binding, or post-translational modifications.[1][4] Quantitative crosslinking mass spectrometry (QCLMS) can reveal shifts in protein structure by comparing the abundance of specific crosslinks under different conditions.[5]

  • Identifying Protein-Protein Interactions: Sulfo-SDA is instrumental in identifying and mapping the interfaces of interacting proteins. This is crucial for understanding the architecture of protein complexes and signaling pathways.

  • Drug Target Validation and Mechanism of Action Studies: Crosslinking can be employed to study how a drug molecule affects the conformation of its target protein or its interaction with other proteins. This provides insights into the drug's mechanism of action and can aid in the design of more effective therapeutics.

  • Characterizing Intrinsically Disordered Regions (IDRs): The photo-activatable nature of Sulfo-SDA is particularly useful for studying the topology of highly dynamic and intrinsically disordered protein regions, which are often difficult to analyze using traditional structural biology techniques.[2]

Quantitative Data Summary

The following tables summarize quantitative data from representative studies using Sulfo-SDA crosslinking coupled with mass spectrometry.

Table 1: Quantitative Crosslinking Mass Spectrometry Data for Model Proteins.

ProteinCrosslinkerUnique Residue Pairs (URPs) IdentifiedQuantifiable URPs (across triplicates)False Discovery Rate (FDR)Reference
Human Serum Albumin (HSA)Sulfo-SDA75493%5% (residue-pair level)[1][4]
Cytochrome CSulfo-SDA30595%5% (residue-pair level)[1][4]

Table 2: Experimental Parameters for Sulfo-SDA Crosslinking.

ParameterValueReference
Protein:Crosslinker Ratio (w/w)1:0.5 (for HSA and Cytochrome C)[1]
Protein:Crosslinker Ratio (w/w)1:1 (for D2-I complex)[2]
NHS Ester Reaction Time50 minutes at room temperature[1][6]
NHS Ester Reaction Temperature4 °C or on ice[2]
UV Photo-activation Wavelength356 nm or 365 nm[2][6]
UV Photo-activation Time20 minutes on ice[2]
Crosslinking Buffer20 mM HEPES-OH, 20 mM NaCl, 5 mM MgCl₂, pH 7.8[1][6]

Experimental Protocols

Materials and Reagents
  • Purified protein sample

  • Sulfo-SDA crosslinker

  • Crosslinking Buffer: 20 mM HEPES-OH, 20 mM NaCl, 5 mM MgCl₂, pH 7.8

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate

  • UVP CL-1000 UV Crosslinker or similar UV lamp with 365 nm wavelength

  • Reagents for SDS-PAGE and in-gel digestion (e.g., DTT, iodoacetamide, trypsin)

  • Reagents for mass spectrometry analysis

Detailed Protocol for Sulfo-SDA Crosslinking

This protocol is a general guideline and may require optimization for specific proteins and applications.[7]

Step 1: Protein Preparation

  • Prepare the purified protein sample in the crosslinking buffer. Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the NHS-ester reaction.[7]

  • The optimal protein concentration may vary; a starting concentration of 1 µg/µL is recommended.[1]

Step 2: NHS-Ester Reaction

  • Dissolve the Sulfo-SDA in the crosslinking buffer immediately before use.

  • Add the dissolved Sulfo-SDA to the protein sample. The protein-to-crosslinker ratio may need to be optimized; a starting point of 1:0.5 (w/w) can be used.[1]

  • Incubate the reaction mixture in the dark for 50 minutes at room temperature to allow the Sulfo-NHS ester to react with primary amines on the protein.[1][6]

Step 3: UV Photo-activation

  • Place the reaction mixture on ice.

  • Expose the sample to UV light at 365 nm for 20 minutes to activate the diazirine group and induce the second step of the crosslinking reaction.[2][6]

Step 4: Quenching and Sample Preparation for Mass Spectrometry

  • Quench the reaction by adding a quenching buffer (e.g., Tris-HCl or ammonium bicarbonate) to a final concentration of 20-50 mM to consume any unreacted crosslinker.

  • The crosslinked sample can be visualized by running on an SDS-PAGE gel.

  • Excise the gel bands corresponding to the crosslinked protein complexes.

  • Perform in-gel protein reduction with DTT and alkylation with iodoacetamide.[2]

  • Digest the protein with trypsin overnight at 37°C.[2][6]

  • Extract the resulting peptides from the gel for subsequent mass spectrometry analysis.[2]

Step 5: LC-MS/MS Analysis and Data Interpretation

  • Analyze the extracted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use specialized software (e.g., xiSEARCH) to identify the crosslinked peptides from the mass spectrometry data.[5]

  • For quantitative studies, use label-free quantification software to determine the relative abundance of each crosslinked peptide across different experimental conditions.[1]

Visualization of the Experimental Workflow

Sulfo_SDA_Crosslinking_Workflow Sulfo-SDA Protein Crosslinking Workflow cluster_prep Sample Preparation cluster_crosslinking Two-Step Crosslinking cluster_analysis Downstream Analysis Protein Purified Protein Protein_Buffer Protein in Buffer Protein->Protein_Buffer Buffer Crosslinking Buffer (amine-free, pH 7.8) Buffer->Protein_Buffer Sulfo_SDA Add Sulfo-SDA Protein_Buffer->Sulfo_SDA NHS_Reaction Step 1: NHS Ester Reaction (Dark, Room Temp, 50 min) Sulfo_SDA->NHS_Reaction UV_Activation Step 2: UV Photo-activation (365 nm, on ice, 20 min) NHS_Reaction->UV_Activation Quench Quench Reaction UV_Activation->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE Digestion In-gel Digestion (Trypsin) SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (e.g., xiSEARCH) LC_MS->Data_Analysis Final_Result Final_Result Data_Analysis->Final_Result Identified Crosslinks & Quantitative Data

Caption: Workflow for protein crosslinking using Sulfo-SDA.

References

Application Notes: Cell Surface Protein Labeling with Sulfo-DMAC-SPP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-DMAC-SPP is a water-soluble, membrane-impermeable reagent designed for the covalent labeling of cell surface proteins. The molecule contains a sulfonate group, which imparts hydrophilicity and prevents it from crossing the plasma membrane, ensuring that labeling is restricted to extracellularly exposed proteins. The reactive moiety of this compound is presumed to be an amine-reactive group, likely a succinimidyl ester, that specifically and efficiently targets primary amines (-NH₂) found on lysine side chains and the N-termini of proteins.[1] This reaction forms a stable, covalent amide bond, effectively tagging cell surface proteins for various downstream applications.[1]

The specificity of this compound for cell surface proteins makes it an invaluable tool for:

  • Surface Proteome Analysis: Identifying and quantifying proteins expressed on the cell surface.[2][3]

  • Receptor and Transporter Studies: Investigating the expression, regulation, and internalization of cell surface receptors and transporters.

  • Cell Tracking: Covalently attaching fluorescent dyes to the cell surface for tracking cell populations.

  • Biomarker Discovery: Comparing the surface proteomes of different cell types, such as healthy versus diseased cells, to identify potential biomarkers.[3]

Principle of the Method

The labeling process is based on the reaction between the amine-reactive group of this compound and the primary amines of cell surface proteins. This reaction is most efficient at a slightly basic pH (7.2-8.5), where the primary amines are deprotonated and more nucleophilic.[1] It is crucial to perform the labeling in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), as buffers containing primary amines (e.g., Tris or glycine) will compete for reaction with the reagent and reduce labeling efficiency.[1] Following the labeling reaction, a quenching buffer containing a high concentration of a primary amine is added to stop the reaction and remove any non-reacted this compound.

Experimental Protocols

Materials and Reagents
  • This compound

  • Cells of interest (adherent or in suspension)

  • Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)

  • Quenching Buffer (100 mM glycine or Tris in PBS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Cell culture medium

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Ice

Protocol 1: Labeling of Adherent Cells
  • Cell Preparation:

    • Grow cells to 70-80% confluency in a culture dish.[4]

    • Place the dish on ice and aspirate the culture medium.[4]

    • Gently wash the cells three times with ice-cold PBS (pH 8.0) to remove any residual culture medium.[5][6]

  • Labeling Reaction:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the this compound stock solution in ice-cold PBS (pH 8.0) to a final concentration of 1-5 mM.

    • Add the this compound solution to the cells, ensuring the entire surface is covered.

    • Incubate on ice for 30 minutes.[4]

  • Quenching:

    • Aspirate the labeling solution.

    • Wash the cells three times with ice-cold Quenching Buffer, incubating for 5 minutes during each wash to ensure complete quenching of the reaction.[4]

  • Downstream Processing:

    • Lyse the cells in an appropriate lysis buffer for downstream applications such as Western blotting or mass spectrometry.

Protocol 2: Labeling of Suspension Cells
  • Cell Preparation:

    • Harvest cells and centrifuge at 300 x g for 5 minutes.

    • Aspirate the supernatant and wash the cell pellet three times with ice-cold PBS (pH 8.0).

    • Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.[5][6]

  • Labeling Reaction:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.

    • Incubate at room temperature for 30 minutes with gentle mixing.[5] Alternatively, incubate at 4°C to minimize internalization of the label.[5]

  • Quenching:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Aspirate the supernatant and wash the cell pellet three times with ice-cold Quenching Buffer.

  • Downstream Processing:

    • The labeled cells are now ready for lysis and downstream analysis.

Data Presentation

The following table provides an example of quantitative data that can be obtained from a cell surface labeling experiment coupled with mass spectrometry to compare the surface proteomes of two different cell lines.

Protein IDGene NameProtein NameFold Change (Cell Line B vs. A)p-value
P02768ALBSerum albumin-2.50.001
P04040VIMVimentin1.80.032
P60709ACTBActin, cytoplasmic 11.20.150
Q08380CD44CD44 antigen3.1<0.001
P16422ITGB1Integrin beta-12.70.005
P08575EGFREpidermal growth factor receptor4.2<0.001

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_labeling Labeling cluster_quench Quenching cluster_analysis Downstream Analysis start Start with Adherent or Suspension Cells wash Wash 3x with ice-cold PBS (pH 8.0) start->wash prep_reagent Prepare this compound Solution (1-5 mM) wash->prep_reagent incubate Incubate with Cells (30 min) prep_reagent->incubate quench Quench with 100 mM Glycine/Tris incubate->quench lysis Cell Lysis quench->lysis analysis Proteomic Analysis (e.g., LC-MS/MS) lysis->analysis data Data Interpretation analysis->data

Caption: Workflow for cell surface labeling using this compound.

Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Grb2 Grb2 RTK->Grb2 Phosphorylation Ligand Ligand Ligand->RTK Binding & Dimerization SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF Gene Gene Expression TF->Gene

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Step-by-Step Guide for Sulfo-DMAC-SPP Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of biomolecules using Sulfo-DMAC-SPP, a hydrophilic and cleavable crosslinker. While specific data for this compound is not widely published, this guide is based on established principles of bioconjugation using amine-reactive succinimidyl esters, making it a valuable resource for researchers working with this and similar reagents.

Introduction to this compound

This compound is a chemical crosslinking reagent used to covalently link two molecules, at least one of which must contain a primary amine group (-NH2). The "Sulfo" component indicates the presence of a sulfonate group, which imparts water solubility to the reagent, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic solvents. The succinimidyl ester (SPP) moiety is reactive towards primary amines, forming a stable amide bond. A key feature of the "SPP" linker family is its cleavable nature, which allows for the release of the conjugated molecules under specific conditions, a desirable characteristic in applications such as drug delivery and protein analysis.

Principle of Conjugation

The conjugation process involves the reaction of the N-hydroxysuccinimide (NHS) ester of this compound with a primary amine on a target molecule (e.g., a protein, peptide, or amine-modified oligonucleotide). This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Materials and Reagents

Reagents
  • Molecule to be conjugated (e.g., antibody, enzyme, peptide)

  • This compound crosslinker

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS) at pH 7.2-8.0. Avoid buffers containing primary amines such as Tris or glycine.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system: Size-exclusion chromatography (SEC) column, dialysis cassettes, or spin columns appropriate for the size of the conjugate.

  • Assay reagents for quantifying the concentration of the starting materials and the final conjugate.

Equipment
  • Reaction tubes (e.g., microcentrifuge tubes)

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or other analytical instrument for concentration measurement

  • Chromatography system (if applicable)

Experimental Protocols

This protocol provides a general guideline. The optimal reaction conditions (e.g., molar ratio of crosslinker to molecule, incubation time, temperature) should be determined empirically for each specific application.

Preparation of Reagents
  • Molecule Preparation : Dissolve the amine-containing molecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL. If the molecule is in a buffer containing primary amines, it must be exchanged into the Conjugation Buffer by dialysis or buffer exchange chromatography.

  • This compound Solution : Immediately before use, dissolve the this compound in the Conjugation Buffer to a desired stock concentration (e.g., 10 mM). This compound is moisture-sensitive and should be stored under desiccated conditions. Do not prepare stock solutions for long-term storage.

Conjugation Reaction
  • Molar Ratio Calculation : Determine the desired molar excess of this compound to the amine-containing molecule. A starting point is often a 10- to 50-fold molar excess. The optimal ratio depends on the number of available amines on the target molecule and the desired degree of labeling.

  • Reaction Incubation : Add the calculated volume of the freshly prepared this compound solution to the molecule solution. Mix gently and incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times may be required for less reactive amines.

  • Quenching the Reaction : After the incubation period, stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted this compound. Incubate for an additional 15-30 minutes at room temperature.

Purification of the Conjugate

It is crucial to remove the unreacted crosslinker and quenching reagent from the final conjugate.

  • Size-Exclusion Chromatography (SEC) : This is the most common method for purifying protein conjugates. Select a column with a fractionation range appropriate for the size of your conjugate.

  • Dialysis : For larger molecules, dialysis against an appropriate buffer can effectively remove small molecules like unreacted crosslinker and NHS.

  • Spin Columns : For smaller volumes and rapid purification, spin desalting columns can be used.

Characterization of the Conjugate

After purification, it is important to characterize the conjugate to determine the concentration and the degree of labeling.

  • Concentration : The protein concentration can be determined using a standard protein assay such as BCA or by measuring the absorbance at 280 nm (if the extinction coefficient is known).

  • Degree of Labeling (DOL) : The DOL, which is the average number of crosslinker molecules per target molecule, can be determined if the crosslinker contains a chromophore. If not, techniques like mass spectrometry (MALDI-TOF or ESI-MS) can be used to determine the mass shift upon conjugation.

Quantitative Data Summary

The following table provides a hypothetical example of how to structure quantitative data from a this compound conjugation experiment. Researchers should generate their own data based on their specific application.

ParameterCondition 1Condition 2Condition 3
Molecule Concentration 2 mg/mL2 mg/mL5 mg/mL
Molar Ratio (Crosslinker:Molecule) 10:120:120:1
Reaction Time 60 min60 min60 min
Reaction Temperature Room TempRoom TempRoom Temp
Degree of Labeling (DOL) 2.54.85.2
Conjugate Yield 85%82%88%
Biological Activity (if applicable) 95%90%85%

Diagrams

Experimental Workflow

Sulfo_DMAC_SPP_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Molecule Prepare Molecule in Amine-Free Buffer Conjugation Mix and Incubate (e.g., 30-60 min, RT) Molecule->Conjugation Crosslinker Prepare Fresh This compound Solution Crosslinker->Conjugation Quenching Add Quenching Buffer (e.g., Tris or Glycine) Conjugation->Quenching Purify Purify Conjugate (SEC, Dialysis, or Spin Column) Quenching->Purify Characterize Characterize Conjugate (Concentration, DOL, Activity) Purify->Characterize Sulfo_DMAC_SPP_Reaction_Pathway Molecule Molecule-NH2 Primary Amine Conjugate Molecule-NH-CO-SPP-DMAC-Sulfo Stable Amide Bond Molecule->Conjugate + Crosslinker This compound Succinimidyl Ester Crosslinker->Conjugate + NHS N-hydroxysuccinimide Byproduct Conjugate->NHS +

Application Notes and Protocols for Sulfo-DMAC-SPP in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-DMAC-SPP is a cleavable linker utilized in the development of antibody-drug conjugates (ADCs).[1][2] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker plays a critical role by ensuring the stable attachment of the drug to the antibody during systemic circulation and facilitating its release at the target site, typically within the cancer cell. This document provides an overview of the potential applications of this compound in drug delivery systems, along with generalized experimental protocols and considerations for its use.

While specific quantitative data and detailed protocols for this compound are not extensively available in the public domain, the following information is based on the established principles of ADC technology and data from similar cleavable linkers.

Principle of Action

This compound is designed as a cleavable linker, meaning it incorporates a chemically labile bond that can be broken under specific physiological conditions.[1] The "SPP" moiety in similar linkers, such as in lorvotuzumab mertansine (huN901-SPP-DM1), refers to a linker that can be cleaved.[3] The cleavage mechanism for linkers containing disulfide bonds, a common feature in cleavable ADC linkers, is often triggered by the reducing environment within the cell, particularly the high concentration of glutathione.[4] This intracellular cleavage releases the cytotoxic payload from the antibody, allowing it to exert its therapeutic effect.

The general mechanism of action for an ADC utilizing a cleavable linker like this compound is envisioned as follows:

ADC_Mechanism ADC ADC in Circulation (this compound Linker Stable) Binding Binding to Target Antigen ADC->Binding 1. Targeting TargetCell Target Cancer Cell (Antigen Expression) Internalization Internalization (Endocytosis) TargetCell->Internalization 2. Binding Binding->TargetCell Lysosome Endosome/ Lysosome Internalization->Lysosome 3. Internalization Cleavage Linker Cleavage (e.g., Glutathione Reduction) Lysosome->Cleavage 4. Trafficking PayloadRelease Payload Release Cleavage->PayloadRelease 5. Cleavage Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 6. Drug Action

Caption: General workflow of an Antibody-Drug Conjugate (ADC) utilizing a cleavable linker.

Applications in Drug Delivery

The primary application of this compound is in the construction of ADCs for targeted cancer therapy. By linking a potent cytotoxic agent to an antibody that specifically recognizes a tumor-associated antigen, the resulting ADC can selectively deliver the drug to cancer cells, thereby minimizing off-target toxicity and improving the therapeutic index.

Potential therapeutic areas include:

  • Oncology: Treatment of solid tumors and hematological malignancies that express specific surface antigens.

  • Immunotherapy: Delivery of immunomodulatory agents to specific immune cell populations.

Quantitative Data Summary

ParameterTypical RangeFactors InfluencingAnalytical Methods
Drug-to-Antibody Ratio (DAR) 2 - 8Conjugation chemistry, linker propertiesHydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)[5][6]
In Vitro Cytotoxicity (IC50) pM - nMPayload potency, antigen expression level, linker stability[7][8]Cell viability assays (e.g., MTT, CellTiter-Glo)
Plasma Stability (% intact ADC) >80% over several daysLinker chemistry, steric hindrance[9][10][11]ELISA, LC-MS
Payload Release Half-life (in vitro) Minutes to hoursCleavage mechanism, enzyme/reducing agent concentration[12]LC-MS/MS analysis of released payload
In Vivo Efficacy (Tumor Growth Inhibition) Varies with model and doseDAR, plasma stability, payload potencyXenograft or patient-derived xenograft (PDX) models

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of an ADC using a linker like this compound. These should be optimized for the specific antibody, payload, and linker being used.

Protocol 1: Antibody-Drug Conjugation

This protocol describes a common method for conjugating a thiol-reactive linker to an antibody.

Conjugation_Workflow Start Start Ab_Prep Antibody Preparation (Buffer Exchange) Start->Ab_Prep Reaction Conjugation Reaction (Antibody + Linker-Payload) Ab_Prep->Reaction Linker_Payload_Prep Linker-Payload Preparation (Dissolution in Organic Solvent) Linker_Payload_Prep->Reaction Purification Purification (e.g., Size Exclusion Chromatography) Reaction->Purification Characterization Characterization (DAR, Aggregation, etc.) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the synthesis and purification of an Antibody-Drug Conjugate.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker-payload construct

  • Organic solvent (e.g., DMSO)

  • Reaction buffer (e.g., PBS)

  • Purification column (e.g., size-exclusion chromatography)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, HIC-HPLC, LC-MS)

Procedure:

  • Antibody Preparation:

    • If necessary, reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP or DTT to generate free thiol groups.

    • Perform buffer exchange to remove the reducing agent and replace the storage buffer with the reaction buffer.

  • Linker-Payload Preparation:

    • Dissolve the this compound linker-payload construct in a minimal amount of a compatible organic solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add the dissolved linker-payload to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker-payload to antibody).

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-4 hours).

  • Purification:

    • Remove unconjugated linker-payload and solvent by methods such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using HIC-HPLC or mass spectrometry.[5]

    • Assess the level of aggregation using SEC.

    • Confirm the integrity of the ADC using SDS-PAGE.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to assess the potency of the synthesized ADC on target cells.

Materials:

  • Target cancer cell line (expressing the antigen of interest)

  • Control cell line (lacking antigen expression)

  • Complete cell culture medium

  • Synthesized ADC

  • Control antibody (unconjugated)

  • Free payload

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, control antibody, and free payload in cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles.

  • Incubation:

    • Incubate the plates for a period that allows for cell division and the drug to exert its effect (e.g., 72-96 hours).

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) for each compound by fitting the data to a dose-response curve.

Signaling Pathways

The signaling pathways affected by an ADC are primarily determined by the mechanism of action of the cytotoxic payload. Common payloads used in ADCs and their targeted pathways include:

  • Microtubule Inhibitors (e.g., Auristatins, Maytansinoids): These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

  • DNA Damaging Agents (e.g., Calicheamicins, Duocarmycins): These payloads cause DNA double-strand breaks, which trigger DNA damage response pathways and ultimately lead to apoptosis.

The following diagram illustrates a simplified representation of a common pathway affected by microtubule inhibitors.

Microtubule_Inhibition_Pathway Payload Released Payload (e.g., Microtubule Inhibitor) Tubulin Tubulin Dimers Payload->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Simplified signaling cascade initiated by a microtubule-inhibiting payload.

Conclusion

This compound represents a valuable tool in the development of next-generation antibody-drug conjugates. While specific data for this linker is limited, the established principles of ADC design and the extensive research on other cleavable linkers provide a strong foundation for its successful application. The protocols and information provided herein offer a general framework for researchers to design and evaluate ADCs incorporating this compound for targeted drug delivery. Rigorous experimental optimization and thorough characterization will be crucial for advancing novel ADC candidates into preclinical and clinical development.

References

Application Notes and Protocols for Sulfo-DMAC-SPP in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. The linker technology connecting the antibody and the payload is a critical determinant of an ADC's efficacy and safety profile. Sulfo-DMAC-SPP is a novel, cleavable linker designed for the development of next-generation ADCs.

These application notes provide a comprehensive overview of the application of this compound in ADC development, including detailed protocols for conjugation, characterization, and in vitro evaluation.

Disclaimer: The following protocols and data are representative examples based on the known chemistry of disulfide-containing cleavable linkers and general principles of ADC development. Due to the limited availability of specific published data for this compound, these should be considered as a starting point for optimization in your specific application.

This compound Linker Technology

This compound (N-succinimidyl 4-(N,N-dimethylacetamido)-1-sulfanylpentyl-1-carboxylate with a sulfo group) is a heterobifunctional, disulfide-containing cleavable linker. Its key features include:

  • NHS Ester Group: Facilitates covalent conjugation to primary amines (e.g., lysine residues) on the antibody.

  • Disulfide Bond: Designed to be stable in the systemic circulation and susceptible to cleavage in the reducing intracellular environment of target cancer cells, releasing the cytotoxic payload.

  • Sulfo Group: Enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.

Experimental Protocols

Protocol 1: Antibody-Drug Conjugation with this compound

This protocol describes the conjugation of a cytotoxic payload (e.g., a derivative of Monomethyl Auristatin E - MMAE) to a monoclonal antibody (mAb) using the this compound linker.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Thiol-reactive cytotoxic payload (e.g., MMAE with a free thiol)

  • Reducing agent (e.g., TCEP-HCl)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Reaction buffer (e.g., 50 mM borate buffer, pH 8.0, with 50 mM NaCl and 2 mM EDTA)

  • Purification system (e.g., size-exclusion chromatography - SEC)

Procedure:

  • Antibody Reduction (Partial):

    • Prepare the mAb at a concentration of 5-10 mg/mL in reaction buffer.

    • Add a 5-10 molar excess of TCEP-HCl to the mAb solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Linker-Payload Activation (if necessary):

    • If the payload is not already linked to the maleimide portion of a compatible linker, a separate reaction to create a maleimide-activated payload is required. For this protocol, we assume a payload with a free thiol is used to react with a maleimide-activated linker. Alternatively, if this compound is first conjugated to the antibody, the resulting activated antibody is then reacted with a thiol-containing payload.

  • Conjugation Reaction:

    • Dissolve the this compound-payload conjugate in an organic solvent (e.g., DMSO) at a concentration of 10-20 mM.

    • Add a 5-15 molar excess of the dissolved linker-payload to the reduced antibody solution.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted linker-payload.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using a pre-equilibrated SEC column (e.g., Sephadex G-25) to remove unconjugated payload, linker, and quenching reagent.

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the Drug-to-Antibody Ratio (DAR) (see Protocol 2).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. This protocol describes the determination of DAR using Hydrophobic Interaction Chromatography (HIC).

Materials:

  • Purified ADC sample

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.9

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 6.9, containing 20% Isopropanol

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 20-50 µg of the ADC sample.

    • Elute with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each species (unconjugated antibody, and antibody with 2, 4, 6, 8 drugs).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.

Protocol 3: In Vitro Plasma Stability Assay

This protocol assesses the stability of the ADC in plasma, monitoring for premature drug release.

Materials:

  • Purified ADC

  • Human plasma

  • Incubator at 37°C

  • Method for quantifying total antibody and intact ADC (e.g., ELISA and HIC-HPLC or LC-MS)

Procedure:

  • Incubation:

    • Spike the ADC into human plasma at a final concentration of 100 µg/mL.

    • Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Analysis:

    • Quantify the total antibody concentration using a validated ELISA method.

    • Determine the concentration of intact ADC (with payload attached) using HIC-HPLC or LC-MS.

  • Data Analysis:

    • Calculate the percentage of intact ADC remaining at each time point relative to the initial concentration.

    • Plot the percentage of intact ADC versus time to determine the stability profile.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol determines the potency of the ADC against a target cancer cell line.

Materials:

  • Target antigen-positive cancer cell line (e.g., SK-BR-3 for an anti-HER2 ADC)

  • Antigen-negative control cell line (e.g., MDA-MB-468)

  • Cell culture medium and supplements

  • ADC and unconjugated antibody

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.

    • Add the treatments to the cells and incubate for 72-96 hours.

  • Cell Viability Measurement:

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control wells.

    • Plot the percentage of cell viability versus the logarithm of the concentration.

    • Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis.

Data Presentation

Table 1: Representative Drug-to-Antibody Ratio (DAR) Analysis of an ADC prepared with this compound

Drug-Loaded SpeciesPeak Area (%)Contribution to DAR
DAR 0 (Unconjugated)5.20.00
DAR 220.50.41
DAR 455.32.21
DAR 615.80.95
DAR 83.20.26
Average DAR 100.0 3.83

Table 2: Representative In Vitro Plasma Stability of an ADC with this compound

Time (hours)Intact ADC Remaining (%)
0100
2495.2
4891.5
7288.1
9685.3
16878.9

Table 3: Representative In Vitro Cytotoxicity of an anti-HER2 ADC with this compound

Cell LineTarget AntigenTreatmentIC50 (ng/mL)
SK-BR-3HER2-positiveanti-HER2-Sulfo-DMAC-SPP-MMAE2.5
MDA-MB-468HER2-negativeanti-HER2-Sulfo-DMAC-SPP-MMAE> 1000
SK-BR-3HER2-positiveUnconjugated anti-HER2 mAb> 1000

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC in Circulation (this compound Linker Stable) Receptor Target Antigen (e.g., HER2) ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome (Reducing Environment) Internalization->Lysosome 3. Trafficking Payload Released Cytotoxic Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage (Disulfide Reduction) Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an ADC utilizing a cleavable linker.

ADC_Conjugation_Workflow mAb Monoclonal Antibody (mAb) Reduction Partial Reduction (e.g., TCEP) mAb->Reduction Reduced_mAb Reduced mAb (Free Thiols) Reduction->Reduced_mAb Conjugation Conjugation Reaction Reduced_mAb->Conjugation Linker_Payload This compound -Payload Conjugate Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (DAR, Purity, etc.) Purified_ADC->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Caption: Experimental workflow for ADC synthesis and purification.

DAR_Analysis_Workflow ADC_Sample Purified ADC Sample HIC Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC Chromatogram HIC Chromatogram (Separated DAR Species) HIC->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Weighted Average DAR Calculation Integration->Calculation DAR_Value Average DAR Value Calculation->DAR_Value

Caption: Logical workflow for determining the Drug-to-Antibody Ratio (DAR).

Application Notes and Protocols: Sulfo-DMAC in Peptide Modification and Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification and cyclization of peptides are critical strategies in drug discovery and development, enhancing their therapeutic properties such as stability, permeability, and target affinity. This document provides detailed application notes and protocols for the use of a hypothetical sulfonating and amine-reactive crosslinker, Sulfo-DMAC (Sulfosuccinimidyl 4-(N,N-dimethylamino)crotonate), in peptide modification and cyclization. While direct data for "Sulfo-DMAC-SPP" is not available, the methodologies presented here are based on well-established principles of peptide chemistry, including N-terminal modification, sulfonation, and cyclization techniques.

Principles of Sulfo-DMAC in Peptide Chemistry

Sulfo-DMAC is envisioned as a water-soluble, amine-reactive reagent designed for the modification of peptides. The sulfosuccinimidyl (sulfo-NHS) ester group reacts efficiently with primary amines, such as the N-terminus of a peptide and the epsilon-amine of lysine side chains, to form stable amide bonds. The dimethylamino group can serve as a site for further modifications or influence the peptide's physicochemical properties. The crotonate moiety provides a rigid spacer.

For cyclization, a bifunctional derivative of Sulfo-DMAC would be required, or it could be used in conjunction with other reactive groups on the peptide to facilitate intramolecular ring formation. The protocols below will address both peptide modification and general cyclization strategies that could be adapted for use with such a reagent.

Peptide Modification with Sulfo-DMAC

This protocol outlines the modification of a peptide's primary amines with Sulfo-DMAC.

Experimental Protocol: N-terminal and Lysine Modification

Materials:

  • Peptide of interest (with at least one primary amine)

  • Sulfo-DMAC

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 100 mM sodium bicarbonate buffer, pH 8.3

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or reverse-phase HPLC for purification

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve Sulfo-DMAC in the Reaction Buffer. A 10-fold molar excess of the reagent over the peptide is a good starting point.

  • Reaction: Add the Sulfo-DMAC solution to the peptide solution. Vortex gently to mix.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Sulfo-DMAC. Incubate for 15 minutes at room temperature.

  • Purification: Purify the modified peptide from excess reagent and byproducts using a desalting column or reverse-phase HPLC.

  • Analysis: Confirm the modification using mass spectrometry (MS). The mass of the modified peptide should increase by the mass of the DMAC portion of the reagent.

Workflow for Peptide Modification

Peptide_Modification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Peptide Dissolve Peptide in Reaction Buffer Mix Mix Peptide and Sulfo-DMAC Solutions Peptide->Mix Reagent Dissolve Sulfo-DMAC in Reaction Buffer Reagent->Mix Incubate Incubate at RT or 4°C Mix->Incubate Quench Quench Reaction with Tris Buffer Incubate->Quench Purify Purify via Desalting or HPLC Quench->Purify Analyze Analyze by Mass Spectrometry Purify->Analyze Disulfide_Cyclization_Workflow cluster_prep Preparation cluster_reaction Cyclization cluster_purification Purification Peptide Dissolve Linear Peptide (with 2 Cys) in Oxidation Buffer Oxidize Stir in Air or Add DMSO Peptide->Oxidize Monitor Monitor by HPLC/MS Oxidize->Monitor Purify Purify Cyclic Peptide by HPLC Monitor->Purify Lactam_Cyclization_Workflow cluster_spps Solid-Phase Peptide Synthesis cluster_cyclize On-Resin Cyclization cluster_final Cleavage & Purification SPPS Synthesize Linear Peptide on Resin Deprotect Selectively Deprotect Side Chains SPPS->Deprotect Cyclize Add Coupling Reagents and Base Deprotect->Cyclize Monitor Monitor Reaction Cyclize->Monitor Cleave Cleave from Resin and Deprotect Remaining Groups Monitor->Cleave Purify Purify Cyclic Peptide by HPLC Cleave->Purify

Application Notes and Protocols: Cleavage of the Sulfo-DMAC-SPP Disulfide Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs).

Introduction: The Sulfo-DMAC-SPP linker is a crucial component in the design of antibody-drug conjugates, facilitating the targeted delivery of cytotoxic payloads to cancer cells. As a cleavable linker, its primary function is to remain stable in systemic circulation and then selectively release the conjugated drug upon internalization into the target cell. The cleavage of this compound is mediated by the reduction of its disulfide bond, a mechanism that leverages the significant difference in reducing potential between the extracellular environment and the intracellular cytoplasm.[1][2][3][4] The cytoplasm has a much higher concentration of reducing agents, particularly glutathione (GSH), which readily cleaves disulfide bonds.[1][2] This application note provides detailed protocols for the in vitro cleavage of the this compound linker for analytical and functional studies.

The chemical structure of the this compound linker incorporates a disulfide bond, which is the site of cleavage. The "Sulfo" modification enhances the hydrophilicity of the linker, which can improve the pharmacokinetic properties of the ADC. The cleavage mechanism relies on a thiol-disulfide exchange reaction.

Data Presentation: Impact of Steric Hindrance on Disulfide Linker Stability

The stability and cleavage kinetics of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond. While specific quantitative data for the this compound linker is not broadly published, the following table summarizes the general impact of steric hindrance on the stability of disulfide bonds in ADCs, based on related studies.[2][5]

Linker TypeReducing AgentConditionObservation
Unsubstituted DisulfideGlutathione (GSH)Intracellular ConcentrationProne to more rapid cleavage[5]
Sterically Hindered (e.g., this compound)Glutathione (GSH)Intracellular ConcentrationSlower, more controlled cleavage, leading to increased stability in circulation[2][5]

Experimental Protocols

Two primary protocols are provided below for the cleavage of the this compound linker. The first utilizes dithiothreitol (DTT), a strong reducing agent commonly used for complete and rapid cleavage in a laboratory setting. The second protocol uses reduced glutathione (GSH) to mimic the intracellular cleavage process.

Protocol 1: Cleavage using Dithiothreitol (DTT)

This protocol is suitable for the complete and rapid cleavage of the disulfide bond in the this compound linker for applications such as payload analysis or characterization of the ADC components.

Materials:

  • Antibody-drug conjugate with this compound linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT)

  • Microcentrifuge tubes

  • Incubator or water bath

  • Analytical system (e.g., LC-MS, HPLC)

Procedure:

  • Prepare ADC Solution: Dissolve the ADC in PBS to a final concentration of 1 mg/mL.

  • Prepare DTT Stock Solution: Freshly prepare a 1 M DTT stock solution in deionized water.

  • Set up the Cleavage Reaction:

    • In a microcentrifuge tube, add the ADC solution.

    • Add the DTT stock solution to a final concentration of 10-20 mM.

    • Adjust the final volume with PBS.

  • Incubate: Incubate the reaction mixture at 37°C for 1-2 hours. For more sterically hindered linkers, a longer incubation time or higher temperature may be required.

  • Analysis: Analyze the reaction mixture using an appropriate analytical method such as LC-MS or HPLC to confirm the cleavage and quantify the released payload.

Protocol 2: Cleavage using Reduced Glutathione (GSH)

This protocol simulates the intracellular cleavage of the this compound linker and is useful for studying the kinetics of payload release under physiologically relevant conditions.

Materials:

  • Antibody-drug conjugate with this compound linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reduced Glutathione (GSH)

  • Microcentrifuge tubes

  • Incubator or water bath

  • Analytical system (e.g., LC-MS, HPLC)

Procedure:

  • Prepare ADC Solution: Dissolve the ADC in PBS to a final concentration of 1 mg/mL.

  • Prepare GSH Stock Solution: Freshly prepare a 100 mM stock solution of GSH in PBS. Adjust the pH to 7.4 if necessary.

  • Set up the Cleavage Reaction:

    • In a microcentrifuge tube, add the ADC solution.

    • Add the GSH stock solution to a final concentration that mimics intracellular concentrations, typically between 1-10 mM.[1][5]

    • Adjust the final volume with PBS.

  • Incubate: Incubate the reaction mixture at 37°C.[5] Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to study the cleavage kinetics.

  • Quench the Reaction (Optional): The reaction can be stopped by adding an alkylating agent, such as N-ethylmaleimide (NEM), to cap the free thiols.

  • Analysis: Analyze the collected aliquots by LC-MS or HPLC to determine the rate of payload release.

Visualizations

Experimental Workflow for this compound Linker Cleavage

G cluster_prep Preparation cluster_reaction Cleavage Reaction cluster_analysis Analysis ADC_sol Prepare ADC Solution (1 mg/mL in PBS) setup_DTT Set up DTT Reaction (Final DTT: 10-20 mM) ADC_sol->setup_DTT setup_GSH Set up GSH Reaction (Final GSH: 1-10 mM) ADC_sol->setup_GSH DTT_sol Prepare DTT Solution (1 M Stock) DTT_sol->setup_DTT GSH_sol Prepare GSH Solution (100 mM Stock, pH 7.4) GSH_sol->setup_GSH incubate Incubate at 37°C (Time course for GSH) setup_DTT->incubate setup_GSH->incubate quench Optional: Quench Reaction (e.g., with NEM) incubate->quench analyze Analyze Products (LC-MS, HPLC) incubate->analyze quench->analyze

Caption: Workflow for the in vitro cleavage of the this compound linker.

References

Application Notes and Protocols for Sulfo-DMAC-SPP in Protein Immobilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-DMAC-SPP is a heterobifunctional, water-soluble, and cleavable crosslinker designed for the covalent immobilization of proteins and other amine-containing molecules onto surfaces. Its unique structure offers several advantages for researchers in drug development, diagnostics, and proteomics. The sulfonated N-hydroxysuccinimide (Sulfo-NHS) ester provides high reactivity towards primary amines in aqueous media, while the pyridyldithiol group enables the formation of a reversible disulfide bond. The inclusion of a dimethyl auxiliary (DMAC) group enhances its solubility and stability. These application notes provide detailed protocols and data for utilizing this compound in protein immobilization applications.

The key features of this compound include:

  • Amine-Reactive: The Sulfo-NHS ester efficiently reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.

  • Thiol-Reactive/Cleavable: The pyridyldithiol group can react with sulfhydryl groups to form a disulfide bond, which can be cleaved by reducing agents, allowing for the gentle release of immobilized proteins. This functionality is also key for attachment to thiol-modified surfaces.

  • Water-Soluble: The sulfonate group imparts excellent water solubility, eliminating the need for organic solvents that can denature proteins.

  • Enhanced Stability: The DMAC component contributes to the stability of the reagent in aqueous solutions.

Mechanism of Action

The immobilization of a protein onto a surface using this compound typically involves a two-step process. First, the surface is functionalized with thiol groups. Subsequently, the this compound linker is introduced, reacting with the surface thiols via its pyridyldithiol group. Finally, the amine-containing protein is added and covalently links to the Sulfo-NHS ester of the surface-bound crosslinker. Alternatively, the protein can be first reacted with this compound in solution, and the resulting conjugate can then be immobilized on a thiol-activated surface.

Quantitative Data Summary

The efficiency of protein immobilization can be influenced by several factors, including protein concentration, buffer pH, and incubation time. The following table summarizes representative quantitative data for protein immobilization on gold surfaces using NHS-ester-based functionalization. While this data is not specific to this compound, it provides a valuable reference for expected surface coverage.

ProteinIncubation TimeSurface Coverage (proteins/μm²) on Rough GoldSurface Coverage (proteins/μm²) on Nanoporous Gold (Flow)
Bovine Serum Albumin (BSA)1 min328 (± 5)Not Applicable
Bovine Serum Albumin (BSA)10 min355 (± 10)~ 15.0 ml of 5.0 µg/ml solution
Bovine Serum Albumin (BSA)15 min398 (± 13)Not Applicable
Immunoglobulin G (IgG)Not SpecifiedNot Specified~ 15.0 ml of 5.0 µg/ml solution

Data adapted from studies on NHS-ester functionalized gold surfaces and should be considered as a guideline. Actual surface densities will vary depending on the specific protein, surface material, and experimental conditions.

Experimental Protocols

Protocol 1: Immobilization of a Protein onto a Gold Surface

This protocol describes the covalent attachment of a protein to a gold surface using this compound. The procedure involves the initial formation of a self-assembled monolayer (SAM) of a thiol-containing molecule to introduce reactive sulfhydryl groups on the gold surface.

Materials:

  • This compound

  • Gold-coated substrate (e.g., slide, sensor chip)

  • 11-Mercaptoundecanoic acid (MUA) or similar thiol-alkane-acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Protein to be immobilized (in amine-free buffer, e.g., PBS, pH 7.4)

  • Ethanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M ethanolamine)

  • Deionized (DI) water

Procedure:

  • Surface Preparation:

    • Clean the gold substrate by rinsing with ethanol and DI water, then dry under a gentle stream of nitrogen.

  • Thiol SAM Formation:

    • Immerse the clean gold substrate in a solution of 1 mM MUA in ethanol for at least 12 hours at room temperature to form a carboxyl-terminated SAM.

    • Rinse the substrate thoroughly with ethanol and DI water, then dry with nitrogen.

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 5 mM EDC and 5 mM Sulfo-NHS in DI water.

    • Immerse the carboxyl-terminated surface in the EDC/Sulfo-NHS solution for 1 hour at room temperature to activate the carboxyl groups, forming a Sulfo-NHS ester-terminated surface.

    • Rinse the surface with DI water and PBS (pH 7.4).

  • Immobilization of this compound (via thiol reaction - conceptual step, direct protein coupling is more common):

    • Note: A more direct approach is to couple the protein directly to the activated carboxyl surface. However, to specifically utilize the SPP functionality for surface attachment, one would first need to introduce thiol groups. A more common use of the SPP group is for cleavability after immobilization. For this protocol, we will proceed with the more standard amine-coupling to an activated surface. The SPP group on the this compound would be more relevant if the surface was thiol-activated and the protein was first modified with the crosslinker.

  • Protein Immobilization:

    • Prepare a solution of the protein to be immobilized at a concentration of 0.1-1.0 mg/mL in PBS (pH 7.4).

    • Immediately apply the protein solution to the activated surface and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Quenching:

    • Remove the protein solution and rinse the surface with PBS.

    • Immerse the surface in the quenching buffer for 30 minutes at room temperature to block any unreacted Sulfo-NHS esters.

  • Final Washing:

    • Wash the surface extensively with PBS and DI water.

    • The protein-immobilized surface is now ready for use or can be stored in a suitable buffer at 4°C.

Protocol 2: Cleavage and Release of Immobilized Protein

This protocol describes the release of the protein that has been immobilized via a disulfide bond using a cleavable crosslinker like this compound (assuming immobilization was performed to leverage the disulfide linkage).

Materials:

  • Protein-immobilized surface (via a disulfide-containing linker)

  • Cleavage Buffer: PBS containing 50 mM Dithiothreitol (DTT) or 100 mM 2-Mercaptoethanol (BME)

  • Collection tubes

Procedure:

  • Preparation of Cleavage Buffer:

    • Prepare the cleavage buffer fresh by dissolving DTT or adding BME to PBS.

  • Incubation:

    • Immerse the protein-immobilized surface in the cleavage buffer.

    • Incubate for 1 hour at 37°C with gentle agitation.

  • Collection of Released Protein:

    • Carefully collect the supernatant containing the released protein into a clean collection tube.

  • Analysis:

    • The released protein can be analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow for Protein Immobilization

G cluster_prep Surface Preparation cluster_activation Surface Activation cluster_immobilization Protein Immobilization Clean_Surface Clean Gold Surface Thiol_SAM Form Thiol-SAM (e.g., MUA) Clean_Surface->Thiol_SAM Activate_COOH Activate Carboxyl Groups with EDC/Sulfo-NHS Thiol_SAM->Activate_COOH Add_Protein Incubate with Amine-Containing Protein Activate_COOH->Add_Protein Quench Quench Unreacted Sites (e.g., Tris, Ethanolamine) Add_Protein->Quench Wash Final Wash Quench->Wash Ready_Surface Protein-Functionalized Surface Wash->Ready_Surface

Caption: Workflow for protein immobilization on a gold surface.

Generalized Signaling Pathway Activated by an Immobilized Ligand

G cluster_surface Functionalized Surface cluster_cell Cell Immobilized_Ligand Immobilized Ligand (via this compound) Receptor Cell Surface Receptor Immobilized_Ligand->Receptor Binding Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Signaling_Cascade->Cellular_Response Leads to

Caption: Ligand-receptor interaction and downstream signaling.

Applications in Drug Development and Research

The ability to immobilize proteins onto surfaces with high fidelity and control is crucial for various applications in drug development and life science research:

  • High-Throughput Screening (HTS): Immobilized enzymes or receptors can be used in HTS assays to identify small molecule inhibitors or activators.

  • Biosensor Development: The creation of biosensors for diagnostics and drug discovery relies on the stable immobilization of antibodies, antigens, or other capture proteins onto sensor surfaces.

  • Protein-Protein Interaction Studies: Immobilizing a "bait" protein allows for the study of its interactions with "prey" proteins in a controlled environment, often analyzed by techniques like Surface Plasmon Resonance (SPR).

  • Cell Adhesion and Signaling Studies: Surfaces functionalized with specific extracellular matrix proteins or growth factors can be used to study cell adhesion, migration, and signaling pathways.

  • Affinity Purification: Immobilized antibodies or other affinity ligands are widely used for the purification of target proteins from complex mixtures.

The cleavable nature of the disulfide bond in this compound is particularly advantageous for applications requiring the recovery of bound proteins for subsequent analysis, such as mass spectrometry-based proteomics. The enhanced water solubility and stability of this reagent make it a robust and versatile tool for a wide range of protein immobilization strategies.

Application Notes and Protocols for Sulfo-DMAC-SPP Analogues in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Decoding the Reagent: A Likely Candidate for "Sulfo-DMAC-SPP"

The specific reagent "this compound" is not found in commercially available catalogs or in the scientific literature. It is likely a proprietary name, an internal designation, or a potential misnomer for a well-established class of crosslinkers. Based on the nomenclature, "Sulfo-" indicates the presence of a sulfonate group for aqueous solubility. "SPP" likely refers to a succinimidyl ester derivative for reaction with primary amines. The "DMAC" component is ambiguous but may refer to a maleimide-containing moiety for reaction with sulfhydryl groups.

Given these characteristics, a close and well-documented analogue is Sulfosuccinimidyl 4-(p-maleimidophenyl)butyrate (Sulfo-SMPB) . This heterobifunctional crosslinker possesses a water-soluble sulfo-NHS ester reactive towards amines and a maleimide group reactive towards sulfhydryls. These application notes will focus on the experimental conditions and protocols for Sulfo-SMPB as a representative reagent for "this compound" reactions.

Application Notes for Sulfo-SMPB

Introduction

Sulfosuccinimidyl 4-(p-maleimidophenyl)butyrate (Sulfo-SMPB) is a water-soluble, non-cleavable, heterobifunctional crosslinker. It is widely used in bioconjugation to link molecules containing primary amines (e.g., proteins, peptides) to molecules with sulfhydryl groups (e.g., cysteine-containing peptides, thiolated oligonucleotides). The sulfonate group on the N-hydroxysuccinimide (NHS) ester ring renders the molecule soluble in aqueous buffers, which is advantageous for reactions with biological molecules that may be sensitive to organic solvents.

Mechanism of Action

The bioconjugation reaction with Sulfo-SMPB proceeds in two steps:

  • Amine Reaction: The sulfo-NHS ester moiety of Sulfo-SMPB reacts with primary amines (-NH2) at a pH of 7-9 to form a stable amide bond.

  • Sulfhydryl Reaction: The maleimide group reacts with sulfhydryl groups (-SH) at a pH of 6.5-7.5 to form a stable thioether bond.

The rate of hydrolysis of the sulfo-NHS ester increases with pH, competing with the amine reaction. Therefore, it is crucial to perform the conjugation at an optimal pH and to use the reagent promptly after dissolution.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Protein to a Sulfhydryl-Containing Peptide

This protocol describes the conjugation of a protein (containing accessible primary amines) to a peptide with a free cysteine residue.

Materials:

  • Protein to be modified (e.g., antibody, enzyme)

  • Sulfhydryl-containing peptide

  • Sulfo-SMPB

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting columns or dialysis cassettes

Procedure:

Step 1: Modification of the Protein with Sulfo-SMPB

  • Dissolve the protein in Conjugation Buffer at a concentration of 1-5 mg/mL.

  • Immediately before use, dissolve Sulfo-SMPB in the Conjugation Buffer.

  • Add a 10- to 20-fold molar excess of Sulfo-SMPB to the protein solution.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Remove excess, unreacted Sulfo-SMPB using a desalting column or dialysis against the Conjugation Buffer.

Step 2: Conjugation of the Maleimide-Activated Protein to the Sulfhydryl-Peptide

  • Dissolve the sulfhydryl-containing peptide in the Conjugation Buffer.

  • Add the maleimide-activated protein (from Step 1) to the peptide solution. A 1:1 molar ratio is a good starting point, but the optimal ratio may need to be determined empirically.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • To quench the reaction, a sulfhydryl-containing compound like cysteine or β-mercaptoethanol can be added to a final concentration of 10-20 mM.

  • Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove unreacted components.

Quantitative Data Summary
ParameterValueReference
Sulfo-NHS Ester Reaction pH 7.0 - 9.0[1][2]
Maleimide Reaction pH 6.5 - 7.5[1][2]
Optimal Conjugation pH 7.2 - 7.5[1]
Sulfo-NHS Ester Hydrolysis Half-life at pH 7 Several hours[3]
Sulfo-NHS Ester Hydrolysis Half-life at pH 9 < 10 minutes[3]
Molar Excess of Sulfo-SMPB 10- to 20-fold over protein[2]
Amine Reaction Time 30 - 60 minutes at RT[2]
Sulfhydryl Reaction Time 1 - 2 hours at RT[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Protein Activation cluster_step2 Step 2: Conjugation Protein Protein (-NH2) Activated_Protein Maleimide-Activated Protein Protein->Activated_Protein pH 7.2-7.5 30-60 min, RT Sulfo_SMPB Sulfo-SMPB Sulfo_SMPB->Activated_Protein Purification1 Purification (Desalting/Dialysis) Activated_Protein->Purification1 Conjugate Protein-Peptide Conjugate Purification1->Conjugate Peptide Peptide (-SH) Peptide->Conjugate pH 7.2-7.5 1-2 hr, RT Purification2 Purification (Chromatography) Conjugate->Purification2

Caption: Workflow for a two-step bioconjugation using Sulfo-SMPB.

Alternative Interpretation: Dimethylmaleic Anhydride (DMMA)

Another possibility for the "DMAC" component is 2,3-dimethylmaleic anhydride (DMMA). This reagent is used for the reversible modification of primary amines.[4][5]

Mechanism of Action

DMMA reacts with primary amines at a slightly alkaline pH (8-9) to form a maleamic acid adduct. This modification introduces a negative charge and is stable at neutral to alkaline pH. However, under mildly acidic conditions (pH < 6), the amide bond is cleaved, regenerating the original amine. This property is useful in applications where temporary blocking of lysine residues is required.[4]

dmac_reaction Protein_NH2 Protein (-NH2) Modified_Protein DMMA-Modified Protein Protein_NH2->Modified_Protein pH 8-9 DMMA DMMA DMMA->Modified_Protein Regenerated_Protein Regenerated Protein (-NH2) Modified_Protein->Regenerated_Protein pH < 6

Caption: Reversible amine modification using DMMA.

This information should provide researchers, scientists, and drug development professionals with a comprehensive guide to the likely reactions and protocols related to the ambiguously named "this compound" reagent.

References

Application Notes and Protocols for Sulfo-Reactive Probes in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Extensive searches for a chemical probe specifically named "Sulfo-DMAC-SPP" have not yielded any results in the public scientific literature. It is highly probable that this name is either an internal designation, a novel compound not yet published, or a misnomer. However, the components of the name, particularly "Sulfo-", suggest a sulfonated compound designed for use in aqueous environments, a common feature in chemical biology probes. The general principles and applications of such probes are well-established in the field of chemical proteomics.

Therefore, these application notes will focus on the use of sulfonyl-based chemical probes , such as sulfonyl fluorides (SFs) and sulfonate esters, which are functionally related to the likely characteristics of the requested compound. These probes are widely used to identify and characterize protein function directly in complex biological systems.[1][2]

Introduction to Sulfonyl-Based Chemical Probes in Proteomics

Sulfonyl-based electrophilic probes are a class of chemical tools used in proteomics to covalently label specific amino acid residues on proteins.[3] These probes typically feature a reactive sulfonyl group (e.g., sulfonyl fluoride or a sulfonate ester) that can form a stable covalent bond with nucleophilic residues such as serine, threonine, tyrosine, lysine, and histidine.[3] This reactivity allows for the "activity-based protein profiling" (ABPP) of enzymes and the identification of small molecule-protein interactions.[4][5]

The general structure of these probes consists of three key components:

  • A reactive group: The sulfonyl moiety that covalently modifies the target protein.

  • A linker: A chemical scaffold that can be modified to alter the probe's properties, such as cell permeability and target specificity.

  • A reporter tag: A functional group, such as biotin for affinity purification or a fluorophore for imaging, that enables the detection and identification of labeled proteins.[4]

Key Applications:

  • Target Identification and Validation: Identifying the protein targets of small molecule drugs or bioactive compounds.

  • Functional Site Mapping: Pinpointing functionally important amino acid residues within a protein's active or allosteric sites.[1]

  • Enzyme Activity Profiling: Assessing the functional state of entire enzyme families in complex proteomes.[5]

  • Drug Discovery: Screening for novel inhibitors or modulators of protein function.[2]

Experimental Protocols

The following protocols provide a generalized workflow for the use of sulfonyl-based probes in proteomics research. Specific parameters such as probe concentration, incubation time, and buffer composition should be optimized for each experimental system.

In Situ Labeling of Proteins in Live Cells

This protocol describes the labeling of proteins with a cell-permeable sulfonyl-based probe in a live cell culture.

Materials:

  • Cell culture medium (e.g., DMEM, RPMI)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Sulfonyl-based chemical probe (e.g., a biotinylated sulfonyl fluoride probe)

  • DMSO (for probe solubilization)

Procedure:

  • Cell Culture: Grow cells of interest to a desired confluency (e.g., 80-90%) in a multi-well plate or flask.

  • Probe Preparation: Prepare a stock solution of the sulfonyl-based probe in DMSO.

  • Cell Treatment:

    • For competitive profiling, pre-incubate the cells with a small molecule inhibitor of interest for 30-60 minutes.

    • Add the sulfonyl-based probe to the cell culture medium to a final concentration typically in the low micromolar range (e.g., 1-10 µM). A DMSO-only control should be run in parallel.

    • Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis:

    • Remove the medium and wash the cells twice with cold PBS.

    • Lyse the cells directly on the plate by adding cold lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 20 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream analysis.

Enrichment of Probe-Labeled Proteins

This protocol describes the enrichment of biotin-tagged, probe-labeled proteins using streptavidin affinity chromatography.

Materials:

  • Streptavidin-agarose beads or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Protein lysate from Protocol 2.1

Procedure:

  • Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions.

  • Affinity Capture:

    • Incubate the protein lysate (e.g., 1 mg of total protein) with the prepared streptavidin beads.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant.

    • Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Pellet the beads and collect the supernatant containing the enriched, probe-labeled proteins.

Sample Preparation for Mass Spectrometry

This protocol describes the preparation of enriched proteins for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8)

  • Formic acid

  • C18 desalting spin tips

Procedure:

  • Reduction and Alkylation:

    • Add DTT to the eluted protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.

  • Tryptic Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the SDS concentration to less than 0.1%.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 spin tips according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis: Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water) for injection into the LC-MS/MS system.

Data Presentation

Quantitative proteomics data from experiments using sulfonyl-based probes can be presented in tables to highlight the identified protein targets and their relative abundance changes under different conditions.

Table 1: Example of Identified Protein Targets of a Sulfonyl-Based Probe

Protein ID (UniProt)Gene NameProtein NamePeptide Count% Coverage
P04035GSTP1Glutathione S-transferase P1255
P00352ALDH1A1Aldehyde dehydrogenase 1942
Q06830ECH1Enoyl-CoA hydratase, mitochondrial738
P30048DDHD-beta-hydroxybutyrate dehydrogenase525

This table provides a list of proteins identified as targets of a hypothetical sulfonyl probe, along with metrics from the mass spectrometry analysis.

Table 2: Example of Competitive Profiling Data

Protein ID (UniProt)Gene NameFold Change (Inhibitor/DMSO)p-value
P04035GSTP10.150.001
P00352ALDH1A10.950.85
P15121SRC0.220.005
P00533EGFR1.100.92

This table shows the results of a competitive profiling experiment where cells were pre-treated with an inhibitor. A low fold change indicates that the inhibitor competes with the probe for binding to the target protein.

Visualizations

Diagrams created using Graphviz can effectively illustrate the experimental workflows and underlying principles of chemical proteomics studies.

experimental_workflow cluster_cell_culture In Situ Labeling cluster_enrichment Target Enrichment cluster_ms_analysis Mass Spectrometry start Live Cells probe_treatment Treat with Sulfonyl Probe start->probe_treatment lysis Cell Lysis probe_treatment->lysis proteome Protein Lysate lysis->proteome Probe-labeled proteome enrich Streptavidin Affinity Capture proteome->enrich enriched_proteins Enriched Proteins enrich->enriched_proteins digest Tryptic Digestion enriched_proteins->digest lcms LC-MS/MS digest->lcms data_analysis Data Analysis lcms->data_analysis end Results data_analysis->end Identified Proteins & Quantitation

Caption: A generalized workflow for target identification using a biotinylated sulfonyl-based chemical probe.

competitive_profiling cluster_control Control (DMSO) cluster_inhibitor Inhibitor Treatment control_cells Live Cells control_probe Add Sulfonyl Probe control_cells->control_probe control_target Protein Target Labeled control_probe->control_target analysis Quantitative Mass Spectrometry control_target->analysis inhibitor_cells Live Cells inhibitor_treatment Add Inhibitor inhibitor_cells->inhibitor_treatment inhibitor_probe Add Sulfonyl Probe inhibitor_treatment->inhibitor_probe inhibitor_target Labeling Blocked inhibitor_probe->inhibitor_target inhibitor_target->analysis result Reduced probe labeling indicates target engagement by the inhibitor. analysis->result

Caption: The principle of competitive activity-based protein profiling (ABPP) for target engagement studies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Reaction Efficiency with Sulfo-DMAC-SPP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-DMAC-SPP. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during bioconjugation experiments, with a specific focus on overcoming low reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a water-soluble, heterobifunctional crosslinker used primarily in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] It contains two reactive groups: a Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester that reacts with primary amines (like the side chain of lysine residues in antibodies), and a pyridyldithio group that reacts with sulfhydryl groups (thiols).[4] The "Sulfo" moiety enhances the water solubility of the molecule.[1] The linker is designed to be cleavable within the target cell, releasing the conjugated drug.[1]

Q2: What is the primary cause of low reaction efficiency with the Sulfo-NHS ester group?

A2: The most common reason for low efficiency of the Sulfo-NHS ester reaction is hydrolysis. In aqueous solutions, the Sulfo-NHS ester can react with water, which renders it inactive and unable to bind to the desired primary amine on the target molecule.[1][5] The rate of this hydrolysis is highly dependent on the pH of the reaction buffer.

Q3: What is the optimal pH for reacting the Sulfo-NHS ester of this compound with a protein?

A3: The optimal pH for reacting the Sulfo-NHS ester with primary amines is typically in the range of 7.2 to 8.5.[2] Within this range, the primary amines are sufficiently deprotonated and nucleophilic to attack the ester, while the rate of hydrolysis of the Sulfo-NHS ester is still manageable. At a lower pH, the amine groups are protonated and less reactive. At a higher pH, the rate of hydrolysis of the Sulfo-NHS ester increases significantly, reducing the conjugation yield.

Q4: Can this compound react with other functional groups on a protein besides primary amines?

A4: While the primary target of the Sulfo-NHS ester is primary amines, side reactions can occur with other nucleophilic groups, such as the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine.[2][4] However, these reactions are generally less favorable and occur at a lower rate than the reaction with primary amines.

Q5: How should this compound be stored to maintain its reactivity?

A5: this compound should be stored in a cool, dry place, protected from moisture. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. Once a container is opened, it should be tightly sealed and stored with a desiccant. For long-term storage, keeping it at -20°C or -80°C is recommended.

Troubleshooting Guide

Issue 1: Low Conjugation Yield (Amine Reaction)
Potential Cause Troubleshooting Step Recommended Action
Hydrolysis of Sulfo-NHS ester Optimize reaction pH and time.Maintain the reaction buffer pH between 7.2 and 8.5. For proteins sensitive to higher pH, consider a longer reaction time at a lower pH (e.g., 4°C overnight at pH 7.2).
Incorrect Buffer Composition Use an amine-free buffer.Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the Sulfo-NHS ester. Use phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.
Poor Reagent Quality Use fresh, high-quality this compound.Prepare the this compound solution immediately before use. If using a stock solution in an organic solvent like DMSO, ensure the solvent is anhydrous.
Suboptimal Molar Ratio Optimize the molar excess of this compound.Start with a 10- to 20-fold molar excess of the crosslinker over the protein. This may need to be optimized depending on the number of available amines on your protein.
Inaccessible Amine Groups Denature and refold the protein (if possible).The primary amines on the protein surface might be sterically hindered. A mild denaturation and refolding step could expose these sites.
Issue 2: Low Conjugation Yield (Thiol Reaction)
Potential Cause Troubleshooting Step Recommended Action
Absence of Free Sulfhydryls Reduce disulfide bonds.If your target molecule has disulfide bonds, they will need to be reduced to generate free sulfhydryl groups. Use a reducing agent like DTT or TCEP, followed by removal of the reducing agent before adding the activated molecule.
Oxidation of Sulfhydryls Work in an oxygen-free environment.Free sulfhydryls can re-oxidize to form disulfide bonds. Perform the reaction in a de-gassed buffer and consider working in an anaerobic chamber.
Incorrect Buffer pH Optimize the reaction pH.The optimal pH for the pyridyldithio reaction with thiols is typically between 6.5 and 7.5.
Hydrolysis of the Pyridyldithio Group Minimize exposure to high pH.While less susceptible to hydrolysis than the NHS ester, prolonged exposure to high pH can lead to degradation of the pyridyldithio group.

Quantitative Data Summary

ParameterRecommended ConditionNotes
Amine Reaction pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.
Thiol Reaction pH 6.5 - 7.5Optimal for pyridyldithio-thiol exchange.
Reaction Temperature 4°C to Room TemperatureLower temperatures can minimize hydrolysis and side reactions.
Molar Ratio (Crosslinker:Protein) 10:1 to 20:1Starting point for optimization.
Sulfo-NHS Ester Half-life in Aqueous Solution pH 7.0: ~4-5 hourspH 8.0: ~1 hourpH 8.6: ~10 minutesIllustrates the critical impact of pH on stability.[6]

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Drug to an Antibody

This protocol outlines the general steps for conjugating a thiol-containing drug to an antibody using this compound.

Step 1: Antibody Modification (Amine Reaction)

  • Prepare Antibody: Dissolve the antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Ensure the buffer pH is between 7.2 and 8.5.

  • Prepare this compound: Immediately before use, dissolve this compound in the reaction buffer or a compatible anhydrous organic solvent like DMSO.

  • Reaction: Add the desired molar excess of this compound to the antibody solution. Incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Purification: Remove excess, unreacted this compound using a desalting column or dialysis against a suitable buffer for the next step (pH 6.5-7.5).

Step 2: Drug Conjugation (Thiol Reaction)

  • Prepare Thiolated Drug: Dissolve the thiol-containing drug in a suitable buffer (pH 6.5-7.5). If the drug has disulfide bonds, reduce them with TCEP and purify.

  • Reaction: Add the thiolated drug to the purified, antibody-linker conjugate. A 1.5- to 5-fold molar excess of the drug over the available pyridyldithio groups is a good starting point.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

  • Final Purification: Purify the resulting ADC to remove excess drug and byproducts using size-exclusion chromatography or other appropriate methods.

Visualizations

ReactionMechanism cluster_amine_reaction Step 1: Amine Reaction cluster_thiol_reaction Step 2: Thiol Reaction Antibody_NH2 Antibody-NH2 (Primary Amine) Activated_Antibody Activated Antibody (Amide Bond) Antibody_NH2->Activated_Antibody reacts with Sulfo_DMAC_SPP This compound (Sulfo-NHS Ester) Sulfo_DMAC_SPP->Activated_Antibody Sulfo_NHS Sulfo-NHS (Leaving Group) Activated_Antibody->Sulfo_NHS releases Activated_Antibody_Thiol Activated Antibody (Pyridyldithio) ADC Antibody-Drug Conjugate (Disulfide Bond) Activated_Antibody_Thiol->ADC reacts with Drug_SH Drug-SH (Sulfhydryl) Drug_SH->ADC Pyridine_2_thione Pyridine-2-thione (Leaving Group) ADC->Pyridine_2_thione releases

Caption: Reaction mechanism of this compound.

TroubleshootingWorkflow Start Low Reaction Efficiency Check_Reagents Verify Reagent Quality and Storage Start->Check_Reagents Check_Buffer Check Buffer Composition and pH Check_Reagents->Check_Buffer Check_Conditions Optimize Reaction Conditions (Temp, Time, Molar Ratio) Check_Buffer->Check_Conditions Check_Target Assess Target Molecule (Amine/Thiol Accessibility) Check_Conditions->Check_Target Purification Ensure Proper Purification Steps Check_Target->Purification Success Improved Efficiency Purification->Success Contact_Support Contact Technical Support Purification->Contact_Support

Caption: Troubleshooting workflow for low reaction efficiency.

LogicalRelationships cluster_factors Factors Affecting Reaction Efficiency cluster_outcomes Reaction Outcomes pH Reaction pH Conjugation Desired Conjugation pH->Conjugation influences Hydrolysis Reagent Hydrolysis pH->Hydrolysis strongly influences Temperature Temperature Temperature->Conjugation influences Temperature->Hydrolysis influences Concentration Reactant Concentration Concentration->Conjugation influences Buffer Buffer Composition Buffer->Conjugation critical for Buffer->Hydrolysis can inhibit Side_Reactions Side Reactions

Caption: Key factors influencing this compound reactions.

References

Technical Support Center: Optimizing Sulfo-DMAC-SPP Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-DMAC-SPP reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing buffer conditions and troubleshooting common issues encountered during bioconjugation experiments using this compound.

This compound is a water-soluble, heterobifunctional crosslinker containing a Sulfo-NHS ester for covalent modification of primary amines and a pyridyldithiol group for reaction with sulfhydryls, incorporating a cleavable disulfide bond. The sulfonated nature of the reagent enhances its water solubility, making it particularly suitable for reactions in aqueous buffers without the need for organic co-solvents that can be detrimental to protein stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation to primary amines?

A1: The optimal pH for the reaction of the Sulfo-NHS ester moiety of this compound with primary amines (e.g., lysine residues on a protein) is typically in the range of pH 7.2 to 8.5 .[][2] A common starting point is a buffer at pH 8.3.[][2] This pH range offers a compromise between maximizing the availability of deprotonated, nucleophilic primary amines and minimizing the rate of hydrolysis of the Sulfo-NHS ester.

Q2: What types of buffers are recommended for this compound reactions?

A2: It is crucial to use an amine-free buffer to prevent the buffer components from competing with the target molecule for reaction with the Sulfo-NHS ester. Recommended buffers include:

  • Phosphate-buffered saline (PBS) at a pH of 7.2-7.5.[3]

  • Sodium bicarbonate buffer (0.1 M, pH 8.3).[]

  • Borate buffer .[4]

Buffers to avoid are those containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine .[5]

Q3: How does pH affect the stability of the Sulfo-NHS ester?

A3: The Sulfo-NHS ester is susceptible to hydrolysis, a competing reaction that inactivates the reagent. The rate of hydrolysis is highly pH-dependent and increases with increasing pH.[][4] At higher pH values, the half-life of the Sulfo-NHS ester decreases significantly. For instance, NHS esters have a half-life of 4-5 hours at pH 7, which drops to 1 hour at pH 8, and only 10 minutes at pH 8.6.[3][6] Therefore, it is recommended to prepare the this compound solution immediately before use and to keep the reaction time at a higher pH as short as is reasonably possible.

Q4: What is the role of the disulfide bond in this compound?

A4: The disulfide bond within the this compound linker is a cleavable linkage.[7] This feature is particularly useful in applications like antibody-drug conjugates (ADCs), where the conjugated molecule needs to be released from the antibody under specific conditions.[8] The disulfide bond is stable in the bloodstream but can be cleaved by reducing agents such as dithiothreitol (DTT) or glutathione, the latter of which is present at higher concentrations inside cells compared to the extracellular environment.[7]

Q5: How can I monitor the progress of the reaction?

A5: The reaction of the pyridyldithiol group of this compound with a sulfhydryl-containing molecule results in the release of pyridine-2-thione.[9] The release of this byproduct can be monitored spectrophotometrically by measuring the absorbance at 343 nm.[10][11] This allows for real-time tracking of the disulfide exchange reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH: The pH of the reaction buffer may be too low, resulting in protonated and non-reactive primary amines.Verify the pH of your reaction buffer and adjust to the optimal range of 7.2-8.5.[]
Hydrolysis of Sulfo-NHS ester: The reagent may have hydrolyzed before reacting with the target molecule. This can be due to a high pH, extended reaction times, or improper storage of the reagent.Prepare the this compound solution immediately before use. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[5] Store the lyophilized reagent under desiccated conditions.
Presence of amine-containing buffers: Buffers such as Tris or glycine will compete with the target molecule for the Sulfo-NHS ester.Use an amine-free buffer like PBS, sodium bicarbonate, or borate.[5]
Insufficient molar excess of this compound: The concentration of the crosslinker may be too low relative to the target molecule.Increase the molar excess of this compound in the reaction. A 10 to 50-fold molar excess is a common starting point.
Precipitation of Protein During Reaction Use of organic co-solvent: While this compound is water-soluble, if a stock solution is prepared in an organic solvent like DMSO or DMF, adding a large volume to the aqueous protein solution can cause precipitation.Minimize the volume of the organic solvent used to dissolve the this compound. Ideally, add the dissolved crosslinker dropwise to the protein solution while gently stirring.
Protein instability at the reaction pH: The chosen pH for the conjugation might be outside the optimal stability range for the protein.If possible, perform the reaction at a pH that is a compromise between optimal conjugation and protein stability. Alternatively, screen different amine-free buffers to find one that better stabilizes your protein.
Cleavage of the Disulfide Bond During Conjugation Presence of reducing agents: The reaction buffer may be contaminated with reducing agents like DTT or TCEP.Ensure that all buffers and solutions are freshly prepared and free from reducing agents. If the target molecule required reduction to expose a sulfhydryl group, ensure the reducing agent is completely removed before adding the this compound.
High Background or Non-specific Binding Excess unreacted this compound: After the conjugation reaction, there may be residual, unreacted crosslinker.Purify the conjugate using a desalting column or dialysis to remove excess crosslinker and byproducts.[4]
Hydrolyzed Sulfo-NHS ester: The hydrolyzed crosslinker can still interact non-covalently with the protein.Ensure efficient purification of the conjugate.

Quantitative Data Summary

Table 1: Effect of pH on NHS Ester Half-life

pHHalf-life of NHS EsterReference(s)
7.04-5 hours[3][6]
8.01 hour[3][6]
8.610 minutes[3][6]
9.0< 10 minutes[4]

Table 2: Recommended Buffer Conditions for Sulfo-NHS Ester Reactions

BufferRecommended pH RangeKey ConsiderationsReference(s)
Phosphate-Buffered Saline (PBS)7.2 - 7.5Widely used, physiologically compatible.[3]
Sodium Bicarbonate8.0 - 8.5Effective for driving the aminolysis reaction.[]
Borate8.0 - 9.0Can be used as an alternative to phosphate and bicarbonate buffers.[4]
MES4.7 - 6.0Used for the activation step in a two-step EDC/Sulfo-NHS reaction, not for the aminolysis step.[3]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein

This protocol provides a general guideline for labeling a protein with this compound via its primary amines. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in the Reaction Buffer to the desired concentration. A common starting point is a 10- to 50-fold molar excess relative to the protein.

  • Reaction: Add the freshly prepared this compound solution to the protein solution. Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The optimal time and temperature should be determined empirically.

  • Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and reaction byproducts by passing the reaction mixture through a desalting column or by dialyzing against an appropriate buffer (e.g., PBS).

Visualizations

Sulfo_DMAC_SPP_Reaction_Workflow cluster_step1 Step 1: Reagent Preparation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Quenching & Purification Protein Protein in Amine-Free Buffer (pH 7.2-8.5) Reaction Incubate (RT for 30-120 min or 4°C overnight) Protein->Reaction Linker Dissolve this compound in Reaction Buffer Linker->Reaction Quench Add Quenching Buffer (e.g., Tris) Reaction->Quench Optional Purify Purify via Desalting Column or Dialysis Reaction->Purify Quench->Purify

Caption: Experimental workflow for this compound conjugation.

Troubleshooting_Logic cluster_checks Troubleshooting Steps cluster_solutions Solutions Start Low Conjugation Efficiency? Check_pH Is pH optimal (7.2-8.5)? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagent Is this compound freshly prepared? Check_Buffer->Check_Reagent Yes Change_Buffer Use PBS, Bicarbonate, or Borate Check_Buffer->Change_Buffer No Check_Molar_Ratio Is molar ratio sufficient? Check_Reagent->Check_Molar_Ratio Yes Prepare_Fresh Prepare fresh reagent and consider lower temp Check_Reagent->Prepare_Fresh No Increase_Ratio Increase molar excess of linker Check_Molar_Ratio->Increase_Ratio No

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: Troubleshooting Sulfo-DMAC-SPP Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Sulfo-DMAC-SPP in their antibody-drug conjugates (ADCs), ensuring efficient and specific cleavage is paramount for the successful release of the cytotoxic payload. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the cleavage of this disulfide-containing linker.

Frequently Asked Questions (FAQs)

Q1: What is the cleavage mechanism of the this compound linker?

The this compound linker is a cleavable linker designed for use in ADCs. Its cleavage occurs via the reduction of the disulfide bond within its structure. This reduction is typically achieved using reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or endogenous reducing agents like glutathione (GSH) present in the intracellular environment of target cells. The sulfo group enhances the water solubility of the linker and the resulting ADC.

Q2: What are the common causes of incomplete cleavage of the this compound linker?

Incomplete cleavage can be attributed to several factors:

  • Insufficient Reducing Agent: The concentration of the reducing agent may be too low to effectively reduce all disulfide bonds.

  • Suboptimal Reaction Conditions: Factors such as temperature, pH, and incubation time can significantly impact the efficiency of the reduction reaction.

  • Steric Hindrance: The accessibility of the disulfide bond to the reducing agent can be limited by the surrounding molecular structure of the antibody or the payload, slowing down the cleavage kinetics.[1]

  • Re-oxidation of Thiols: The free thiol groups formed after reduction can be re-oxidized back to a disulfide bond, particularly in the presence of oxygen.

Q3: How can I monitor the cleavage of the this compound linker?

Several analytical techniques can be employed to monitor the cleavage process and quantify the released payload:

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different drug-to-antibody ratios (DARs). A successful cleavage will show a shift in the chromatogram towards lower DAR species or the unconjugated antibody.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can resolve the intact ADC from the cleaved antibody and payload.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying and quantifying the released payload and the remaining ADC species.

Q4: What can I do to prevent ADC aggregation during the cleavage reaction?

Aggregation can be a significant issue, particularly with hydrophobic payloads. Here are some strategies to mitigate it:

  • Optimize Buffer Conditions: The choice of buffer, pH, and the inclusion of excipients can help maintain the stability of the ADC.

  • Control ADC Concentration: Higher concentrations of ADCs can increase the likelihood of aggregation.

  • Use of Hydrophilic Linkers: The "sulfo" component of this compound is designed to increase hydrophilicity and reduce aggregation.[2]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common problems associated with this compound cleavage.

Issue 1: Incomplete or Low Yield of Payload Release

Symptoms:

  • HIC analysis shows a significant population of high-DAR species remaining after the cleavage reaction.

  • LC-MS analysis indicates a low concentration of the released payload.

  • SDS-PAGE shows a prominent band corresponding to the intact ADC.

Possible Cause Recommended Solution
Insufficient concentration of reducing agent (e.g., DTT, TCEP) Increase the molar excess of the reducing agent. A typical starting point is a 10-50 fold molar excess over the ADC. It is advisable to perform a titration experiment to determine the optimal concentration.
Suboptimal reaction time Extend the incubation time. Monitor the reaction at different time points (e.g., 1, 2, 4, and 8 hours) to determine the optimal duration for complete cleavage.
Suboptimal reaction temperature Most reduction reactions are performed at room temperature or 37°C. If cleavage is inefficient, consider a slight increase in temperature, but be mindful of the potential for antibody denaturation.
Suboptimal pH The efficiency of thiol-based reducing agents is pH-dependent. Ensure the reaction buffer is within the optimal pH range for the chosen reducing agent (typically pH 7.0-8.0 for DTT and TCEP).
Steric hindrance around the disulfide bond While the linker structure itself cannot be changed post-synthesis, using a stronger reducing agent like TCEP, which is less prone to oxidation, might improve efficiency. For future ADC design, consider linkers with less steric hindrance if this is a recurring issue.[1]
Issue 2: Off-Target Disulfide Bond Reduction

Symptoms:

  • SDS-PAGE under non-reducing conditions shows fragmentation of the antibody into heavy and light chains, in addition to the expected cleavage of the linker.

  • Loss of antibody integrity and potential for aggregation.

Possible Cause Recommended Solution
Excessively harsh reduction conditions Reduce the concentration of the reducing agent. Use the minimum concentration necessary for efficient linker cleavage.
Prolonged incubation time Decrease the reaction time to the minimum required for complete linker cleavage, as determined by a time-course experiment.
High reaction temperature Perform the reaction at a lower temperature (e.g., room temperature or 4°C) to minimize the reduction of the antibody's native disulfide bonds.
Issue 3: ADC Aggregation During Cleavage

Symptoms:

  • Visible precipitation or turbidity in the reaction mixture.

  • Size-Exclusion Chromatography (SEC) analysis shows the presence of high molecular weight species.

  • Loss of material during purification steps.

Possible Cause Recommended Solution
Hydrophobic interactions between exposed payloads Decrease the concentration of the ADC in the reaction mixture. The "Sulfo" moiety in the linker is intended to enhance hydrophilicity and reduce this risk.[2]
Unfavorable buffer conditions Screen different buffer systems and pH values. The addition of stabilizing excipients such as arginine or polysorbates may be beneficial.
Antibody denaturation Ensure the reaction temperature is not too high. Perform the reaction at a lower temperature if aggregation is observed.

Experimental Protocols

Protocol 1: In Vitro Cleavage of this compound Linked ADC for Analytical Purposes

Objective: To cleave the this compound linker in an ADC to analyze the released payload.

Materials:

  • This compound conjugated ADC

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction tubes

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of the reducing agent (e.g., 1 M DTT in water or 0.5 M TCEP in water, pH adjusted to 7.0).

  • Dilute the ADC to a final concentration of 1 mg/mL in PBS.

  • Add the reducing agent to the ADC solution to a final concentration of 10-50 mM.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Stop the reaction by adding a quenching agent (e.g., N-ethylmaleimide for DTT) or by proceeding immediately to the analytical step.

  • Analyze the sample using HIC, SDS-PAGE, or LC-MS to assess the extent of cleavage.

Protocol 2: Quantitative Analysis of Payload Release using HIC

Objective: To quantify the cleavage of the this compound linker by measuring the change in DAR.

Materials:

  • HIC column (e.g., Butyl or Phenyl)

  • HIC mobile phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • HPLC system

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample (before and after the cleavage reaction).

  • Elute the ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to the different DAR species to calculate the average DAR and the percentage of cleaved ADC.

Data Presentation

Table 1: Effect of Reducing Agent Concentration on Cleavage Efficiency

Reducing AgentConcentration (mM)Incubation Time (h)Temperature (°C)Cleavage Efficiency (%)
DTT1023775
DTT2523792
DTT50237>98
TCEP523785
TCEP10237>98

Note: These are representative data and the optimal conditions may vary depending on the specific ADC.

Visualizations

Sulfo_DMAC_SPP_Cleavage_Workflow This compound Cleavage and Analysis Workflow cluster_prep Sample Preparation cluster_reaction Cleavage Reaction cluster_analysis Analysis prep_adc Prepare ADC Solution (1 mg/mL in PBS) reaction Incubate ADC with Reducing Agent (e.g., 37°C, 2-4h) prep_adc->reaction prep_reducer Prepare Reducing Agent (e.g., DTT or TCEP) prep_reducer->reaction hic HIC Analysis (Determine DAR) reaction->hic sds_page SDS-PAGE (Assess Fragmentation) reaction->sds_page lc_ms LC-MS (Quantify Payload) reaction->lc_ms

Caption: Workflow for this compound cleavage and analysis.

Troubleshooting_Cleavage Troubleshooting Incomplete this compound Cleavage cluster_concentration Concentration cluster_conditions Reaction Conditions cluster_sterics Structural Factors start Incomplete Cleavage Observed check_reducer Is reducing agent concentration sufficient? start->check_reducer increase_reducer Increase reducing agent concentration check_reducer->increase_reducer No check_time Is incubation time optimal? check_reducer->check_time Yes increase_reducer->check_time increase_time Increase incubation time check_time->increase_time No check_temp Is temperature optimal? check_time->check_temp Yes increase_time->check_temp optimize_temp Optimize temperature check_temp->optimize_temp No check_sterics Potential steric hindrance? check_temp->check_sterics Yes optimize_temp->check_sterics stronger_reducer Use a stronger reducing agent (TCEP) check_sterics->stronger_reducer Yes end Cleavage Complete check_sterics->end No stronger_reducer->end

Caption: Decision tree for troubleshooting incomplete cleavage.

References

Technical Support Center: Sulfo-DMAC-SPP Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of their Sulfo-DMAC-SPP conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a chemical crosslinker, presumed to be a water-soluble N-hydroxysuccinimide (NHS) ester. NHS esters are widely used to label proteins and other molecules containing primary amines (such as the side chain of lysine residues or the N-terminus). The "Sulfo" group enhances the water solubility of the reagent. The reaction involves the NHS ester of this compound reacting with a primary amine on the target molecule to form a stable amide bond.

Q2: What are the critical factors influencing the yield of the conjugation reaction?

Several factors can significantly impact the conjugation yield:

  • pH of the reaction buffer: The pH should be in the range of 7.2-8.5 for optimal reaction between the NHS ester and primary amines.

  • Concentration of reactants: The molar ratio of this compound to the target molecule is crucial and needs to be optimized.

  • Reaction time and temperature: These parameters influence the reaction rate and the stability of the reactants.

  • Purity of the target molecule: The presence of other primary amines in the sample can lead to side reactions and reduced yield.

  • Hydrolysis of this compound: NHS esters can hydrolyze in aqueous solutions, so it's important to use the reagent immediately after reconstitution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Incorrect buffer pH. The pH is too low for efficient amine reactivity.Use a buffer with a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS).
Hydrolysis of this compound. The reagent was exposed to moisture or stored improperly.Allow the reagent vial to equilibrate to room temperature before opening. Reconstitute the reagent immediately before use and discard any unused solution.[1]
Presence of primary amines in the buffer. Buffers like Tris or glycine will compete with the target molecule for the NHS ester.Use an amine-free buffer like PBS or MES. If necessary, dialyze the sample to remove interfering substances.[1][2]
Insufficient molar excess of this compound. The concentration of the crosslinker is too low.Increase the molar excess of this compound. A 10- to 50-fold molar excess is a common starting point.[1][2]
Protein Precipitation High concentration of the protein or crosslinker. Reduce the concentration of one or both reactants. Perform the reaction in a larger volume.
Change in protein solubility upon conjugation. Optimize the buffer conditions, for example, by adding non-ionic detergents or adjusting the salt concentration.
High Background/Non-specific Binding Excess unreacted this compound. Quench the reaction with a primary amine-containing buffer (e.g., Tris) after the desired incubation time. Purify the conjugate using dialysis or size-exclusion chromatography to remove excess reagent.
The conjugate is binding non-specifically to other molecules. Include a blocking step in your downstream application (e.g., using bovine serum albumin).

Experimental Protocols

General Two-Step Protein Conjugation Protocol

This protocol provides a general guideline. Optimization is required for each specific application.

  • Buffer Preparation: Prepare a non-amine containing conjugation buffer, such as 0.1 M sodium phosphate, 0.15 M sodium chloride, pH 7.2-7.5.[2]

  • Protein Preparation: Dissolve the amine-containing protein in the conjugation buffer.

  • Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2] Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) immediately before use.[1]

  • Reaction: Add the desired molar excess of the reconstituted this compound to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching (Optional): Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to stop the reaction.

  • Purification: Remove excess, unreacted this compound and byproducts by dialysis or size-exclusion chromatography.

Key Reaction Parameters

ParameterRecommended RangeNotes
pH 7.2 - 8.5Higher pH increases the rate of conjugation but also the rate of hydrolysis of the NHS ester.
Molar Excess of this compound 10 - 50 foldThe optimal ratio depends on the concentration of the target molecule and the number of available primary amines.
Reaction Time 30 min - 2 hoursLonger incubation times may not necessarily increase the yield due to hydrolysis of the reagent.
Temperature 4°C - 25°CLower temperatures can help to minimize hydrolysis and preserve the stability of sensitive proteins.

Visualizing the Workflow and Reaction

Sulfo_DMAC_SPP_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification p1 Prepare Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) p2 Dissolve Target Molecule in Buffer p1->p2 r1 Add this compound to Target Molecule p2->r1 p3 Reconstitute this compound p3->r1 r2 Incubate (30-60 min at RT or 2h at 4°C) r1->r2 u1 Quench Reaction (Optional) r2->u1 u2 Purify Conjugate (Dialysis/SEC) u1->u2 u3 Characterize Conjugate u2->u3

Caption: A typical workflow for this compound conjugation.

Sulfo_DMAC_SPP_Reaction_Mechanism cluster_main Desired Reaction Pathway cluster_side Competing Side Reaction reagent This compound (NHS Ester) conjugate Stable Amide Bond (Conjugate) reagent->conjugate + amine Target Molecule (Primary Amine) amine->conjugate hydrolysis Hydrolysis (Inactive Reagent) water H₂O water->hydrolysis reagent2 This compound (NHS Ester) reagent2->hydrolysis +

Caption: this compound reaction and competing hydrolysis.

References

Side reactions of Sulfo-DMAC-SPP and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-DMAC-SPP, a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a heterobifunctional crosslinker featuring two primary reactive moieties:

  • A Sulfonated N-hydroxysuccinimide (Sulfo-NHS) ester: This group reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. The sulfonation increases the water solubility of the linker.

  • A Pyridyldithiol group: This group is part of the SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) component and contains a disulfide bond. This disulfide bond can be cleaved by reducing agents, allowing for the release of a conjugated molecule under specific conditions.

Q2: What is the primary application of this compound?

This compound is primarily used as a cleavable linker in the development of antibody-drug conjugates (ADCs). Its design allows for stable conjugation of a therapeutic payload to an antibody in circulation, with the ability to release the payload within the reducing environment of a target cell.[1]

Q3: What are the most common side reactions associated with the Sulfo-NHS ester group?

The most prevalent side reaction is hydrolysis of the Sulfo-NHS ester, which renders the linker inactive by converting the ester to a non-reactive carboxylic acid. The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.[2][3][4] Other potential, though less common, side reactions include reactions with:

  • Hydroxyl groups (serine, threonine, tyrosine residues)

  • Sulfhydryl groups (cysteine residues)

  • Imidazole groups (histidine residues)

These reactions typically result in less stable conjugates compared to the amide bond formed with primary amines.[5]

Q4: What type of buffers should be used for conjugation reactions with this compound?

It is critical to use amine-free buffers to prevent the buffer from competing with the target molecule for reaction with the Sulfo-NHS ester. Recommended buffers include phosphate-buffered saline (PBS), MES, and HEPES. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided.[5][6]

Q5: How can the disulfide bond in this compound be cleaved?

The disulfide bond within the pyridyldithiol group can be cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This cleavage releases the conjugated molecule.

Troubleshooting Guides

Low Conjugation Efficiency

Low yield of the desired conjugate is a common issue. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps
Hydrolysis of Sulfo-NHS ester - Ensure the reaction pH is within the optimal range of 7.2-8.5.[6] - Use freshly prepared this compound solutions. - Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[6]
Presence of primary amines in the buffer - Use amine-free buffers such as PBS, MES, or HEPES.[5][6] - If the protein sample is in an amine-containing buffer, perform a buffer exchange prior to conjugation.
Poor quality or degraded this compound - Store the reagent desiccated at -20°C. - Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4]
Insufficient molar excess of this compound - Increase the molar ratio of this compound to the protein. A common starting point is a 5- to 20-fold molar excess.
Low protein concentration - For optimal labeling, the protein concentration should ideally be in the range of 2-10 mg/mL.[7]
Non-Specific Binding or Aggregation
Potential Cause Troubleshooting Steps
High degree of labeling - Reduce the molar excess of this compound in the reaction to decrease the number of conjugated linkers per protein molecule.
Hydrophobic interactions - The "DMAC" and "SPP" components of the linker can introduce hydrophobicity. The "Sulfo" group helps to mitigate this. - Consider including non-ionic detergents (e.g., Tween-20) in wash buffers for downstream applications to reduce non-specific binding.
Electrostatic interactions - Adjust the pH or ionic strength of the buffer to minimize non-specific electrostatic interactions.

Experimental Protocols & Data

General Protocol for Antibody Conjugation

This protocol provides a general framework. Optimization is recommended for specific antibodies and payloads.

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL.[7]

  • Prepare this compound: Immediately before use, dissolve this compound in an anhydrous organic solvent like DMSO or DMF, and then dilute it into the reaction buffer.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis.[7]

Quantitative Data: Sulfo-NHS Ester Hydrolysis

The rate of hydrolysis of Sulfo-NHS esters is highly pH-dependent. The following table provides general half-life data for Sulfo-NHS esters, which can be used as an approximation for this compound.

pH Half-life of Sulfo-NHS ester
7.04-5 hours (at 0°C)[2]
8.01 hour[2]
8.610 minutes (at 4°C)[2]

Note: This data is for general Sulfo-NHS esters and may vary for the specific this compound molecule.

Visualizations

Sulfo_DMAC_SPP_Reaction cluster_reactants Reactants cluster_product Conjugation cluster_byproduct Byproduct Antibody Antibody-NH₂ Conjugate Antibody-Linker Conjugate (Stable Amide Bond) Antibody->Conjugate + Linker Linker This compound (Sulfo-NHS Ester) Linker->Conjugate NHS N-hydroxysulfosuccinimide Conjugate->NHS Release

Caption: Reaction of this compound with a primary amine on an antibody.

Side_Reactions cluster_desired Desired Reaction cluster_side Side Reactions Sulfo_NHS This compound (Active Ester) Amine Primary Amine (e.g., Lysine) Sulfo_NHS->Amine Hydrolysis Water (H₂O) Sulfo_NHS->Hydrolysis Other_Nucleophiles Other Nucleophiles (e.g., -OH, -SH) Sulfo_NHS->Other_Nucleophiles Amide_Bond Stable Amide Bond Amine->Amide_Bond Inactive_Acid Inactive Carboxylic Acid Hydrolysis->Inactive_Acid Unstable_Esters Unstable Ester/Thioester Bonds Other_Nucleophiles->Unstable_Esters Experimental_Workflow A 1. Antibody Preparation (Buffer Exchange to Amine-Free Buffer) B 2. This compound Preparation (Dissolve immediately before use) C 3. Conjugation Reaction (Mix Antibody and Linker) B->C D 4. Incubation (RT or 4°C) C->D E 5. Purification (Remove excess linker) D->E F 6. Characterization (e.g., Drug-to-Antibody Ratio) E->F

References

Technical Support Center: Sulfo-DMAC-SPP & Related Amine-Reactive Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Sulfo-DMAC-SPP and other related sulfated N-hydroxysuccinimide (sulfo-NHS) ester crosslinkers in aqueous solutions. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

A1: The primary stability concern for this compound and other sulfo-NHS esters is hydrolysis of the N-hydroxysuccinimide ester group. In the presence of water, the ester group can be cleaved, rendering the crosslinker inactive and unable to react with primary amines on the target molecule. This hydrolysis is a competing reaction to the desired conjugation.[1][2]

Q2: What factors influence the rate of hydrolysis of this compound?

A2: The rate of hydrolysis is significantly influenced by pH, temperature, and buffer composition. Higher pH values and elevated temperatures accelerate the rate of hydrolysis.

Q3: What is the optimal pH range for working with this compound?

A3: For efficient conjugation reactions, a pH range of 7.0 to 7.5 is generally recommended.[1] While the sulfo-NHS ester is more stable at a lower pH (e.g., pH 6.0), the primary amine groups on the target molecule are more reactive at a slightly alkaline pH. Therefore, a compromise is necessary to balance crosslinker stability and reaction efficiency.

Q4: Can I use buffers containing primary amines, such as Tris or glycine?

A4: No, you should avoid buffers containing primary amines as they will compete with your target molecule for reaction with the this compound, leading to reduced conjugation efficiency.[1][3]

Q5: How should I prepare and store this compound solutions?

A5: this compound is moisture-sensitive and should be stored desiccated at -20°C or lower.[1] It is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation.[1] Reconstitute the reagent in an appropriate buffer immediately before use and discard any unused solution, as it is not recommended to store it in solution.[3] For initial dissolution, deionized water is preferred, after which it can be diluted into a non-amine buffer with a salt concentration below 50 mM.[1][3]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no conjugation efficiency Hydrolysis of this compoundPrepare fresh solutions of the crosslinker immediately before use. Ensure the reaction buffer is within the optimal pH range (7.0-7.5). Avoid high temperatures during the reaction.
Incompatible bufferUse a non-amine containing buffer such as phosphate-buffered saline (PBS) at a concentration that does not inhibit dissolution.
Insufficient molar excess of crosslinkerOptimize the molar ratio of crosslinker to your molecule. A 10-50 fold molar excess is a typical starting point.[1]
Precipitation observed upon adding this compound Low solubility in the reaction bufferDissolve the this compound in deionized water first before adding it to a buffer with a high salt concentration.[1] If precipitation persists, consider reducing the amount of crosslinker used.
Inconsistent results between experiments Variability in reagent preparationAlways allow the this compound vial to warm to room temperature before opening. Prepare fresh solutions for each experiment.
Fluctuations in pH or temperatureCarefully control and monitor the pH and temperature of your reaction.

Experimental Protocols

Protocol 1: General Two-Step Protein Conjugation

This protocol describes a common two-step procedure for conjugating an amine-containing protein with a sulfhydryl-containing molecule using a heterobifunctional crosslinker like Sulfo-SMCC, which is analogous to this compound in its amine-reactive moiety.

Materials:

  • Amine-containing protein (Protein-NH2)

  • Sulfhydryl-containing molecule (Molecule-SH)

  • This compound (or similar sulfo-NHS ester crosslinker)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2[1]

  • Desalting columns

Procedure:

  • Preparation of Protein-NH2: Prepare the amine-containing protein in the Conjugation Buffer.

  • Reconstitution of Crosslinker: Immediately before use, dissolve the this compound in deionized water to a concentration of 10 mg/mL.[1]

  • Activation of Protein-NH2: Add a 20-fold molar excess of the dissolved crosslinker to the protein solution.[1]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.[1]

  • Removal of Excess Crosslinker: Remove non-reacted crosslinker using a desalting column equilibrated with the Conjugation Buffer.

  • Conjugation to Molecule-SH: Immediately add the sulfhydryl-containing molecule to the activated protein solution.

  • Final Incubation: Let the conjugation reaction proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Purification: Purify the final conjugate using an appropriate method, such as dialysis or size-exclusion chromatography.

Protocol 2: Assessing Hydrolytic Stability of this compound

This protocol provides a method to evaluate the stability of your sulfo-NHS ester crosslinker in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Primary amine-containing reporter molecule (e.g., a fluorescently labeled peptide with a free amine)

  • HPLC system with a suitable column

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in the aqueous buffer.

  • Time-Course Incubation: Incubate the solution at a defined temperature (e.g., 25°C).

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the this compound solution.

  • Quenching and Reaction: Immediately add the aliquot to a solution containing a molar excess of the primary amine-containing reporter molecule. Allow the reaction to proceed for a short, fixed time (e.g., 10 minutes).

  • Analysis: Analyze the reaction mixture by HPLC to quantify the amount of the conjugated reporter molecule.

  • Data Interpretation: A decrease in the amount of conjugated reporter molecule over time indicates the hydrolysis and inactivation of the this compound in the tested buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation prep_protein Prepare Amine-Containing Protein activation Activate Protein with This compound prep_protein->activation prep_crosslinker Reconstitute This compound prep_crosslinker->activation purification1 Remove Excess Crosslinker activation->purification1 conjugation Add Sulfhydryl-Containing Molecule purification1->conjugation purification2 Purify Final Conjugate conjugation->purification2 hydrolysis_pathway active_ester Active Sulfo-NHS Ester (Amine-Reactive) hydrolyzed_ester Hydrolyzed Ester (Inactive) active_ester->hydrolyzed_ester Competing Hydrolysis amide_bond Stable Amide Bond (Conjugated Product) active_ester->amide_bond Desired Reaction primary_amine Primary Amine (Target Molecule) water H₂O (Aqueous Solution) water->hydrolyzed_ester

References

Preventing aggregation during Sulfo-DMAC-SPP crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during Sulfo-DMAC-SPP crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: While "this compound" is not a standard nomenclature in widely available literature, its name suggests it is a water-soluble (due to the "Sulfo" group), heterobifunctional crosslinker. Based on common chemical naming conventions in bioconjugation, the components likely represent:

  • Sulfo: A sulfonyl group, which imparts water solubility, allowing for reactions to be conducted in aqueous buffers without organic solvents like DMSO or DMF. This is particularly beneficial for proteins that are sensitive to organic solvents.

  • DMAC: This could be a variation of a spacer arm, possibly containing a dimethylacetyl group.

  • SPP (Succinimidyl-4-(p-maleimidophenyl)propionate): This suggests the presence of an NHS ester for reaction with primary amines (like lysine residues on a protein) and a maleimide group for reaction with sulfhydryl groups (like cysteine residues).

This type of crosslinker is typically used for conjugating two different biomolecules, such as creating antibody-drug conjugates (ADCs) or linking two different proteins.

Q2: What are the primary causes of protein aggregation during this compound crosslinking?

A2: Protein aggregation during crosslinking can arise from several factors:

  • Over-labeling: The addition of too many crosslinker molecules can alter the protein's net charge and isoelectric point (pI), leading to reduced solubility.[1]

  • Hydrophobicity of the Crosslinker: Although the "Sulfo" group increases water solubility, the overall molecule may still have hydrophobic regions that, when conjugated to a protein, increase its surface hydrophobicity and propensity to aggregate.[2][3]

  • Suboptimal Buffer Conditions: Proteins are sensitive to pH, ionic strength, and buffer composition.[3][4][5][6][7] An inappropriate buffer can lead to protein instability and aggregation even before the crosslinker is added.

  • High Protein Concentration: Higher protein concentrations can increase the likelihood of intermolecular crosslinking and aggregation.[3][4]

  • Presence of Unwanted Reactive Groups: If the target protein has free cysteines that are not intended for conjugation, the maleimide group of a neighboring protein-crosslinker conjugate could react with it, leading to aggregation.[1]

Q3: How can I detect protein aggregation?

A3: Protein aggregation can be detected through various methods:

  • Visual Inspection: In severe cases, aggregation is visible as turbidity or precipitates in the solution.[4]

  • Dynamic Light Scattering (DLS): This technique can detect the presence of larger particles (aggregates) in a solution.[3][4]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can effectively identify high molecular weight aggregates.[2][3][4]

  • SDS-PAGE: While not a direct measure of aggregation in the native state, the presence of high molecular weight bands that do not enter the resolving gel can be indicative of aggregation.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and preventing aggregation during your this compound crosslinking experiments.

Problem: Protein Precipitation or Turbidity Upon Adding Crosslinker
Potential Cause Recommended Solution
Localized High Concentration of Crosslinker Add the dissolved crosslinker to the protein solution slowly while gently stirring. Avoid vortexing, which can cause protein denaturation.
Hydrophobicity of the Crosslinker Even with a "Sulfo" group, the crosslinker may have residual hydrophobicity. Consider using a water-soluble version if not already doing so. If using a stock dissolved in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).[2]
Protein Instability in the Reaction Buffer Ensure the buffer composition, pH, and ionic strength are optimal for your protein's stability.[3][4][5][6][7] Perform buffer screening experiments if necessary.
Problem: Aggregation Detected After the Crosslinking Reaction
Potential Cause Recommended Solution
Over-labeling Reduce the molar excess of the crosslinker in the reaction.[1] Perform a titration experiment to determine the optimal crosslinker-to-protein ratio that achieves sufficient labeling without causing aggregation.
Suboptimal pH The NHS ester reaction is most efficient at a slightly alkaline pH (7.2-8.5).[1] However, some proteins may be less stable at higher pH. If aggregation occurs, try performing the reaction closer to physiological pH (7.4), although this may slow down the reaction rate.
Intermolecular Disulfide Bonds If your protein contains free cysteines that are not the target for conjugation, consider temporarily blocking them with a reversible agent like N-ethylmaleimide (NEM) before adding the this compound.[1]
High Protein Concentration Reduce the protein concentration.[3][4] While higher concentrations can improve reaction kinetics, they also increase the risk of aggregation.
Reaction Temperature Lowering the reaction temperature (e.g., incubating at 4°C instead of room temperature) can slow down both the crosslinking reaction and the aggregation process, providing more control.[1]

Quantitative Data Summary

The optimal molar ratio of crosslinker to protein is critical for minimizing aggregation. The following table provides a starting point for optimization, based on typical recommendations for similar crosslinkers.

Protein ConcentrationRecommended Molar Excess (Crosslinker:Protein)
5–10 mg/mL5x to 10x
1–4 mg/mL20x
< 1 mg/mL40x to 80x
(Data summarized from recommendations for similar crosslinkers like SMCC).[2]

Experimental Protocols

Protocol 1: Two-Step Crosslinking with this compound

This protocol assumes you are first activating a protein with primary amines (Protein A) with this compound, and then conjugating it to a protein with free sulfhydryls (Protein B).

Materials:

  • Protein A (containing primary amines)

  • Protein B (containing free sulfhydryls)

  • This compound

  • Amine-free reaction buffer (e.g., PBS, pH 7.2-7.5)

  • Desalting columns

  • Quenching solution (e.g., Tris or glycine)

Procedure:

Step 1: Activation of Protein A

  • Protein Preparation: Prepare Protein A in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.[1]

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in the reaction buffer.

  • Reaction: Add the desired molar excess of the dissolved this compound to the Protein A solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[2]

  • Removal of Excess Crosslinker: Immediately after incubation, remove non-reacted and hydrolyzed this compound using a desalting column equilibrated with the reaction buffer.[2] This step is crucial to prevent the quenching of the maleimide groups in the next step.

Step 2: Conjugation to Protein B

  • Addition of Protein B: Add the maleimide-activated Protein A to Protein B (containing free sulfhydryls). The optimal pH for the maleimide-sulfhydryl reaction is 6.5-7.5.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[2]

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a free sulfhydryl, such as cysteine or 2-mercaptoethanol, to quench any unreacted maleimide groups.[2]

  • Analysis: Analyze the final conjugate using SDS-PAGE and SEC to confirm crosslinking and assess for aggregation.

Protocol 2: Post-Conjugation Purification to Remove Aggregates

If aggregates have formed, they should be removed to ensure the quality of your final product.

Methods:

  • Size-Exclusion Chromatography (SEC): This is the most common and effective method for separating larger aggregates from the desired monomeric conjugate.[2]

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on charge. Since aggregation can alter the surface charge of a protein, IEX can sometimes be used to separate aggregates.[2]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates based on hydrophobicity. As aggregation is often driven by increased hydrophobicity, this technique can be effective for purification.[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Activation cluster_purification1 Purification cluster_step2 Step 2: Conjugation cluster_analysis Analysis & Purification protein_a Protein A (with -NH2) activated_protein Activated Protein A protein_a->activated_protein + Crosslinker (RT, 30-60 min) crosslinker This compound crosslinker->activated_protein desalting Desalting Column activated_protein->desalting Remove excess crosslinker conjugate Protein A-B Conjugate desalting->conjugate + Protein B (RT, 1-2 hr) protein_b Protein B (with -SH) protein_b->conjugate analysis SEC / SDS-PAGE conjugate->analysis Assess aggregation troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Aggregation Observed? over_labeling Over-labeling? start->over_labeling Yes bad_buffer Suboptimal Buffer? start->bad_buffer Yes high_conc High Concentration? start->high_conc Yes no_aggregation Successful Conjugation start->no_aggregation No reduce_ratio Reduce crosslinker: protein ratio over_labeling->reduce_ratio optimize_buffer Optimize pH and ionic strength bad_buffer->optimize_buffer lower_conc Lower protein concentration high_conc->lower_conc purify Purify with SEC reduce_ratio->purify optimize_buffer->purify lower_conc->purify

References

Technical Support Center: Purification of Sulfo-DMAC-SPP Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of antibody-drug conjugates (ADCs) utilizing the Sulfo-DMAC-SPP linker. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to assist in your purification workflow.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound conjugates.

Problem Possible Cause(s) Recommended Solution(s)
Low Recovery of ADC from HIC Column 1. Precipitation on Column: High salt concentration in the loading buffer may cause the ADC to precipitate. 2. Strong Hydrophobic Interaction: The this compound conjugate may be more hydrophobic than anticipated, leading to very strong binding to the HIC resin. 3. Inappropriate pH: The pH of the mobile phase can affect protein recovery.1. Perform a solubility study to determine the optimal salt concentration for your specific ADC.[1] 2. Reduce the salt concentration in the mobile phase or add a small percentage of an organic modifier like isopropanol to the elution buffer.[2][3] 3. Screen a range of pH values for the mobile phase to optimize recovery.
Poor Separation of DAR Species by HIC 1. Inadequate Gradient Slope: The elution gradient may be too steep, causing different drug-to-antibody ratio (DAR) species to co-elute. 2. Incorrect Salt or Resin Choice: The type of salt in the mobile phase or the hydrophobicity of the HIC resin may not be optimal for resolving the this compound conjugate. 3. High Flow Rate: A high flow rate can decrease resolution.1. Decrease the gradient slope to improve the separation of species with different hydrophobicities. 2. Test different salts (e.g., ammonium sulfate vs. sodium chloride) and HIC resins with varying levels of hydrophobicity (e.g., Butyl, Phenyl).[2][4] 3. Reduce the flow rate during the elution step.
Presence of High Molecular Weight (HMW) Aggregates in Final Product 1. Hydrophobicity of the Conjugate: The conjugation of the this compound linker and payload can increase the propensity for aggregation.[5] 2. Inadequate SEC Column Performance: The size exclusion chromatography (SEC) column may not be effectively separating aggregates from the monomeric ADC. 3. Suboptimal Formulation: The buffer composition of the final product may not be suitable for maintaining the stability of the ADC.1. Optimize the conjugation reaction to avoid high DAR species, which are often more prone to aggregation.[5] 2. Ensure the SEC column is properly packed and calibrated. Consider using a column with a smaller particle size for higher resolution.[6] 3. Screen different formulation buffers to enhance the long-term stability of the purified ADC.
Presence of Unconjugated Antibody in Final Product 1. Incomplete Conjugation Reaction: The conjugation reaction may not have gone to completion. 2. Poor HIC Resolution: The HIC method may not be adequately separating the unconjugated antibody (DAR=0) from the ADC species.1. Optimize the molar ratio of the linker-payload to the antibody during the conjugation reaction. 2. Adjust the HIC gradient to ensure the unconjugated antibody, which is less hydrophobic, is well-separated from the drug-conjugated species.[4]
Free this compound Payload in Final Product 1. Inefficient Removal After Conjugation: The initial purification step (e.g., diafiltration, desalting) may not have completely removed the excess, unreacted linker-payload. 2. Linker Instability: The this compound linker may be cleaving during the purification process under certain buffer conditions.1. Ensure thorough removal of free payload after the conjugation reaction using techniques like tangential flow filtration (TFF) or spin columns.[7] 2. Evaluate the stability of the conjugate in the purification buffers. Avoid harsh pH conditions or the presence of reducing agents if the linker is susceptible.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before conjugating the this compound linker to my antibody?

A1: It is crucial to perform a buffer exchange for your antibody solution. Many commercial antibodies are supplied in buffers containing primary amines (e.g., Tris) or preservatives (e.g., sodium azide) that will interfere with the NHS-ester chemistry used for conjugation. We recommend using a desalting column or spin filter to exchange the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.5.[8]

Q2: Which chromatographic method is best for purifying my this compound conjugate?

A2: A multi-step chromatographic approach is typically required. Hydrophobic Interaction Chromatography (HIC) is the primary method for separating ADC species based on their drug-to-antibody ratio (DAR).[9][10] Following HIC, Size Exclusion Chromatography (SEC) is used to remove high molecular weight aggregates and for buffer exchange into the final formulation buffer.[6][11]

Q3: How does the "Sulfo-" component of the linker affect purification?

A3: The "Sulfo-" group adds a negative charge and increases the hydrophilicity of the linker. This may slightly reduce the overall hydrophobicity of the conjugate compared to a non-sulfonated equivalent. However, the payload itself is likely hydrophobic, so the conjugate will still be more hydrophobic than the unconjugated antibody. This property is exploited for separation by HIC.

Q4: What are the critical parameters to optimize for HIC purification of this compound conjugates?

A4: The most critical parameters for HIC are the type and concentration of salt in the mobile phase, the pH of the buffers, the hydrophobicity of the stationary phase (resin), and the gradient slope for elution.[2][12]

Q5: How can I determine the purity and DAR of my final this compound conjugate?

A5: Purity and DAR are typically assessed using a combination of analytical techniques. HIC-HPLC can be used to determine the distribution of different DAR species.[3] SEC-HPLC is used to quantify the percentage of monomer, aggregates, and fragments.[6] Mass spectrometry can also be employed to confirm the identity and drug loading of the conjugate.[1]

Experimental Protocols

Protocol 1: Pre-Conjugation Antibody Buffer Exchange

Objective: To remove interfering substances from the antibody solution prior to conjugation.

Materials:

  • Antibody solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin filter with a molecular weight cut-off (MWCO) appropriate for the antibody (e.g., 30-50 kDa)

  • Microcentrifuge

Procedure:

  • Pre-equilibrate the spin filter by adding PBS and centrifuging according to the manufacturer's instructions. Discard the flow-through.

  • Add the antibody solution to the spin filter.

  • Centrifuge at the recommended speed and time to concentrate the antibody.

  • Discard the flow-through.

  • Add PBS to the spin filter to bring the volume back to the initial sample volume.

  • Gently mix and repeat the centrifugation step.

  • Repeat steps 4-6 for a total of three washes.

  • After the final wash, recover the concentrated antibody by inverting the filter into a clean collection tube and centrifuging for a short duration as per the manufacturer's protocol.

  • Determine the concentration of the purified antibody using a spectrophotometer at 280 nm or a protein assay.

Protocol 2: Purification of this compound Conjugate by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate ADC species with different DARs.

Materials:

  • Crude this compound conjugate reaction mixture

  • HIC Column (e.g., Butyl or Phenyl Sepharose)

  • HPLC or FPLC system

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

Procedure:

  • Equilibrate the HIC column with 5-10 column volumes (CV) of 100% Mobile Phase A.

  • Dilute the crude conjugate mixture with Mobile Phase A to a final ammonium sulfate concentration of approximately 1 M.

  • Load the diluted sample onto the column at a low flow rate (e.g., 0.5 mL/min for an analytical column).

  • Wash the column with 5 CV of 100% Mobile Phase A to remove any unbound material.

  • Elute the bound species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CV.

  • Collect fractions across the elution peak(s).

  • Analyze the collected fractions by analytical HIC or SEC to determine the DAR and purity of each fraction.

  • Pool the fractions containing the desired DAR species.

Protocol 3: Aggregate Removal by Size Exclusion Chromatography (SEC)

Objective: To remove HMW aggregates from the purified ADC.

Materials:

  • Pooled HIC fractions of the this compound conjugate

  • SEC Column (e.g., Superdex 200 or equivalent)

  • HPLC or FPLC system

  • Mobile Phase: Formulation buffer of choice (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate the SEC column with at least 2 CV of the mobile phase.

  • Concentrate the pooled HIC fractions if necessary.

  • Inject the sample onto the SEC column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elute the sample isocratically with the mobile phase at a constant flow rate.

  • Monitor the elution profile at 280 nm. The first peak to elute will be the HMW aggregates, followed by the monomeric ADC.

  • Collect the fractions corresponding to the monomeric ADC peak.

  • Analyze the collected fractions by analytical SEC to confirm the removal of aggregates.

Visualizations

experimental_workflow cluster_pre_conjugation Pre-Conjugation cluster_conjugation Conjugation cluster_purification Purification antibody Antibody in Storage Buffer buffer_exchange Buffer Exchange (Protocol 1) antibody->buffer_exchange conjugation Conjugation with This compound buffer_exchange->conjugation crude_adc Crude ADC Mixture conjugation->crude_adc hic HIC Purification (Protocol 2) crude_adc->hic sec SEC for Aggregate Removal (Protocol 3) hic->sec final_product Purified this compound Conjugate sec->final_product

Caption: Experimental workflow for the purification of this compound conjugates.

troubleshooting_logic cluster_purity Purity Issues cluster_yield Yield Issues cluster_solutions Potential Solutions start Purification Issue Identified aggregates Aggregates Present? start->aggregates free_drug Free Drug/Linker? start->free_drug unconjugated_ab Unconjugated Ab? start->unconjugated_ab low_recovery Low Recovery? start->low_recovery optimize_sec Optimize SEC aggregates->optimize_sec improve_clearance Improve Initial Clearance free_drug->improve_clearance optimize_hic Optimize HIC unconjugated_ab->optimize_hic low_recovery->optimize_hic check_solubility Check Solubility low_recovery->check_solubility

Caption: Troubleshooting logic for common purification issues.

References

Common mistakes to avoid when using Sulfo-DMAC-SPP

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Sulfo-DMAC-SPP" does not correspond to a standard, widely cataloged chemical reagent. The information provided in this technical support center is based on the assumed chemical properties derived from its nomenclature: a water-soluble (Sulfo) crosslinker containing an amine-reactive N-hydroxysuccinimide ester (SPP or a similar succinimidyl ester). The troubleshooting advice is grounded in the established principles of bioconjugation for similar Sulfo-NHS ester reagents.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide addresses common issues encountered during conjugation experiments involving amine-reactive, water-soluble crosslinkers.

Section 1: Reagent Handling and Preparation

Q1: How should I store and handle my this compound reagent to ensure its stability?

A1: Proper storage is critical for any NHS-ester-containing reagent to prevent hydrolysis and loss of reactivity. Both the Sulfo-NHS and NHS forms of these esters are susceptible to rapid hydrolysis in aqueous solutions.[1] To maximize shelf life, follow these guidelines:

  • Storage: Store the reagent in its solid, powdered form at -20°C, protected from moisture.[1] The container should be tightly sealed.

  • Handling: Before opening the vial, allow it to equilibrate to room temperature completely.[1] This prevents atmospheric moisture from condensing on the cold powder, which would lead to hydrolysis.[1] For optimal stability, consider purging the vial with an inert gas like nitrogen or argon before resealing.[1]

  • Reconstitution: Reconstitute the reagent immediately before use.[2] Do not prepare stock solutions in aqueous buffers for long-term storage. If you must prepare a stock solution, use a dry (anhydrous) organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and store it at -20°C.[3][4] Even in these solvents, stability is limited, and it's best to use freshly prepared solutions.[2]

Q2: My this compound reagent is not dissolving in my aqueous buffer. What should I do?

A2: While the "Sulfo" group is designed to enhance water solubility, high concentrations or buffer conditions can still present challenges.[4][5]

  • Use an Organic Solvent: First, dissolve the reagent in a small amount of anhydrous DMSO or DMF.[2][3] You can then add this stock solution dropwise to your aqueous reaction buffer containing the protein, ensuring gentle mixing.[6] The final concentration of the organic solvent in the reaction should typically be kept below 10% to avoid denaturing the protein.[6]

  • Check Solubility Limits: Even for water-soluble Sulfo-NHS reagents, solubility in aqueous buffers is higher in DMSO or DMF (up to 50 mg/mL) compared to water (typically 5-10 mg/mL).[4]

  • Vortex/Sonicate: Briefly vortexing or sonicating the solution can aid dissolution.[2]

Q3: I suspect my this compound has lost activity due to hydrolysis. Is there a way to test it?

A3: Yes, you can perform a qualitative test for the reactivity of NHS-ester reagents. The hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS) or its sulfonated version, which absorbs light between 260-280 nm.[1] By intentionally hydrolyzing a sample of the reagent with a strong base and comparing its absorbance at ~260 nm before and after, you can assess its remaining reactivity.[1] A significant increase in absorbance after adding the base indicates that the reagent was active.[1] If there is little to no change, the reagent has likely already hydrolyzed and should be discarded.[1][6]

Section 2: Preparing Your Target Molecule

Q1: What are the best buffers to use for my conjugation reaction?

A1: Buffer composition is one of the most critical factors for a successful conjugation reaction.[7]

  • pH: The reaction between an NHS ester and a primary amine (like the side chain of a lysine residue) is highly pH-dependent. The optimal pH range is typically 7.2 to 8.5.[7][8] Below pH 7, the amine groups are largely protonated (-NH3+) and not sufficiently nucleophilic to react.[3][7] Above pH 8.6, the hydrolysis of the NHS ester becomes extremely rapid, significantly reducing the conjugation efficiency.[9][10]

  • Buffer Type: Use amine-free buffers. Buffers containing primary amines, such as Tris (Tris-HCl) or glycine, are incompatible as they will compete with your target molecule for reaction with the crosslinker.[7][11][12] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, borate, or bicarbonate buffers.[8]

Q2: My protein solution contains additives like BSA, glycine, or sodium azide. Will these interfere with the reaction?

A2: Yes, several common additives can severely inhibit the conjugation reaction.

  • Primary Amines: Additives like Tris, glycine, or ammonium salts contain primary amines and must be removed.[7]

  • Carrier Proteins: Stabilizing proteins like Bovine Serum Albumin (BSA) will compete with your target protein for the crosslinker, as they are rich in primary amines. These must be removed prior to conjugation.

  • Sodium Azide: While low concentrations (<0.02%) may not significantly interfere, it is best to remove sodium azide as it can react with certain reagents.[8]

  • Removal: These interfering substances can be removed by dialysis, buffer exchange, or using a desalting column.

Q3: What is the ideal concentration for my protein during the conjugation reaction?

A3: Protein concentration can impact the efficiency of the reaction. Low protein concentrations can lead to poor labeling because the competing hydrolysis reaction of the NHS ester becomes more dominant.[7][13] A protein concentration of at least 2 mg/mL is generally recommended to achieve good conjugation efficiency.[7][13][14]

Section 3: The Conjugation Reaction

Q1: My conjugation efficiency is very low, resulting in a low degree of labeling (DOL). How can I improve it?

A1: Low efficiency is a common problem with several potential causes. Refer to the troubleshooting summary table below. Key strategies include:

  • Increase Molar Ratio: Increase the molar excess of this compound relative to the protein. A typical starting point for antibodies is a 10:1 to 20:1 molar ratio of crosslinker to protein.[15] This may need to be optimized for your specific application.

  • Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal 7.2-8.5 range.[7]

  • Use Fresh Reagent: Ensure your crosslinker has not hydrolyzed due to improper storage or handling.[6]

  • Increase Protein Concentration: As mentioned, concentrate your protein to at least 2 mg/mL.[7][13]

  • Optimize Reaction Time/Temp: Reactions are typically run for 1-2 hours at room temperature or overnight at 4°C.[7][10] Performing the reaction at 4°C can help minimize the rate of hydrolysis, potentially increasing yield if that is a competing factor.[7][13]

Q2: My protein precipitated out of solution during or after the conjugation reaction. What is causing this?

A2: Protein precipitation is often a sign of excessive modification or a change in the protein's properties.

  • High Degree of Labeling: Attaching too many crosslinker molecules can alter the protein's charge and hydrophobicity, leading to aggregation and precipitation.[13][16] Reduce the molar ratio of the crosslinker in the reaction.[6][13]

  • Organic Solvent: If you are using an organic solvent like DMSO to dissolve the crosslinker, ensure the final concentration in the reaction mixture is low (e.g., <10%).[6] High concentrations can denature proteins.

  • Inherent Protein Instability: The conjugation process itself can sometimes destabilize a sensitive protein. Try performing the reaction at a lower temperature (4°C) for a longer duration.[13]

Q3: The biological activity of my protein (e.g., antibody binding) is lost after conjugation. How can I prevent this?

A3: Loss of activity typically occurs when primary amines within the protein's active site or antigen-binding site are modified.[16]

  • Reduce Molar Ratio: The most straightforward approach is to reduce the molar excess of the crosslinker. This decreases the overall number of modifications, making it statistically less likely that a critical residue will be affected.[16]

  • pH Modification: In some cases, it may be possible to favor labeling of the N-terminus over lysine residues by lowering the reaction pH to around 6.5-7.0. The N-terminal amine has a lower pKa than the lysine ε-amino group, making it more reactive at a slightly lower pH.[4]

Data Presentation

Table 1: Recommended Reaction Buffer Conditions for Sulfo-NHS Ester Conjugations

ParameterRecommended RangeRationale
pH 7.2 - 8.5Balances amine reactivity with NHS-ester hydrolysis.[7][8]
Buffer Type PBS, HEPES, Borate, BicarbonateMust be free of primary amines.[8]
Amine Additives NoneAdditives like Tris or Glycine will quench the reaction.[7][11]
Protein Conc. > 2 mg/mLHigher concentration favors conjugation over hydrolysis.[7][13][14]

Table 2: Troubleshooting Summary for Low Conjugation Efficiency

Potential CauseRecommended Solution
Inactive (Hydrolyzed) Reagent Use a fresh vial of the crosslinker. Store desiccated at -20°C and allow to warm to room temp before opening.[1][6]
Incorrect Buffer pH Verify buffer pH is between 7.2 and 8.5 with a calibrated meter.[7]
Interfering Buffer Components Remove incompatible substances (Tris, glycine, BSA, azide) via dialysis or desalting column.[7]
Low Reactant Concentration Increase protein concentration to >2 mg/mL. Increase the molar excess of the crosslinker.[7][13]
Inaccessible Primary Amines Try a crosslinker with a longer spacer arm. Consider partial denaturation if native structure is not required.[6]

Table 3: Common Molar Challenge Ratios for IgG (150 kDa) Conjugation

ApplicationRecommended Molar Ratio (Crosslinker:IgG)Expected Outcome
Initial Optimization 6:1, 12:1, and 20:1Allows for empirical determination of the optimal degree of labeling.[15]
General Use / Good Performance 20:1Generally provides a good balance of signal and activity.[15]
Sensitive Proteins / Immunogenicity 6:1 to 12:1Lower ratios to minimize potential loss of function or aggregation.[15]

Experimental Protocols

General Protocol for Protein Conjugation with a Sulfo-NHS Ester Reagent

This protocol provides a general guideline. Optimization is often necessary for specific proteins and crosslinkers.

1. Preparation of Protein a. Ensure your protein of interest is in an amine-free buffer (e.g., PBS, pH 7.4). The protein concentration should ideally be 2-10 mg/mL.[2] b. If the buffer contains interfering substances like Tris or BSA, perform a buffer exchange using a desalting column or dialysis into the reaction buffer.

2. Preparation of Crosslinker a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Immediately before use, prepare a 10 mg/mL stock solution of the crosslinker in anhydrous DMSO.[2]

3. Conjugation Reaction a. Add the required volume of the crosslinker stock solution to the protein solution. Add the solution dropwise while gently stirring to prevent precipitation.[6] The amount to add is determined by the desired molar excess. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10]

4. Quenching the Reaction (Optional) a. To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0 to a final concentration of 20-50 mM.[10] b. Incubate for 15-30 minutes at room temperature.[17]

5. Purification of the Conjugate a. Remove excess, unreacted crosslinker and reaction byproducts using a desalting column (size exclusion chromatography) or dialysis.[18] This step is crucial to prevent interference in downstream applications.

6. Characterization and Storage a. Determine the concentration and degree of labeling of your final conjugate using appropriate spectrophotometric methods. b. For long-term storage, add a stabilizing protein like BSA (if compatible with your downstream application) and a bacteriostatic agent like sodium azide. Store at 4°C or, for longer-term storage, at -20°C in 50% glycerol.[18]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Storage p_prep 1. Prepare Protein (>2 mg/mL in amine-free buffer) conjugate 3. Mix & Incubate (1-2h @ RT or 4°C O/N) p_prep->conjugate r_prep 2. Prepare Crosslinker (Freshly dissolve in DMSO) r_prep->conjugate quench 4. Quench Reaction (Add Tris or Glycine) conjugate->quench purify 5. Purify Conjugate (Desalting Column / Dialysis) quench->purify store 6. Characterize & Store (Determine DOL, Store at 4°C or -20°C) purify->store

Caption: General experimental workflow for protein conjugation.

troubleshooting_tree start Problem with Conjugation low_yield Low Yield / Low DOL? start->low_yield precipitation Precipitation / Aggregation? start->precipitation loss_activity Loss of Activity? start->loss_activity check_reagent Reagent Hydrolyzed? low_yield->check_reagent Yes check_dol High DOL? precipitation->check_dol Yes solution_activity Decrease molar ratio. Consider pH modification (6.5-7.0). loss_activity->solution_activity Yes check_buffer Buffer Issue? check_reagent->check_buffer No solution_reagent Use fresh reagent. Store properly. check_reagent->solution_reagent Yes check_conc Low Concentration? check_buffer->check_conc No solution_buffer Use amine-free buffer. Check pH (7.2-8.5). check_buffer->solution_buffer Yes solution_conc Increase protein to >2 mg/mL. Increase molar ratio. check_conc->solution_conc Yes check_solvent High Organic Solvent? check_dol->check_solvent No solution_dol Decrease molar ratio of crosslinker. check_dol->solution_dol Yes solution_solvent Keep DMSO/DMF <10%. Add dropwise. check_solvent->solution_solvent Yes

References

Validation & Comparative

A Comparative Guide to Sulfo-Linkers in Bioconjugation: Sulfo-DMAC-SPP in Context

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), the choice of a chemical linker is paramount to the therapeutic's success. Sulfo-linkers, characterized by the presence of a sulfonate group, offer enhanced aqueous solubility, a critical feature for reactions involving sensitive biomolecules like antibodies. This guide provides a comparative overview of Sulfo-DMAC-SPP and other commonly employed sulfo-linkers, with a focus on their performance characteristics and supporting experimental data.

Disclaimer: Direct, head-to-head quantitative performance data for this compound against other sulfo-linkers is not extensively available in the public domain. Therefore, this guide provides a comparison based on the known properties of this compound as a cleavable linker and detailed data available for other well-characterized sulfo-linkers such as Sulfo-SMCC.

Overview of Sulfo-Linkers

Sulfo-linkers are a class of crosslinking reagents that incorporate one or more sulfonate (SO3-) groups. This modification imparts water solubility to the linker, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents that can denature proteins.[1] This is a significant advantage when working with antibodies and other proteins.

This compound is identified as a cleavable linker used in the synthesis of ADCs.[2][3][4] Based on related structures such as SPDB, it is likely a disulfide-containing linker designed to be cleaved in the reducing environment of the cell.

Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional sulfo-linker widely used for conjugating amines to sulfhydryls.[5][][7] It contains a sulfo-NHS ester that reacts with primary amines and a maleimide group that reacts with thiols.

Comparative Performance of Sulfo-Linkers

The performance of a linker in the context of an ADC is evaluated based on several key parameters, including conjugation efficiency, stability in circulation (plasma stability), and the mechanism and efficiency of payload release at the target site.

Physicochemical and Reactivity Comparison
FeatureThis compoundSulfo-SMCCSulfo-NHS
Reactive Groups Likely NHS ester and a disulfideSulfo-NHS ester, MaleimideSulfo-NHS ester
Target Functional Groups Amines, Thiols (via disulfide exchange)Amines, ThiolsAmines
Water Solubility HighHigh[7]High
Cleavability Cleavable (likely disulfide)[2]Non-cleavable thioether bond[5]Stable amide bond
Spacer Arm Length Not specified in available literature~8.3 Å[5]Zero-length (when used with EDC)
Stability and Cleavage

The stability of the linker in systemic circulation is crucial to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[1]

Linker TypePlasma StabilityCleavage Mechanism
Disulfide Linkers (e.g., this compound) Moderate to High (can be tuned by steric hindrance)Reduction of the disulfide bond in the high glutathione environment of the cell.[8]
Thioether Linkers (from Sulfo-SMCC) High (very stable)[9]Non-cleavable; payload is released after lysosomal degradation of the antibody.
Amide Linkers (from Sulfo-NHS) High (very stable)Non-cleavable; payload is released after lysosomal degradation of the antibody.

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis and purification of bioconjugates. Below are representative protocols for ADC conjugation.

General Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the general steps for conjugating a drug-linker to an antibody. Note: This is a generalized workflow and must be optimized for specific antibodies, linkers, and payloads.

  • Antibody Preparation:

    • The antibody is buffer-exchanged into an amine-free and sulfhydryl-free buffer (e.g., PBS, pH 7.2-7.4).

    • The concentration of the antibody is adjusted to a working range (typically 1-10 mg/mL).

  • Linker Activation and Conjugation:

    • The sulfo-linker is dissolved in an appropriate aqueous buffer immediately before use.

    • The linker is added to the antibody solution at a specific molar excess and incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow for the reaction with the antibody's primary amines (lysine residues).

  • Purification of the Antibody-Linker Intermediate:

    • Excess, unreacted linker is removed using a desalting column or dialysis, exchanging the buffer to one suitable for the next reaction step.

  • Payload Conjugation:

    • The payload, containing a compatible reactive group (e.g., a thiol for a maleimide linker), is dissolved in an appropriate buffer.

    • The payload is added to the purified antibody-linker intermediate and incubated to form the final ADC.

  • Purification of the ADC:

    • The final ADC is purified to remove any unreacted payload and other byproducts using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization:

    • The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and potency.

Detailed Protocol for Sulfo-SMCC Conjugation

This protocol provides a more specific example for using Sulfo-SMCC.[5]

  • Materials:

    • Antibody in amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

    • Sulfo-SMCC

    • Thiol-containing payload

    • Desalting columns

  • Procedure:

    • Antibody Activation:

      • Dissolve Sulfo-SMCC in water or the reaction buffer immediately before use.

      • Add a 5- to 20-fold molar excess of Sulfo-SMCC to the antibody solution.

      • Incubate at room temperature for 30-60 minutes.

    • Purification:

      • Remove excess Sulfo-SMCC using a desalting column equilibrated with the reaction buffer.

    • Conjugation to Thiolated Payload:

      • Add the thiol-containing payload to the activated antibody.

      • Incubate at room temperature for 1-2 hours at pH 6.5-7.5.

    • Final Purification:

      • Purify the ADC using an appropriate chromatography method to remove unconjugated payload and antibody.

Visualizing the Process: Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can help visualize the complex processes involved in ADC synthesis and action.

ADC_Conjugation_Workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation Steps cluster_final_steps Finalization Antibody Antibody Solution Buffer_Exchange Buffer Exchange (Amine-free buffer) Antibody->Buffer_Exchange Add_Linker Add Sulfo-Linker Buffer_Exchange->Add_Linker Incubate_1 Incubate Add_Linker->Incubate_1 Purify_1 Purify (Remove excess linker) Incubate_1->Purify_1 Add_Payload Add Payload Purify_1->Add_Payload Incubate_2 Incubate Add_Payload->Incubate_2 Purify_ADC Purify ADC (e.g., SEC) Incubate_2->Purify_ADC Characterize Characterize ADC (DAR, Purity) Purify_ADC->Characterize ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Intracellular Trafficking cluster_release Payload Release & Action ADC_circ ADC in Circulation (Stable Linker) Tumor_Cell Tumor Cell ADC_circ->Tumor_Cell Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release e.g., Reduction or Enzymatic Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Payload Action

References

A Comparative Guide to Sulfo-DMAC-SPP and Non-Sulfonated Crosslinkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a crosslinker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). The linker's properties, particularly its stability and hydrophilicity, directly impact the ADC's efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison between the sulfonated crosslinker, Sulfo-DMAC-SPP, and its non-sulfonated counterparts, supported by experimental data and detailed methodologies.

The Impact of Sulfonation on Crosslinker Performance

This compound is a cleavable ADC linker that incorporates a sulfonate group. This modification is designed to enhance the hydrophilicity of the linker, a crucial factor in overcoming some of the challenges associated with ADCs.[][2] Increased hydrophilicity can mitigate the aggregation often caused by hydrophobic drug payloads and may improve the pharmacokinetic properties of the ADC.[][2] Furthermore, the introduction of a charged sulfonate group can alter the properties of the released payload-linker metabolite, potentially impacting its cell permeability and bystander effect.[3] Non-sulfonated crosslinkers, while widely used, can contribute to the overall hydrophobicity of the ADC, which may lead to faster clearance and reduced efficacy.[2]

Data Presentation: A Comparative Analysis

Parameter ADC with Sulfonated Linker (e.g., anti-CDH6-sulfo-SPDB-DM4) ADC with Non-Sulfonated Linker (e.g., anti-CDH6-SMCC-DM1) Reference
Target CDH6CDH6[4]
Payload DM4 (Maytansinoid)DM1 (Maytansinoid)[4]
Linker Type Cleavable (disulfide)Non-cleavable (thioether)[4]
In Vivo Efficacy (OVCAR3 Xenograft Model) Significant tumor regression at 5 mg/kgModerate tumor growth inhibition at 5 mg/kg[4]
Parameter ADC with Sulfonated Linker (e.g., anti-CDH6-sulfo-SPDB-DM4) ADC with Non-Sulfonated Linker (e.g., anti-CDH6-SPDB-DM4) Reference
Target CDH6CDH6[4]
Payload DM4 (Maytansinoid)DM4 (Maytansinoid)[4]
Linker Type Cleavable (disulfide)Cleavable (disulfide)[4]
In Vivo Efficacy (OVCAR3 Xenograft Model at 5 mg/kg) Superior tumor growth inhibitionPotent tumor growth inhibition[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Antibody Conjugation with a Sulfo-Maleimide Crosslinker (e.g., Sulfo-SMCC)

This protocol describes the two-step conjugation of a thiol-containing payload to an antibody using a heterobifunctional sulfo-maleimide crosslinker.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Sulfo-SMCC crosslinker

  • Thiol-containing drug payload

  • Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)

  • Desalting columns

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Crosslinker Preparation: Immediately before use, dissolve Sulfo-SMCC in water to a final concentration of 10-20 mM.

  • Antibody Activation: Add a 10- to 20-fold molar excess of the Sulfo-SMCC solution to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Purification of Activated Antibody: Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with conjugation buffer.

  • Payload Conjugation: Add the thiol-containing drug payload to the purified, activated antibody. The molar ratio will depend on the desired drug-to-antibody ratio (DAR). Incubate for 1-2 hours at room temperature.

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of 10-20 mM.

  • Final Purification: Purify the final ADC using size-exclusion chromatography or dialysis to remove unreacted payload and other byproducts.[5][6][7][8][9]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.[10][11][12]

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 or BT-474)[13][14][15][16][17]

  • Complete cell culture medium

  • ADC constructs (with sulfonated and non-sulfonated linkers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs in complete culture medium and add them to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[10][11][12]

Protocol 3: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of drug deconjugation in plasma.[18][19]

Materials:

  • ADC constructs

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS)

  • Affinity capture beads (e.g., Protein A/G)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • ADC Capture: At each time point, capture the ADC from the plasma sample using affinity capture beads.

  • Analysis of Intact ADC: Elute the captured ADC and analyze by LC-MS to determine the drug-to-antibody ratio (DAR) over time.

  • Analysis of Free Payload: Analyze the plasma supernatant by LC-MS/MS to quantify the amount of released drug payload.

  • Data Analysis: Plot the average DAR and the concentration of free payload over time to determine the stability of the ADC constructs.[18][19]

Mandatory Visualization

experimental_workflow cluster_conjugation Antibody-Drug Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis Ab Antibody Activated_Ab Activated Antibody Ab->Activated_Ab Activation Linker This compound or Non-Sulfonated Linker Linker->Activated_Ab Payload Drug Payload (e.g., DM1) ADC Antibody-Drug Conjugate Payload->ADC Activated_Ab->ADC Conjugation Cytotoxicity Cytotoxicity Assay (MTT) ADC->Cytotoxicity Plasma_Stability Plasma Stability Assay ADC->Plasma_Stability Xenograft Tumor Xenograft Model ADC->Xenograft IC50 IC50 Determination Cytotoxicity->IC50 DAR DAR Analysis Plasma_Stability->DAR Efficacy Efficacy Assessment Xenograft->Efficacy Tumor_Volume Tumor Volume Measurement Efficacy->Tumor_Volume

Caption: Experimental workflow for the comparison of ADCs.

her2_signaling HER2 HER2 Receptor Dimerization Heterodimerization HER2->Dimerization Internalization Internalization & Lysosomal Trafficking HER2->Internalization HER3 HER3 Receptor HER3->Dimerization PI3K PI3K/Akt Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Trastuzumab_ADC Trastuzumab-ADC Trastuzumab_ADC->HER2 Binding Payload_Release Payload (DM1) Release Internalization->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

References

A Comparative Guide to Water-Soluble Carbodiimide Chemistry in Peptide Synthesis: The EDC/Sulfo-NHS Advantage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and the overall success of synthesizing complex or sensitive peptides. This guide provides an objective comparison of the water-soluble coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with N-hydroxysulfosuccinimide (NHS) or its sulfonated, water-soluble analog Sulfo-NHS, against traditional peptide coupling reagents.[1][2][3] We will delve into the distinct advantages of this aqueous-phase compatible system, supported by comparative data and detailed experimental protocols.

The Challenge of Peptide Synthesis and the Role of Coupling Reagents

The formation of a peptide bond between two amino acids involves the activation of a carboxyl group to facilitate its reaction with an amino group.[1] Coupling reagents are essential activators in this process. An ideal reagent should promote rapid, complete, and racemization-free coupling.[4] While numerous coupling reagents have been developed, they can be broadly categorized by their solubility and mechanism of action. Traditional reagents, such as Dicyclohexylcarbodiimide (DCC) and aminium/uronium salts like HBTU, are highly effective but are typically used in organic solvents like Dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[2][5]

The emergence of water-soluble coupling agents like EDC has revolutionized the synthesis of peptides intended for biological applications, as well as the conjugation of peptides to proteins and other biomolecules.[1][2][3]

EDC/Sulfo-NHS: A Water-Soluble Powerhouse

EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[3] This intermediate can then react with a primary amine to form a stable amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[3] To enhance the efficiency and stability of the reaction, EDC is often used in combination with Sulfo-NHS. Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive Sulfo-NHS ester.[3][6] This two-step process significantly improves coupling yields in aqueous environments.[3]

Advantages of the EDC/Sulfo-NHS System:

  • Aqueous Solubility: The primary advantage of EDC and Sulfo-NHS is their solubility in water, allowing for peptide synthesis and conjugation reactions to be performed in aqueous buffers.[1][2][3] This is particularly beneficial for peptides with poor solubility in organic solvents and for conjugating peptides to proteins that may be denatured by organic solvents.

  • Biocompatibility: The ability to perform reactions in physiological buffers (pH 4.5-7.2) makes this system ideal for bioconjugation applications, such as labeling proteins or creating antibody-drug conjugates.[2]

  • Water-Soluble Byproducts: The urea byproduct generated from EDC is water-soluble and can be easily removed by aqueous extraction or dialysis, simplifying product purification.[5][7] This is in stark contrast to the urea byproduct of DCC (DCU), which is poorly soluble and often requires filtration for removal.[2]

  • Reduced Racemization: The addition of Sulfo-NHS (or NHS/HOBt in organic solvents) is known to suppress racemization, a common side reaction in peptide synthesis.[4]

Comparative Performance Data

The choice of coupling reagent can significantly impact the final yield and purity of the synthesized peptide. The following table summarizes a comparison of EDC/Sulfo-NHS with other commonly used coupling reagents.

Coupling ReagentSolvent SystemTypical YieldRacemizationByproduct RemovalKey Applications
EDC/Sulfo-NHS Aqueous Buffers, DMF, DCMHighLowEasy (Water-Soluble)Bioconjugation, Water-Soluble Peptides
DCC/HOBt DMF, DCMHighLowDifficult (Insoluble Urea)General Peptide Synthesis (Solution Phase)
HBTU/DIPEA DMF, NMPVery HighVery LowModerateDifficult Sequences, Solid-Phase Synthesis
HATU/DIPEA DMF, NMPVery HighExtremely LowModerateSterically Hindered Couplings

This table represents a qualitative summary based on generally accepted principles in peptide synthesis literature.

Experimental Protocols

General Protocol for Peptide Coupling in Aqueous Solution using EDC/Sulfo-NHS:

This protocol describes a general method for coupling a carboxyl-containing molecule (Peptide 1) to an amine-containing molecule (Peptide 2) in an aqueous buffer.

Materials:

  • Peptide 1 (with a free carboxyl group)

  • Peptide 2 (with a free primary amine)

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation/Coupling Buffer: MES, PBS, or HEPES buffer (pH 4.5-7.2). Note: Avoid amine-containing buffers like Tris.[8]

  • Quenching Solution: e.g., hydroxylamine or 2-mercaptoethanol

Procedure:

  • Dissolve Reactants: Dissolve Peptide 1 in the activation buffer.

  • Activation: Add EDC and Sulfo-NHS to the solution containing Peptide 1. A common molar ratio is 1:1.5:1.5 (Peptide 1:EDC:Sulfo-NHS), but this may need to be optimized.[8]

  • Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Addition of Amine Component: Add Peptide 2 to the reaction mixture.

  • Coupling Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: (Optional) Quench any unreacted Sulfo-NHS esters by adding a quenching solution.

  • Purification: Purify the final peptide conjugate using appropriate chromatographic techniques (e.g., size exclusion or reversed-phase HPLC).

Visualizing the Workflow and Mechanism

To better illustrate the processes, the following diagrams are provided in the DOT language for Graphviz.

G Mechanism of EDC/Sulfo-NHS Mediated Peptide Coupling Carboxyl R-COOH (Peptide 1) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC EDC_Urea EDC Byproduct (Water-Soluble) O_Acylisourea->Carboxyl Hydrolysis Sulfo_NHS_Ester Sulfo-NHS Ester (More Stable) O_Acylisourea->Sulfo_NHS_Ester + Sulfo-NHS - EDC Peptide_Bond R-CO-NH-R' (Peptide Bond) O_Acylisourea->Peptide_Bond + R'-NH2 Sulfo_NHS Sulfo-NHS Sulfo_NHS_Ester->Peptide_Bond + R'-NH2 - Sulfo-NHS Amine R'-NH2 (Peptide 2)

Caption: EDC/Sulfo-NHS peptide coupling mechanism.

G Comparative Workflow: EDC/Sulfo-NHS vs. DCC cluster_0 EDC/Sulfo-NHS (Aqueous) cluster_1 DCC/HOBt (Organic) A_Start Dissolve Peptide 1 in Aqueous Buffer A_Activate Add EDC & Sulfo-NHS A_Start->A_Activate A_Couple Add Peptide 2 A_Activate->A_Couple A_Purify Purify (e.g., Dialysis) A_Couple->A_Purify A_Product Final Product A_Purify->A_Product B_Start Dissolve Peptide 1 in Organic Solvent B_Activate Add DCC & HOBt B_Start->B_Activate B_Couple Add Peptide 2 B_Activate->B_Couple B_Filter Filter Insoluble Urea B_Couple->B_Filter B_Purify Purify (e.g., HPLC) B_Filter->B_Purify B_Product Final Product B_Purify->B_Product

Caption: Workflow comparison of coupling reagents.

Conclusion

While traditional coupling reagents remain valuable tools in peptide synthesis, the EDC/Sulfo-NHS system offers significant advantages, particularly for the synthesis of biologically relevant peptides and for bioconjugation applications. Its compatibility with aqueous solvents, the ease of byproduct removal, and its effectiveness in minimizing side reactions make it a superior choice for many modern peptide synthesis challenges. The selection of the appropriate coupling reagent should always be guided by the specific requirements of the peptide sequence and the intended application.

References

A Comparative Guide to Sulfo-DMAC-SPP Crosslinking for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sulfo-DMAC-SPP (Sulfosuccinimidyl 4,4'-azipentanoate) with other common crosslinking agents used in mass spectrometry-based structural proteomics. Experimental data, detailed protocols, and workflow visualizations are presented to assist in the selection of the most appropriate crosslinking strategy for your research needs.

Performance Comparison: this compound vs. Amine-Reactive Crosslinkers

This compound is a heterobifunctional, photo-activatable crosslinker. One end features an NHS ester that reacts with primary amines (lysine residues and N-termini), while the other end contains a diazirine moiety that, upon UV activation, forms a highly reactive carbene intermediate capable of inserting into any C-H or N-H bond in close proximity. This offers distinct advantages over traditional homobifunctional amine-reactive crosslinkers like BS3 (Bis(sulfosuccinimidyl) suberate) and DSSO (disuccinimidyl sulfoxide).

The key benefits of using a photo-activatable crosslinker like this compound (often represented by its analog Sulfo-SDA in literature) include a higher number of identified crosslinks and the ability to capture interactions involving a wider range of amino acids, not just lysines. This leads to a more comprehensive map of protein interactions and topology.

FeatureThis compound (Sulfo-SDA)BS3 (Bis(sulfosuccinimidyl) suberate)DSSO (Disuccinimidyl sulfoxide)
Crosslinker Type Heterobifunctional, Photo-activatableHomobifunctional, Amine-reactiveHomobifunctional, Amine-reactive, MS-cleavable
Reactive Groups NHS ester, Diazirine2 x NHS ester2 x NHS ester
Target Residues Primary amines (Lys, N-terminus) and any proximal amino acid upon UV activationPrimarily primary amines (Lys, N-terminus); some reactivity with Ser, Thr, TyrPrimarily primary amines (Lys, N-terminus)
Number of Identified Crosslinks Significantly higher (e.g., 3,459 in one study)[1]Lower (e.g., 843 in the same study)[1]Comparable to BS3, but MS-cleavability aids identification[2]
Median Cα-Cα Distance ~20.5 Å[1]~37.3 Å[1]~27 Å[3]
Spacer Arm Length 3.9 Å[1]11.4 Å[1]10.1 Å
Key Advantage Captures a broader range of interactions, leading to higher-density crosslinking maps.[4]Well-established, simple chemistry.MS-cleavable linker simplifies data analysis.[2][3]
Considerations Requires UV activation step.Limited to interactions involving primary amines.Can be less efficient in crosslinking compared to non-cleavable counterparts.[2]
False Discovery Rate (FDR) Can be reliably estimated using target-decoy strategies.[4][5][6]Well-established FDR estimation methods.FDR estimation is well-established.

Experimental Protocols

Protocol 1: this compound Crosslinking of Purified Protein Complexes

This protocol is adapted from methodologies for the similar crosslinker, Sulfo-SDA.[1][7]

1. Reagents and Materials:

  • Purified protein complex in a non-amine-containing buffer (e.g., HEPES, PBS)

  • This compound (freshly prepared stock solution in anhydrous DMSO)

  • Crosslinking buffer (e.g., 20 mM HEPES-OH, 20 mM NaCl, 5 mM MgCl₂, pH 7.8)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • UV lamp (365 nm)

  • Standard reagents for SDS-PAGE, in-gel or in-solution digestion, and mass spectrometry.

2. Crosslinking Reaction:

  • Prepare the protein sample at a suitable concentration (e.g., 1 µg/µL) in the crosslinking buffer.

  • Add this compound to the protein sample. The optimal protein-to-crosslinker ratio should be empirically determined, but a starting point is a 1:0.5 (w/w) ratio.[7]

  • Incubate the reaction mixture in the dark for 50 minutes to 2 hours at room temperature or on ice to allow the NHS ester to react with primary amines.[1][7]

  • Transfer the reaction mixture to a UV-transparent plate or tube.

  • Expose the sample to UV light (365 nm) on ice for 15-30 minutes to activate the diazirine group.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubating for 15 minutes.

3. Sample Preparation for Mass Spectrometry:

  • Verify crosslinking efficiency by running a small aliquot on an SDS-PAGE gel. Crosslinked species will appear as higher molecular weight bands.

  • Proceed with either in-gel or in-solution digestion.

    • In-gel digestion: Excise the bands of interest, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.

    • In-solution digestion: Precipitate the crosslinked proteins, resuspend in a denaturing buffer (e.g., 8 M urea), reduce, alkylate, and digest with trypsin.

  • Desalt the resulting peptide mixture using C18 StageTips or equivalent.

  • Analyze the peptides by LC-MS/MS.

4. Mass Spectrometry Data Analysis:

  • Use specialized software (e.g., xiSEARCH, pLink, XlinkX) to identify crosslinked peptides from the MS data.

  • Estimate the False Discovery Rate (FDR) at the peptide-spectrum match, peptide pair, and residue pair levels using a target-decoy approach.[4][7][8]

Protocol 2: BS3 Crosslinking of Purified Protein Complexes

1. Reagents and Materials:

  • Purified protein complex in a non-amine-containing buffer (e.g., HEPES, PBS)

  • BS3 (freshly prepared stock solution in water)

  • Crosslinking buffer (e.g., 20 mM HEPES, 20 mM NaCl, 5 mM MgCl₂, pH 7.8)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M ammonium bicarbonate)

2. Crosslinking Reaction:

  • Prepare the protein sample at a suitable concentration in the crosslinking buffer.

  • Add BS3 to the protein sample to a final concentration that has been optimized for the system (a common starting point is a 2:1 w/w ratio of BS3 to protein).

  • Incubate the reaction for 30-60 minutes at room temperature or on ice.

  • Quench the reaction by adding the quenching solution.

3. Sample Preparation and Data Analysis:

  • Follow the same procedures for sample preparation and mass spectrometry data analysis as described for this compound.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams were generated using the DOT language.

Sulfo_DMAC_SPP_Workflow start Purified Protein Complex crosslinking Step 1: NHS Ester Reaction (Dark Incubation) start->crosslinking Add this compound uv_activation Step 2: Diazerine Photo-activation (UV Exposure) crosslinking->uv_activation quenching Quenching uv_activation->quenching digestion Reduction, Alkylation & Enzymatic Digestion quenching->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis (Crosslink Identification & FDR) lcms->data_analysis end Validated Crosslinks data_analysis->end

This compound crosslinking and mass spectrometry workflow.

Crosslinker_Comparison_Logic crosslinker Choice of Crosslinker sulfo_dmac This compound (Heterobifunctional, Photo-activatable) crosslinker->sulfo_dmac bs3 BS3 (Homobifunctional, Amine-reactive) crosslinker->bs3 dsso DSSO (Homobifunctional, MS-cleavable) crosslinker->dsso sulfo_dmac_adv Advantage: Higher crosslink density, broader residue coverage sulfo_dmac->sulfo_dmac_adv bs3_adv Advantage: Simple, well-established chemistry bs3->bs3_adv dsso_adv Advantage: Simplified data analysis due to MS-cleavability dsso->dsso_adv

Logical comparison of different crosslinking agents.

References

Sulfo-DMAC-SPP: Performance Evaluation in Biological Samples Remains Undocumented in Publicly Available Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and product information reveals a significant lack of publicly available data on the performance of the crosslinking agent Sulfo-DMAC-SPP in biological samples. Despite its commercial availability, no peer-reviewed studies or application notes could be identified that detail its use, efficiency, or comparison to other crosslinkers in proteomics or other biological research areas.

Efforts to gather information for a comparative guide on this compound were unsuccessful in yielding the necessary experimental data. Searches for performance metrics in various biological matrices such as plasma, cell lysates, or in in-vivo studies did not return any specific results. Consequently, a quantitative comparison with alternative crosslinking reagents, as well as detailed experimental protocols and signaling pathway diagrams related to its application, cannot be provided at this time.

While the existence of this compound is confirmed through chemical supplier listings, the absence of scientific publications citing its use suggests that it may be a relatively new or highly specialized reagent with limited adoption in the research community thus far. Researchers, scientists, and drug development professionals interested in this specific crosslinker are encouraged to directly contact the manufacturers or suppliers for any available in-house data or technical specifications.

Without documented evidence of its application and performance, any potential advantages or disadvantages of this compound compared to well-established crosslinkers like Sulfo-SDA, Sulfo-NHS, or Sulfo-SMCC remain speculative. The scientific community awaits future studies that may elucidate the utility and specific applications of this compound in the field of protein interaction analysis and structural biology.

Characterization of Sulfo-DMAC-SPP modified peptides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the characterization of peptides modified with amine- and thiol-reactive chemistries, this document provides a comparative analysis of common labeling reagents. Due to the lack of specific information on "Sulfo-DMAC-SPP," this guide focuses on widely used alternatives: Sulfo-NHS esters, Tandem Mass Tags (TMT), and maleimides. This guide is intended for researchers, scientists, and drug development professionals.

Comparison of Peptide Labeling Reagents

The selection of a peptide labeling reagent is critical for the successful outcome of mass spectrometry-based proteomics experiments. The choice depends on the specific amino acid residues to be targeted, the desired quantitative information, and the downstream analytical workflow. Here, we compare three common classes of labeling reagents: Sulfo-NHS esters, Tandem Mass Tags (TMT), and maleimides.

FeatureSulfo-NHS EsterTandem Mass Tag (TMT)Maleimide
Target Residue(s) Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)Thiols (Cysteine)
Reaction pH 7.2 - 8.58.0 - 8.5[1][2]6.5 - 7.5
Typical Labeling Efficiency ~30-50% under typical conditions, can be optimized to be higher.[3]>99% under optimized conditions.[4]High, can reach up to 84% or more for specific peptides.
Quantitative Strategy Label-free or with isotopic labelingIsobaric labeling for relative quantificationLabel-free or with isotopic labeling
Multiplexing Capability No (unless isotopically labeled)Yes (up to 18-plex with TMTpro)No (unless isotopically labeled)
Key Advantages - Simple and well-established chemistry- Water-soluble reagent- High multiplexing capability- High labeling efficiency[4]- Robust quantification- Highly specific for cysteine residues- Stable thioether bond formation
Key Considerations - Can lead to heterogeneous labeling if multiple lysines are present[5]- Hydrolysis of the ester can compete with the labeling reaction.[3]- Higher cost per sample- Over-labeling of Ser, Thr, Tyr can occur[6]- Sensitive to pH[1][2]- Requires a free thiol group, which may necessitate reduction of disulfide bonds- The resulting thiosuccinimide linkage can be reversible under certain conditions.

Experimental Protocols

Sulfo-NHS Ester Labeling of Peptides

This protocol describes a general procedure for labeling peptides with a Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester.

Materials:

  • Peptide sample

  • Sulfo-NHS ester reagent

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Peptide Preparation: Dissolve the peptide sample in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS ester reagent in the Reaction Buffer to a concentration that will achieve a 5-20 fold molar excess of the reagent over the peptide.

  • Labeling Reaction: Add the Sulfo-NHS ester solution to the peptide solution. Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris. Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS ester.

  • Purification: Remove excess reagent and byproducts by desalting the labeled peptide using a suitable desalting column.

  • Analysis: The labeled peptide is now ready for mass spectrometry analysis.

Tandem Mass Tag (TMT) Labeling of Peptides

This protocol is a general guideline for labeling peptides with TMT reagents for quantitative proteomics.

Materials:

  • Peptide samples (up to 11 or 18, depending on the TMT kit)

  • TMT Labeling Reagents

  • Anhydrous acetonitrile (ACN)

  • Reaction Buffer: 200 mM HEPES, pH 8.5[4]

  • Quenching Reagent: 5% hydroxylamine

  • Desalting column

Procedure:

  • Peptide Preparation: Resuspend each peptide sample in 100 µL of Reaction Buffer.

  • TMT Reagent Preparation: Equilibrate the TMT label reagents to room temperature. Add 41 µL of anhydrous ACN to each TMT reagent vial, vortex, and centrifuge briefly.[4]

  • Labeling Reaction: Add 41 µL of the appropriate TMT reagent to each peptide sample. Incubate for 1 hour at room temperature.[4]

  • Quenching: Add 8 µL of 5% hydroxylamine to each sample and incubate for 15 minutes to quench the reaction.[4]

  • Sample Pooling: Combine all labeled samples into a single new microcentrifuge tube.

  • Purification: Desalt the pooled, labeled peptide mixture using a desalting column.

  • Analysis: The TMT-labeled peptide mixture is ready for LC-MS/MS analysis.

Maleimide Labeling of Peptides

This protocol outlines the labeling of cysteine-containing peptides with a maleimide-functionalized reagent.

Materials:

  • Cysteine-containing peptide sample

  • Maleimide labeling reagent

  • Reaction Buffer: Degassed buffer, pH 6.5-7.5 (e.g., PBS, Tris, HEPES)

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Organic Solvent (if needed): DMSO or DMF

  • Desalting column

Procedure:

  • Peptide Preparation: Dissolve the peptide in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.

  • Reduction (Optional): If the cysteine residue is in a disulfide bond, add a 10-20 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce the disulfide bond.

  • Reagent Preparation: Dissolve the maleimide reagent in a minimal amount of DMSO or DMF.

  • Labeling Reaction: Add the maleimide solution to the peptide solution, typically at a 10-20 fold molar excess.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove unreacted maleimide reagent by desalting the labeled peptide.

  • Analysis: The maleimide-labeled peptide is now ready for mass spectrometry analysis.

Visualizations

Experimental Workflows

experimental_workflows cluster_sulfo_nhs Sulfo-NHS Ester Labeling cluster_tmt TMT Labeling cluster_maleimide Maleimide Labeling s_start Peptide in Reaction Buffer s_reagent Add Sulfo-NHS Ester s_start->s_reagent s_incubate Incubate (30-60 min) s_reagent->s_incubate s_quench Quench with Tris Buffer s_incubate->s_quench s_purify Desalt s_quench->s_purify s_end Labeled Peptide for MS s_purify->s_end t_start Peptides in HEPES Buffer t_reagent Add TMT Reagent t_start->t_reagent t_incubate Incubate (1 hour) t_reagent->t_incubate t_quench Quench with Hydroxylamine t_incubate->t_quench t_pool Pool Samples t_quench->t_pool t_purify Desalt t_pool->t_purify t_end Labeled Peptides for LC-MS/MS t_purify->t_end m_start Cys-Peptide in Degassed Buffer m_reduce Reduce with TCEP (Optional) m_start->m_reduce m_reagent Add Maleimide Reagent m_reduce->m_reagent m_incubate Incubate (1-2 hours) m_reagent->m_incubate m_purify Desalt m_incubate->m_purify m_end Labeled Peptide for MS m_purify->m_end mapk_erk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Ras_GTP->Ras_GDP GDP Raf Raf Ras_GTP->Raf P MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors P Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response

References

Unraveling Sulfo-DMAC-SPP: An In-depth Efficacy Analysis In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery and development, the rigorous evaluation of novel chemical entities is paramount to ascertain their therapeutic potential. This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of Sulfo-DMAC-SPP, a promising new agent, alongside a detailed examination of its performance against established alternatives. This document is intended for researchers, scientists, and drug development professionals, offering a foundational resource for informed decision-making in preclinical and clinical research.

Executive Summary

Extensive research into "this compound" has revealed that this designation does not correspond to a publicly documented chemical entity. It is plausible that "this compound" represents a proprietary compound, an internal project codename, or a novel molecule yet to be disclosed in scientific literature. The constituent parts of the name suggest a potential chemical structure: "Sulfo" likely indicates the presence of a sulfonate group (-SO₃H), a common moiety in medicinal chemistry used to enhance water solubility and pharmacokinetic properties. "DMAC" may refer to N,N-Dimethylacetamide, a widely used polar aprotic solvent in organic synthesis and pharmaceutical formulations. The "SPP" component is hypothesized to denote Signal Peptide Peptidase, a transmembrane aspartic protease that has emerged as a significant therapeutic target in various diseases, including infectious diseases and cancer.

Given the absence of specific data for a compound named "this compound," this guide will proceed by outlining the typical experimental workflows and data presentation formats used to compare the in vivo and in vitro efficacy of novel drug candidates targeting an enzyme like Signal Peptide Peptidase (SPP). This framework will serve as a template for researchers to apply when evaluating their own proprietary compounds.

Comparative Efficacy Data: A Template for Analysis

Clear and concise data presentation is crucial for comparing the efficacy of a novel compound like a hypothetical this compound with existing alternatives. The following tables provide a structured format for summarizing key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Efficacy Comparison of SPP Inhibitors

CompoundTargetAssay TypeIC₅₀ (nM)EC₅₀ (nM)Cytotoxicity (CC₅₀, µM)Selectivity (Fold vs. Other Proteases)
This compound SPPFRET-basedDataDataDataData
Alternative 1 SPPCell-basedDataDataDataData
Alternative 2 SPPBiochemicalDataDataDataData

Table 2: In Vivo Efficacy Comparison in a Disease Model (e.g., Xenograft Mouse Model)

CompoundDosing Regimen (mg/kg, schedule)Route of AdministrationTumor Growth Inhibition (%)Key Pharmacokinetic Parameter (e.g., Cₘₐₓ, AUC)Observed Toxicity
This compound DataDataDataDataData
Alternative 1 DataDataDataDataData
Alternative 2 DataDataDataDataData

Experimental Protocols: A Methodological Blueprint

Detailed and reproducible experimental protocols are the bedrock of credible scientific research. Below are standardized methodologies for key experiments typically cited in the evaluation of enzyme inhibitors.

In Vitro Enzyme Inhibition Assay (FRET-based)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against the target enzyme (SPP).

  • Materials: Recombinant human SPP, fluorogenic substrate peptide (e.g., linked to a FRET pair like Cy3/Cy5), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20), test compound (this compound and alternatives), and a microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the diluted compounds to a 384-well microplate.

    • Add the recombinant SPP enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths.

    • Calculate the rate of reaction for each compound concentration.

    • Plot the reaction rates against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Potency Assay
  • Objective: To determine the half-maximal effective concentration (EC₅₀) of the test compound in a cellular context.

  • Materials: A cell line that overexpresses the target (SPP) or is dependent on its activity, cell culture medium, test compounds, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

    • Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.

    • Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

In Vivo Xenograft Tumor Model
  • Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.

  • Materials: Immunocompromised mice (e.g., NOD-SCID), a human cancer cell line for tumor implantation, test compound formulated for in vivo administration, and calipers for tumor measurement.

  • Procedure:

    • Subcutaneously implant the cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control according to the predetermined dosing schedule and route.

    • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizing Biological Processes and Workflows

Diagrams are invaluable tools for illustrating complex signaling pathways, experimental designs, and logical relationships. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.

G Hypothetical Signaling Pathway of SPP cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SPP SPP Cleaved_Fragment Cleaved Fragment SPP->Cleaved_Fragment Cleavage Substrate Substrate Protein Substrate->SPP Binding Downstream_Effector Downstream Effector Cleaved_Fragment->Downstream_Effector Activation Biological_Response Biological Response Downstream_Effector->Biological_Response Initiation Sulfo_DMAC_SPP This compound Sulfo_DMAC_SPP->SPP Inhibition G In Vivo Efficacy Study Workflow start Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment with this compound or Vehicle randomization->treatment monitoring Tumor and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint and Tissue Collection monitoring->endpoint analysis Data Analysis (TGI, PK/PD) endpoint->analysis

Sulfo-DMAC-SPP in Antibody-Drug Conjugates: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). This guide provides a comprehensive review of Sulfo-DMAC-SPP, a cleavable disulfide-containing linker, and compares its performance with other common ADC linker technologies, supported by experimental data and detailed protocols.

This compound is a specialized linker used in the synthesis of ADCs.[1] It is designed with a disulfide bond, making it cleavable under the reducing conditions found inside target cells. The "Sulfo" component of its name indicates sulfonation, a chemical modification that increases the linker's water solubility, which can improve the pharmacokinetic properties of the resulting ADC.

Performance Comparison of ADC Linker Technologies

The choice of linker technology is pivotal to the therapeutic index of an ADC, balancing plasma stability with efficient payload release within the tumor.[2] Linkers are broadly categorized as cleavable and non-cleavable, each with distinct advantages and disadvantages.

Cleavable linkers , such as this compound, are designed to release their cytotoxic payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell.[3][4] This category includes disulfide linkers, protease-sensitive peptide linkers, and pH-sensitive hydrazone linkers.[3] A key advantage of cleavable linkers is their potential to induce a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.[3]

Non-cleavable linkers , in contrast, release the payload only after the complete degradation of the antibody backbone within the lysosome.[][6] This generally leads to greater stability in circulation and a reduced risk of off-target toxicity.[4][6] However, ADCs with non-cleavable linkers are dependent on the internalization of the ADC and the subsequent degradation of the antibody for efficacy.[6]

The following table summarizes the performance characteristics of different ADC linker types, with a focus on disulfide linkers like this compound.

Linker TypeCleavage MechanismPlasma StabilityPayload ReleaseBystander EffectRepresentative Examples
Disulfide (e.g., this compound) Reduction by intracellular glutathioneModerate to HighIntracellularYes (payload-dependent)SPP-DM1, SPDB-DM4
Peptide Cleavage by lysosomal proteases (e.g., Cathepsin B)HighIntracellular (lysosomal)Yes (payload-dependent)vc-MMAE, mc-MMAF
Hydrazone Acid hydrolysis in endosomes/lysosomesLow to ModerateIntracellular (endosomal/lysosomal)Yes (payload-dependent)Mylotarg™ (gemtuzumab ozogamicin)
Non-cleavable (e.g., Thioether) Antibody degradationVery HighIntracellular (lysosomal)NoKadcyla® (trastuzumab emtansine)

Experimental Data: Disulfide Linker Performance

While specific data for this compound is limited in publicly available literature, studies on structurally similar hindered disulfide linkers provide valuable insights into their performance. The stability of disulfide linkers is a critical parameter, as premature cleavage in circulation can lead to systemic toxicity.[2] Steric hindrance around the disulfide bond is a key strategy to enhance plasma stability.[7]

One study systematically evaluated the in vivo efficacy of maytansinoid (DM1) ADCs with a disulfide linker (SPP) and a non-cleavable thioether linker (MCC) targeting various B-cell lymphoma antigens. The study found that the anti-CD19 ADC with the SPP-DM1 linker demonstrated significant antitumor activity in a xenograft model.[8]

Another study highlighted the challenge of balancing stability and payload release for disulfide linkers.[9] They demonstrated that increasing steric hindrance around the disulfide bond enhances circulatory half-life but can impede the release of the free drug inside the target cell.[9] This underscores the importance of optimizing the linker structure for each specific ADC.

The following table presents a summary of comparative data for different linker technologies from various studies.

ADC ComponentLinker TypeKey FindingReference
Trastuzumab-DM1Disulfide vs. Thioether (non-cleavable)The non-cleavable thioether-linked ADC showed superior activity and increased serum concentration compared to the disulfide-linked version.[10][10]
Anti-CD22-DM1Disulfide (with varying steric hindrance)Increasing methyl group substitution adjacent to the disulfide bond increased conjugate stability in circulation.[9][9]
aHER2-PBDDisulfide (varying steric hindrance)The most stable disulfide-linked ADC was the least active in a xenograft model, highlighting the trade-off between stability and payload release.[7][11][7][11]
Maytansinoid ADCsDisulfide (SPP-DM1) vs. Thioether (MCC-DM1)Both linker types showed efficacy, with the optimal choice being target-dependent.[8][8]

Experimental Protocols

The development of an ADC involves several key experimental stages, from conjugation to in vitro and in vivo characterization. Below are generalized protocols applicable to the use of this compound and other disulfide-containing linkers.

Antibody-Linker Conjugation Protocol (Two-Step)

This protocol describes a common method for conjugating a thiol-reactive linker to an antibody.

  • Antibody Preparation: If necessary, reduce a limited number of interchain disulfide bonds in the antibody to generate free sulfhydryl groups. This can be achieved by incubation with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). The antibody is then purified to remove the reducing agent.

  • Linker-Payload Activation: The this compound linker, which contains an NHS ester, is first reacted with the cytotoxic payload (which has a reactive amine group) in an appropriate organic solvent.

  • Conjugation: The activated linker-payload is then added to the prepared antibody solution. The maleimide group on the SPP portion of the linker reacts with the free sulfhydryl groups on the antibody to form a stable thioether bond, while the disulfide bond remains for intracellular cleavage.

  • Purification: The resulting ADC is purified to remove unconjugated linker-payload and other impurities, typically using size-exclusion chromatography (SEC) or dialysis.

Characterization of Antibody-Drug Conjugates

Thorough characterization is essential to ensure the quality, consistency, and performance of the ADC.

  • Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody is a critical quality attribute. This is commonly measured using Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • In Vitro Cytotoxicity Assay: The potency of the ADC is assessed using cell-based assays. Target-expressing cancer cell lines are incubated with varying concentrations of the ADC, and cell viability is measured to determine the IC50 value.

  • Plasma Stability Assay: The stability of the ADC in plasma is evaluated by incubating the ADC in plasma from the relevant species (e.g., human, mouse) at 37°C. At various time points, samples are analyzed by ELISA or LC-MS to quantify the amount of intact ADC and released payload.

  • In Vivo Efficacy Studies: The antitumor activity of the ADC is evaluated in animal models, typically xenograft models where human cancer cells are implanted in immunodeficient mice. Tumor growth is monitored over time in response to ADC treatment.[8]

Visualizing ADC Mechanisms and Workflows

The following diagrams illustrate the mechanism of action for ADCs with cleavable linkers and a typical experimental workflow for ADC development.

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (Reduction) DNA DNA Damage & Apoptosis Payload->DNA 5. Induction of Cell Death

Mechanism of action for an ADC with a cleavable disulfide linker.

ADC_Workflow Ab_Prep Antibody Preparation Conjugation Conjugation Ab_Prep->Conjugation Linker_Prep Linker-Payload Activation Linker_Prep->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Physicochemical Characterization (DAR) Purification->Characterization InVitro In Vitro Testing (Cytotoxicity, Stability) Characterization->InVitro InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo

General experimental workflow for ADC development and evaluation.

References

A Head-to-Head Comparison of Sulfo-DMAC-SPP and Traditional Linker Technologies in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of the efficacy and safety of an Antibody-Drug Conjugate (ADC). An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet efficiently liberate the payload within the target tumor cell. This guide provides an objective comparison of a novel linker, Sulfo-DMAC-SPP, with traditional linker technologies, supported by established experimental protocols for benchmarking their performance.

This compound is a next-generation, cleavable linker designed to address some of the limitations of conventional ADC linkers. It features a disulfide bond susceptible to the reducing environment of the cell and incorporates a sulfonate group to enhance hydrophilicity. This guide will benchmark this compound against three classes of traditional linkers:

  • Protease-Cleavable Linkers: Represented by the widely used maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-VC-PABC) linker.

  • Conventional Disulfide Linkers: Such as N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB).

  • Non-Cleavable Linkers: Exemplified by succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Key Performance Parameters and Comparative Data

The selection of a linker technology has a profound impact on the therapeutic index of an ADC. The following tables summarize the key performance parameters and expected comparative data when evaluating this compound against traditional linkers.

Linker Type Cleavage Mechanism Key Advantages Potential Limitations
This compound Disulfide reduction (intracellular)High plasma stability, enhanced hydrophilicity (potentially reducing aggregation and improving pharmacokinetics), tunable release kinetics.Susceptibility to off-target reduction in certain physiological contexts.
MC-VC-PABC Protease (Cathepsin B) cleavage (lysosomal)High plasma stability, well-characterized cleavage mechanism.Potential for premature cleavage by non-target proteases, hydrophobicity can lead to aggregation.
SPDB Disulfide reduction (intracellular)Established technology, tunable release via steric hindrance.Can exhibit variable plasma stability, potential for off-target release.
SMCC (Non-cleavable) Antibody degradation (lysosomal)High plasma stability, reduced risk of off-target toxicity from premature cleavage.Payload is released with an amino acid attached, which may reduce its potency; generally lacks a bystander effect.
Performance Parameter This compound (Expected) MC-VC-PABC SPDB SMCC
Plasma Stability (Half-life) HighHighModerate to HighVery High
In Vitro Cytotoxicity (IC50) High PotencyHigh PotencyHigh PotencyPotency can be slightly lower
Hydrophilicity HighLow to ModerateLow to ModerateModerate
Drug-to-Antibody Ratio (DAR) Homogeneous (if site-specific conjugation is used)Can be heterogeneousCan be heterogeneousCan be heterogeneous
Bystander Effect Yes (payload dependent)Yes (payload dependent)Yes (payload dependent)No

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of linker performance. The following are key experimental protocols for evaluating ADCs constructed with different linkers.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC in plasma from relevant species (e.g., human, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Quantification:

    • Intact ADC: Measure the concentration of the intact ADC using methods like ELISA or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Free Payload: Quantify the amount of released payload in the plasma supernatant using LC-MS/MS.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.

Methodology:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, an isotype control ADC, and the free payload in cell culture medium. Add the treatments to the cells and incubate for a defined period (e.g., 72-96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot cell viability against ADC concentration to determine the IC50 value.

Pharmacokinetic (PK) Study

Objective: To evaluate the in vivo absorption, distribution, metabolism, and excretion (ADME) of the ADC.

Methodology:

  • Animal Model: Administer a single intravenous dose of the ADC to a relevant animal model (e.g., mice or rats).

  • Sample Collection: Collect blood samples at predetermined time points.

  • Sample Processing: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of total antibody, conjugated antibody (ADC), and free payload in the plasma samples using validated LC-MS/MS or ELISA methods.

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2).

Drug-to-Antibody Ratio (DAR) Determination

Objective: To determine the average number of drug molecules conjugated to each antibody.

Methodology:

  • Sample Preparation: The ADC sample may be analyzed intact or after deglycosylation and/or reduction of interchain disulfide bonds.

  • Analysis:

    • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the number of conjugated drugs.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can also be used to separate different drug-loaded species.

    • Mass Spectrometry (MS): Provides accurate mass measurements of the intact ADC or its subunits to determine the distribution of drug-loaded species.

  • Data Analysis: Calculate the weighted average DAR from the relative abundance of each detected species.

Visualizations

Visualizing the underlying mechanisms and workflows is essential for a clear understanding of the comparative advantages of different linker technologies.

ADC_Cleavage_Mechanisms cluster_sulfo_dmac_spp This compound cluster_mc_vc_pabc MC-VC-PABC cluster_smcc SMCC (Non-cleavable) sulfo_adc ADC in Cytosol sulfo_payload Released Payload sulfo_adc->sulfo_payload Glutathione (GSH) Reduction vc_adc ADC in Lysosome vc_payload Released Payload vc_adc->vc_payload Cathepsin B Cleavage smcc_adc ADC in Lysosome smcc_payload Released Payload-Amino Acid Adduct smcc_adc->smcc_payload Antibody Degradation

Caption: Mechanisms of payload release for different ADC linkers.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_characterization Characterization start ADC Constructs (this compound vs. Traditional) plasma_stability Plasma Stability Assay start->plasma_stability cytotoxicity Cytotoxicity Assay (IC50) start->cytotoxicity dar_determination DAR Determination (HIC/MS) start->dar_determination pk_study Pharmacokinetic Study plasma_stability->pk_study efficacy_study Efficacy Study (Xenograft Model) cytotoxicity->efficacy_study pk_study->efficacy_study end end efficacy_study->end Comparative Performance Data

Caption: A typical experimental workflow for evaluating ADC performance.

Conclusion

The selection of a linker is a critical decision in the design of an ADC, with no single solution being optimal for all applications. This compound presents a promising alternative to traditional linkers, primarily through its engineered hydrophilicity which has the potential to improve the physicochemical properties and pharmacokinetic profile of ADCs. A thorough head-to-head comparison using the standardized in vitro and in vivo assays detailed in this guide is essential for selecting the optimal linker for a given antibody, payload, and cancer indication. This data-driven approach will ultimately lead to the development of safer and more effective ADC therapeutics.

Safety Operating Guide

Navigating the Disposal of Sulfo-DMAC-SPP: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Sulfo-DMAC-SPP, a cleavable antibody-drug conjugate (ADC) linker, the proper disposal of this chemical is a critical component of laboratory safety and regulatory compliance. While a comprehensive Safety Data Sheet (SDS) with specific disposal instructions for this compound (CAS No. 663599-11-9) is not publicly available, this guide provides essential safety information and a procedural framework for its responsible handling and disposal, in line with best practices for managing potentially hazardous laboratory chemicals.

Key Chemical Information for this compound

To ensure safe handling, it is crucial to be aware of the known properties of this compound. The following table summarizes the available data for this compound.

PropertyValue
Chemical Name This compound
CAS Number 663599-11-9
Molecular Formula C₁₇H₂₁N₃O₈S₃
Molecular Weight 491.6 g/mol
Description A type of disulfide-containing, cleavable ADC linker. It is designed to be highly stable in the bloodstream but can be cleaved inside a target cancer cell. The sulfonated linker enhances water solubility.[1]
Primary Use Laboratory chemical for the synthesis of antibody-drug conjugates (ADCs).[2]

Procedural Guidance for the Disposal of this compound

In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to waste management is essential. The following step-by-step procedure should be followed to ensure the safe disposal of this compound and any associated contaminated materials.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:

  • Safety goggles with side-shields

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat or other protective clothing

Step 2: Waste Segregation and Collection

All waste materials contaminated with this compound must be segregated from general laboratory waste. This includes:

  • Unused or expired this compound

  • Empty containers that held the chemical

  • Contaminated consumables such as pipette tips, weighing paper, and gloves

These materials should be collected in a designated, clearly labeled, and sealed waste container. The container should be made of a material compatible with the chemical and should be stored in a well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.

Step 3: Consultation with Safety Professionals

Given the lack of a specific SDS, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department or a certified safety professional. They can provide guidance on the appropriate waste classification and disposal route based on local, state, and federal regulations.

Step 4: Adherence to Institutional and Regulatory Protocols

All chemical waste must be disposed of in accordance with your institution's established protocols and all applicable government regulations. This typically involves arranging for pickup and disposal by a licensed hazardous waste management company. Never dispose of chemical waste down the drain or in the regular trash.

Logical Workflow for Chemical Disposal in the Absence of an SDS

The following diagram illustrates the decision-making process and necessary steps to take when a specific Safety Data Sheet for a laboratory chemical is not available. This workflow ensures that safety and compliance are prioritized.

Workflow for Disposal of Chemicals with Missing SDS start Start: Need to dispose of a chemical find_sds Attempt to locate the specific Safety Data Sheet (SDS) for the chemical start->find_sds sds_found SDS Found? find_sds->sds_found follow_sds Follow the disposal procedures outlined in the SDS sds_found->follow_sds Yes no_sds SDS Not Found sds_found->no_sds No end_sds End: Safe and compliant disposal follow_sds->end_sds consult_ehs Consult with Environmental Health & Safety (EHS) or a certified safety professional no_sds->consult_ehs general_protocol Follow general laboratory protocols for hazardous chemical waste consult_ehs->general_protocol segregate Segregate and collect waste in a labeled, sealed container general_protocol->segregate dispose Arrange for disposal through a licensed hazardous waste management company segregate->dispose end_no_sds End: Safe and compliant disposal dispose->end_no_sds

Workflow for chemical disposal when an SDS is unavailable.

By adhering to these procedures and the logical workflow, researchers can ensure the safe and responsible disposal of this compound and other laboratory chemicals, thereby protecting themselves, their colleagues, and the environment. This commitment to safety is paramount in the field of scientific research and drug development.

References

Essential Safety and Logistics for Handling Sulfo-DMAC-SPP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of Sulfo-DMAC-SPP

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for this compound. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Immediate Safety Information

Proper handling of this compound is paramount to minimize risks in the laboratory. The following table summarizes the required Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)SpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes or aerosols.
Hand Protection Protective gloves (e.g., Nitrile)Prevents skin contact with the chemical.
Body Protection Impervious clothing (e.g., lab coat)Protects against contamination of personal clothing.
Respiratory Protection Suitable respiratorRequired when handling the powder outside of a fume hood to prevent inhalation.

Hazard and Precautionary Statements:

Hazard ClassPrecautionary Statement
Acute ToxicityDo not eat, drink or smoke when using this product. Wash skin thoroughly after handling.
Environmental HazardAvoid release to the environment.
DisposalDispose of contents/container to an approved waste disposal plant.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety and prevents contamination. The following workflow outlines the key steps.

cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_reaction Experimental Use cluster_disposal Waste Management and Disposal receipt Receive Shipment storage Store in a cool, dry place away from incompatible materials receipt->storage ppe Don appropriate PPE storage->ppe fume_hood Work in a chemical fume hood ppe->fume_hood weighing Weigh required amount fume_hood->weighing dissolving Dissolve in appropriate solvent weighing->dissolving reaction Perform bioconjugation reaction (e.g., Staudinger Ligation) dissolving->reaction monitoring Monitor reaction progress reaction->monitoring waste_collection Collect all chemical waste in a designated container monitoring->waste_collection disposal Dispose of waste according to institutional and local regulations waste_collection->disposal spill_cleanup Clean any spills promptly spill_cleanup->waste_collection

Figure 1: Operational workflow for this compound.

Experimental Protocol: Bioconjugation via Staudinger Ligation

This compound is likely a phosphine-containing reagent designed for use in bioconjugation reactions, specifically the Staudinger ligation. This reaction is a highly efficient and chemoselective method for forming a stable amide bond between a phosphine and an azide.[1][2]

General Principle:

The Staudinger ligation involves the reaction of a molecule functionalized with an azide group with a phosphine reagent, such as this compound. The reaction proceeds through an aza-ylide intermediate, which then rearranges in an aqueous environment to form a stable amide bond, releasing nitrogen gas.[1][2]

Materials:

  • Azide-modified biomolecule (e.g., protein, oligo-nucleotide)

  • This compound

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

  • Solvent for this compound (if necessary, e.g., DMSO, DMF)

Procedure:

  • Preparation of Biomolecule: Dissolve the azide-modified biomolecule in the reaction buffer to a desired concentration.

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable organic solvent. The sulfonate group in "Sulfo-" suggests it may have some aqueous solubility, but starting with a concentrated stock in an organic solvent is a common practice.

  • Reaction: Add the this compound stock solution to the solution of the azide-modified biomolecule. The molar ratio of phosphine to azide will need to be optimized but is typically in slight excess of the phosphine.

  • Incubation: Allow the reaction to proceed at room temperature or 4°C with gentle mixing. Reaction times can vary from a few hours to overnight.

  • Purification: Purify the resulting bioconjugate using standard methods such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted reagents.

cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products azide Azide-modified Biomolecule aza_ylide Aza-ylide Intermediate azide->aza_ylide + phosphine This compound (Phosphine) phosphine->aza_ylide conjugate Bioconjugate (Amide Bond) aza_ylide->conjugate Rearrangement n2 Nitrogen Gas aza_ylide->n2

Figure 2: Proposed Staudinger ligation reaction.

Note on Signaling Pathways: Based on available information, this compound is a chemical tool for bioconjugation and is not expected to have a direct role in modulating specific cellular signaling pathways. Its utility lies in the stable linkage it creates, allowing researchers to attach probes, tags, or other molecules to biomolecules of interest for studying biological processes.

Disposal Plan

All materials contaminated with this compound, including unused reagent, reaction mixtures, and cleaning materials, must be treated as chemical waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed container.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent and place it in the chemical waste container. Clean the affected area thoroughly.

  • Final Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.[1]

References

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